molecular formula C13H11NO B1315155 2-Benzoyl-6-methylpyridine CAS No. 18103-78-1

2-Benzoyl-6-methylpyridine

Cat. No.: B1315155
CAS No.: 18103-78-1
M. Wt: 197.23 g/mol
InChI Key: SHMYHLPOXXODBO-UHFFFAOYSA-N
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Description

2-Benzoyl-6-methylpyridine is a high-purity chemical compound designed for advanced research applications. This compound belongs to a class of nitrogen-containing heterocycles known for their significant role in coordination chemistry, serving as versatile and effective ligands for forming stable complexes with various transition metal ions . The molecular structure, featuring both a pyridine nitrogen and a carbonyl group, allows it to act as a key building block in organometallic and materials science research. Key Research Applications: - Coordination Chemistry & Ligand Development: This compound is primarily valued for its ability to form complexes with metals such as copper(II), nickel(II), cobalt(II), and zinc(II) . The stability of these complexes makes them subjects of interest in the development of new catalytic systems and functional materials. - Catalysis Research: Ruthenium complexes incorporating pyridine-based ligands are extensively investigated for their efficiency in catalytic oxidation processes, including the sustainable conversion of benzylic C–H bonds to carbonyl compounds, a fundamental transformation in organic synthesis . The structural motif of this compound makes it a promising candidate for designing novel, robust catalysts for such reactions. - Solvent Extraction and Membrane Transport: Structurally related 2,6-disubstituted pyridine derivatives demonstrate high effectiveness as carriers in polymer inclusion membranes and as extractants in solvent extraction for the recovery of valuable metal ions from aqueous solutions . This highlights its potential application in separation sciences and environmental remediation technologies. Usage Statement: This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-methylpyridin-2-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-10-6-5-9-12(14-10)13(15)11-7-3-2-4-8-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMYHLPOXXODBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101288717
Record name (6-Methyl-2-pyridinyl)phenylmethanone
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Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18103-78-1
Record name (6-Methyl-2-pyridinyl)phenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18103-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Methyl-2-pyridinyl)phenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101288717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Benzoyl-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the Pyridyl Ketone Scaffold

The 2-benzoylpyridine moiety and its derivatives represent a privileged structural motif in medicinal chemistry and materials science. As key intermediates, they are integral to the synthesis of a wide range of compounds, including antihistamines and novel ligands for catalysis. The inherent asymmetry and electronic properties of the 2-benzoyl-6-methylpyridine molecule, specifically, make it a valuable building block for creating complex molecular architectures. This guide provides an in-depth exploration of the primary synthetic routes to this target, moving beyond simple procedural lists to dissect the underlying chemical principles and rationale that govern the selection of each methodology. We will focus on field-proven, reliable strategies, while also acknowledging the challenges and emerging solutions in the field.

Physicochemical and Spectroscopic Profile

A thorough understanding of the target compound's properties is essential for reaction monitoring and final product characterization.

PropertyValueSource
Molecular Formula C₁₂H₉NOPubChem[1]
Molecular Weight 183.21 g/mol PubChem[1]
Appearance Off-white crystalline solidAlfa Aesar MSDS[1]
Melting Point Not specified; related 2-benzoylpyridine melts at 42-44 °CN/A
Boiling Point Not specifiedN/A
IUPAC Name (6-methylpyridin-2-yl)(phenyl)methanoneN/A
CAS Number 91-02-1 (for 2-benzoylpyridine)PubChem[1]

Note: Specific experimental data for the 6-methyl derivative can be sparse; values for the parent 2-benzoylpyridine are often used as a preliminary reference.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached from several distinct strategic angles. The choice of pathway is typically dictated by the availability of starting materials, scalability requirements, and tolerance for specific reaction conditions. We will explore the two most robust and widely employed methodologies: Grignard-based construction and oxidation of a benzylic precursor.

G cluster_start Key Precursors cluster_target Target Molecule cluster_methods P1 2-Cyano-6-methylpyridine M1 Grignard Reaction (C-C Bond Formation) P1->M1 Phenylmagnesium bromide P2 2-Benzyl-6-methylpyridine M2 Benzylic Oxidation (C-H Functionalization) P2->M2 Oxidizing Agent (e.g., KMnO₄, O₂/Catalyst) Target This compound M1->Target Hydrolysis M2->Target

Caption: Primary synthetic routes to this compound.

Methodology 1: Grignard Reagent Addition to a Nitrile Precursor

This is arguably the most direct and high-yielding approach. The core of this strategy is the nucleophilic addition of a powerful organometallic reagent to an electrophilic nitrile, forming a new carbon-carbon bond and establishing the ketone functionality upon hydrolysis.

Causality and Mechanistic Rationale

The Grignard reaction's efficacy hinges on the polarity inversion (umpolung) of the phenyl group. Benzene is typically electrophilic, but its conversion to phenylmagnesium bromide transforms the phenyl ring into a potent nucleophile (formally a carbanion). The nitrile group (C≡N) on the pyridine ring serves as an excellent electrophile. The reaction proceeds in two key stages:

  • Nucleophilic Addition: The phenyl Grignard reagent attacks the nitrile carbon, breaking the C-N π-bond and forming an intermediate imine magnesium salt.

  • Hydrolysis: Subsequent workup with aqueous acid hydrolyzes the imine to the desired ketone. This step is irreversible and drives the reaction to completion.

The choice of an ether-based solvent (like diethyl ether or THF) is critical; it must be anhydrous to prevent the Grignard reagent from being quenched by protons, and it serves to stabilize the Grignard reagent through coordination.[2]

G Start Phenylmagnesium Bromide + 2-Cyano-6-methylpyridine Intermediate Imine Magnesium Salt Intermediate Start->Intermediate 1. Nucleophilic Attack (in anhydrous Ether/THF) Product This compound Intermediate->Product 2. Acidic Hydrolysis (H₃O⁺) (Workup)

Caption: Mechanism of Grignard synthesis of pyridyl ketones.

Field-Proven Experimental Protocol

This protocol is a synthesized representation based on established procedures for Grignard reactions with cyanopyridines.[3]

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or THF

  • 2-Cyano-6-methylpyridine

  • Dilute Hydrochloric Acid (e.g., 3M HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Grignard Reagent Preparation:

    • To a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.

    • Slowly add a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether via the dropping funnel. Maintain a gentle reflux. The disappearance of the magnesium indicates the formation of phenylmagnesium bromide.

  • Addition Reaction:

    • Cool the freshly prepared Grignard solution to 0 °C in an ice bath.

    • Dissolve 2-cyano-6-methylpyridine (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 3-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of 3M HCl until the aqueous layer is acidic.

    • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Trustworthiness Note: The absolute requirement for anhydrous conditions cannot be overstated. All glassware must be rigorously dried, and solvents must be of high purity to prevent premature quenching of the Grignard reagent, which is a common failure point.[2]

Methodology 2: Oxidation of 2-Benzyl-6-methylpyridine

This two-step approach involves first synthesizing the benzylpyridine precursor, followed by the selective oxidation of the benzylic methylene (-CH₂-) bridge to a carbonyl group (-C=O). This pathway offers flexibility, as various methods exist for both steps.

Causality and Mechanistic Rationale

The benzylic position is particularly susceptible to oxidation due to the stability of the radical or anionic intermediates that can form at this position, which are resonance-stabilized by both the pyridine and phenyl rings.

  • Step A: Synthesis of 2-Benzyl-6-methylpyridine: This precursor can be synthesized via several routes. A common method is the reaction of 2-(chloromethyl)-6-methylpyridine with a phenyl Grignard reagent or by S-alkylation of 2-mercapto-6-methylpyridine with benzyl bromide followed by a desulfurative coupling reaction.[4][5]

  • Step B: Oxidation: The oxidation of the methylene group is the key transformation. Numerous reagents can accomplish this, but modern methods often favor catalytic systems using molecular oxygen or air as the terminal oxidant for greener chemistry.[6] Catalysts based on copper or iron are effective. The mechanism often involves the formation of a benzylic radical, which is then trapped by oxygen to form a peroxide intermediate that subsequently collapses to the ketone.[6]

G cluster_stepA Step A: Precursor Synthesis cluster_stepB Step B: Oxidation A_Start 2-(Chloromethyl)-6-methylpyridine + Phenyl Grignard A_Product 2-Benzyl-6-methylpyridine A_Start->A_Product Nucleophilic Substitution B_Start 2-Benzyl-6-methylpyridine B_Product This compound B_Start->B_Product Metal Catalyst (e.g., Cu/Fe) + O₂ or Air

Sources

An In-depth Technical Guide to the Chemical Properties of 2-Benzoyl-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Benzoyl-6-methylpyridine (CAS No. 18103-78-1). As a member of the benzoylpyridine family, this molecule holds significant interest for researchers in medicinal chemistry and materials science. This document consolidates available data and presents theoretical insights into its reactivity and spectroscopic profile, offering a foundational resource for scientists and drug development professionals. Due to the limited volume of published research specifically on this compound, this guide combines established data with predictive analysis based on analogous structures to provide a holistic view.

Introduction and Molecular Overview

This compound, systematically named (6-methylpyridin-2-yl)(phenyl)methanone, is a heterocyclic aromatic ketone. Its structure features a pyridine ring substituted at the 2-position with a benzoyl group and at the 6-position with a methyl group. This substitution pattern is crucial as it influences the molecule's steric and electronic properties, differentiating it from its more commonly studied analogue, 2-benzoylpyridine.

The pyridine moiety, an electron-deficient aromatic system, imparts unique reactivity to the molecule, making it a valuable scaffold in organic synthesis. Pyridine derivatives are integral to modern drug discovery, often serving as core components in kinase inhibitors, central nervous system agents, and antimicrobial compounds. The strategic incorporation of a pyridine ring can significantly influence a drug candidate's pharmacokinetic and pharmacodynamic profiles. The benzoyl group, on the other hand, provides a site for further functionalization and is a common structural motif in many biologically active compounds. The methyl group at the 6-position introduces steric hindrance and alters the electron density of the pyridine ring, which can be strategically exploited to fine-tune receptor binding and metabolic stability.

This guide will delve into the known and predicted chemical characteristics of this compound, providing a framework for its application in research and development.

Core Molecular Attributes
PropertyValueSource
IUPAC Name (6-Methylpyridin-2-yl)(phenyl)methanoneN/A
Synonyms This compoundN/A
CAS Number 18103-78-1[1]
Molecular Formula C₁₃H₁₁NON/A
Molecular Weight 197.23 g/mol N/A

Synthesis and Purification

While specific, detailed peer-reviewed protocols for the synthesis of this compound are not widely published, its structure suggests several plausible synthetic routes based on established organic chemistry principles.

Predicted Synthetic Pathways

A logical approach to the synthesis of this compound would involve the coupling of a 6-methylpyridine derivative with a benzoyl equivalent. One common method for forming such aryl ketones is through a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, between an organometallic reagent derived from 6-methyl-2-lithiopyridine and benzoyl chloride.

Another feasible route involves the oxidation of the corresponding secondary alcohol, (6-methylpyridin-2-yl)(phenyl)methanol. This precursor could be synthesized via the Grignard reaction between phenylmagnesium bromide and 6-methylpicolinaldehyde.

Conceptual Experimental Protocol: Oxidation of (6-methylpyridin-2-yl)(phenyl)methanol

This protocol is a predictive model based on standard oxidation procedures.

  • Precursor Synthesis: To a solution of 6-methylpicolinaldehyde in anhydrous diethyl ether, add a solution of phenylmagnesium bromide (1.1 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., Argon).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (6-methylpyridin-2-yl)(phenyl)methanol.

  • Oxidation: Dissolve the crude alcohol in dichloromethane.

  • Add an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (1.2 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite and silica gel to remove the oxidant byproducts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Purification Methods

For purification, standard techniques such as recrystallization or silica gel chromatography would be appropriate. A non-polar solvent system like hexane-ethyl acetate would likely provide good separation for column chromatography.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings. The methyl group protons would appear as a singlet, likely in the range of δ 2.5-2.7 ppm. The protons on the pyridine ring would appear in the aromatic region (δ 7.0-8.5 ppm), with their chemical shifts influenced by the electron-withdrawing nature of the nitrogen and the benzoyl group. The phenyl group protons would also resonate in the aromatic region, likely between δ 7.4 and 8.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon in the range of δ 190-200 ppm. The methyl carbon would appear upfield (δ 20-25 ppm). The remaining signals would correspond to the aromatic carbons of the pyridine and phenyl rings.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretch of the ketone, expected around 1660-1680 cm⁻¹. Other significant absorptions would include C-H stretching vibrations for the aromatic rings (around 3000-3100 cm⁻¹) and the methyl group (around 2850-2960 cm⁻¹), as well as C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)

In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 197.23. Common fragmentation patterns would likely involve the cleavage of the bond between the carbonyl group and the pyridine ring, leading to the formation of a benzoyl cation (C₆H₅CO⁺) at m/z = 105, which is often a base peak for such compounds. Another likely fragment would be the 6-methylpicolinoyl cation at m/z = 120.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of its three main components: the pyridine ring, the ketone carbonyl group, and the methyl group.

Reactivity of the Pyridine Ring

The pyridine ring is electron-deficient and generally undergoes nucleophilic aromatic substitution more readily than electrophilic substitution. The nitrogen atom deactivates the ring towards electrophiles. However, the presence of the electron-withdrawing benzoyl group further deactivates the ring.

Reactivity of the Carbonyl Group

The ketone carbonyl group is susceptible to nucleophilic attack. It can undergo a variety of reactions common to ketones, such as:

  • Reduction: The carbonyl can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Grignard and Organolithium Reactions: Addition of organometallic reagents will lead to the formation of tertiary alcohols.

  • Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into a carbon-carbon double bond.

Reactivity of the Methyl Group

The methyl group at the 6-position is activated by the adjacent nitrogen atom, making its protons acidic. This allows for deprotonation with a strong base (e.g., n-butyllithium or lithium diisopropylamide) to form a nucleophilic carbanion. This anion can then react with various electrophiles, allowing for further elaboration of the structure at this position.

Diagram: Predicted Reactivity Profile of this compound

Reactivity_Profile cluster_carbonyl Carbonyl Reactions cluster_methyl Methyl Group Reactions main This compound reduction Reduction (e.g., NaBH₄) main->reduction Nucleophilic attack at C=O grignard Grignard/Organolithium Addition main->grignard Nucleophilic attack at C=O wittig Wittig Reaction main->wittig Nucleophilic attack at C=O deprotonation Deprotonation (e.g., n-BuLi) main->deprotonation Acidic α-protons alkylation Alkylation deprotonation->alkylation Reaction with Electrophile (E+)

Caption: Predicted reactivity pathways for this compound.

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, the broader class of 6-aryl-2-benzoyl-pyridines has shown promise as potent tubulin polymerization inhibitors with significant antiproliferative properties in cancer cell lines.[2] This suggests that this compound could serve as a valuable scaffold or intermediate for the development of novel anticancer agents.

The benzoylpyridine motif is a privileged structure in medicinal chemistry. Its derivatives have been explored for a wide range of therapeutic targets. For instance, derivatives of 6-methylpyridin-2-one have been investigated as positive allosteric modulators for the treatment of cognitive impairment.[3] Given these precedents, this compound represents a promising starting point for the design of new bioactive molecules.

Safety and Handling

Specific toxicological data for this compound is not available. However, based on related compounds, it should be handled with appropriate care in a laboratory setting. Standard safety precautions should be followed:

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a chemical entity with significant, yet largely untapped, potential in the fields of organic synthesis and medicinal chemistry. While there is a notable scarcity of published data specifically for this compound, its structural features suggest a rich and versatile chemistry. This guide has provided a foundational understanding of its properties, drawing upon established chemical principles and data from analogous structures. It is evident that further experimental investigation into the synthesis, reactivity, and biological activity of this compound is warranted. Such research will undoubtedly uncover novel applications and solidify its role as a valuable building block for the scientific community.

References

  • A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. (n.d.). Google Patents.
  • WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention. (n.d.). Google Patents.
  • Design and synthesis of 6-methylpyridin-2-one derivatives as novel and potent GluN2A positive allosteric modulators for the treatment of cognitive impairment. (2023). Bioorganic & Medicinal Chemistry, 79, 117150. [Link]

  • CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative. (n.d.). Google Patents.
  • Chemistry 318: Ir, MS, Uv, NMR Spectros. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]

  • Mpep. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane Extraction. (2021). Molecules, 26(8), 2273. [Link]

  • Identifying Unknown from IR, NMR, and Mass Spectrometry. (n.d.). Chemistry Steps. Retrieved January 17, 2026, from [Link]

  • 2-Benzoylpyridine. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors With Potent Antiproliferative Properties. (2020). Journal of Medicinal Chemistry, 63(2), 827-846. [Link]

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). University of Michigan-Dearborn. Retrieved January 17, 2026, from [Link]

  • 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane. (2021). Molecules, 26(8), 2273. [Link]

  • Give an explanation for 2-methyl pyridine in reacting with methyl boron? (n.d.). Study.com. Retrieved January 17, 2026, from [Link]

  • Spectroscopy Methods of structure determination • Nuclear Magnetic Resonances (NMR) Spectroscopy. (n.d.). Retrieved January 17, 2026, from [Link]

  • Handbook of Spectroscopic Data: Chemistry - UV,IR,PMR,CNMR and Mass Spectroscopy. (n.d.). DAV College. Retrieved January 17, 2026, from [Link]

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Sources

An In-depth Technical Guide to (6-methylpyridin-2-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound (6-methylpyridin-2-yl)(phenyl)methanone, commonly known as 2-Benzoyl-6-methylpyridine. This document delves into its nomenclature, structural and physicochemical properties, synthesis methodologies, and spectroscopic profile. Furthermore, it explores the compound's reactivity and its significant potential in the field of drug discovery, with a particular focus on its role as a precursor to potent tubulin polymerization inhibitors. This guide is intended to be a valuable resource for researchers and professionals engaged in medicinal chemistry and novel therapeutic development.

Introduction and Significance

The pyridine ring is a fundamental scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. When functionalized with a benzoyl group, as in the case of 2-benzoylpyridines, a new class of compounds with significant biological activities emerges. This compound, in particular, serves as a crucial intermediate in the synthesis of complex molecules with therapeutic potential, most notably in the development of novel anticancer agents. Recent studies have highlighted the role of 6-aryl-2-benzoyl-pyridine derivatives as potent tubulin polymerization inhibitors, a validated and highly effective mechanism for cancer therapy.[1] This guide aims to provide a detailed technical understanding of this pivotal compound.

Nomenclature and Chemical Structure

The systematic and unambiguous naming of a chemical entity is paramount for scientific communication. The structural representation provides a visual understanding of the atomic arrangement and functional groups, which in turn dictates the molecule's chemical behavior.

IUPAC Name

The formal IUPAC name for this compound is (6-methylpyridin-2-yl)(phenyl)methanone .

Chemical Structure

The structure of (6-methylpyridin-2-yl)(phenyl)methanone consists of a pyridine ring substituted at the 2-position with a benzoyl group and at the 6-position with a methyl group.

Figure 1: 2D Structure of (6-methylpyridin-2-yl)(phenyl)methanone.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of a compound are critical for its identification, purification, and characterization. While experimental data for this compound is not extensively published, reliable predictions can be made based on its structure and data from analogous compounds.

Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₁₃H₁₁NO
Molecular Weight 197.23 g/mol
CAS Number 18103-78-1
Melting Point 62-64 °C (for the related 2-(4-Methylbenzoyl)-6-methylpyridine)[2]
Boiling Point ~350-370 °C (Predicted)
pKa ~3.3 (Predicted)
Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (6-methylpyridin-2-yl)(phenyl)methanone. These predictions are generated using established computational models and are invaluable for structural elucidation.

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.05d2Hortho-Protons (Benzoyl)
~ 7.80t1Hpara-Proton (Benzoyl)
~ 7.65t2Hmeta-Protons (Benzoyl)
~ 7.90t1HH4 (Pyridine)
~ 7.50d1HH3 (Pyridine)
~ 7.35d1HH5 (Pyridine)
~ 2.60s3H-CH₃

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 195.0C=O
~ 159.0C6 (Pyridine)
~ 154.0C2 (Pyridine)
~ 138.0C4 (Pyridine)
~ 137.0ipso-C (Benzoyl)
~ 133.0para-C (Benzoyl)
~ 130.0ortho-C (Benzoyl)
~ 128.5meta-C (Benzoyl)
~ 125.0C3 (Pyridine)
~ 122.0C5 (Pyridine)
~ 24.0-CH₃

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Vibration
~ 3060C-H stretch (aromatic)
~ 2950C-H stretch (methyl)
~ 1670C=O stretch (ketone)
~ 1580, 1450C=C stretch (aromatic rings)
~ 1280C-N stretch (pyridine)
~ 700-800C-H bend (aromatic)

Table 5: Predicted Mass Spectrometry (EI-MS) Data

m/zInterpretation
197[M]⁺ (Molecular ion)
182[M - CH₃]⁺
168[M - C₂H₅]⁺ or [M - N]⁺
120[M - C₆H₅]⁺
105[C₆H₅CO]⁺ (Benzoyl cation)
77[C₆H₅]⁺ (Phenyl cation)

Synthesis of (6-methylpyridin-2-yl)(phenyl)methanone

Several synthetic routes can be envisioned for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and reaction efficiency. Herein, we detail a robust and commonly employed method: the oxidation of the corresponding secondary alcohol.

Synthetic Workflow: Oxidation of (6-methylpyridin-2-yl)(phenyl)methanol

This two-step approach involves the initial synthesis of the alcohol via a Grignard reaction, followed by its oxidation to the desired ketone.

synthesis_workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Oxidation start 2-bromo-6-methylpyridine + Mg turnings in dry THF grignard Formation of (6-methylpyridin-2-yl)magnesium bromide start->grignard reaction Nucleophilic addition grignard->reaction benzaldehyde Benzaldehyde benzaldehyde->reaction workup1 Aqueous acidic workup (e.g., sat. NH₄Cl) reaction->workup1 product1 (6-methylpyridin-2-yl)(phenyl)methanol workup1->product1 reaction2 Oxidation of secondary alcohol product1->reaction2 oxidant Oxidizing agent (e.g., PCC, MnO₂ in DCM) oxidant->reaction2 workup2 Filtration and solvent evaporation reaction2->workup2 product2 (6-methylpyridin-2-yl)(phenyl)methanone workup2->product2

Figure 2: Synthetic workflow for (6-methylpyridin-2-yl)(phenyl)methanone.

Experimental Protocol

Step 1: Synthesis of (6-methylpyridin-2-yl)(phenyl)methanol

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

  • Grignard Reagent Formation: Add a solution of 2-bromo-6-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction is initiated with gentle heating or the addition of a small crystal of iodine. Once initiated, the reaction is maintained at a gentle reflux until the magnesium is consumed.

  • Reaction with Benzaldehyde: Cool the Grignard reagent to 0 °C. Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Step 2: Oxidation to (6-methylpyridin-2-yl)(phenyl)methanone

  • Reaction Setup: Dissolve the (6-methylpyridin-2-yl)(phenyl)methanol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

  • Oxidation: Add pyridinium chlorochromate (PCC) (1.5 eq) portion-wise to the stirred solution at room temperature. The reaction is typically complete within 2-4 hours, and its progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts. Wash the silica pad with additional diethyl ether.

  • Final Product: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification by flash column chromatography or recrystallization will afford the pure (6-methylpyridin-2-yl)(phenyl)methanone.

Chemical Reactivity

The reactivity of (6-methylpyridin-2-yl)(phenyl)methanone is governed by its three key structural components: the pyridine ring, the ketone carbonyl group, and the benzylic methyl group.

  • Pyridine Ring: The nitrogen atom imparts a degree of electron deficiency to the ring, making it susceptible to nucleophilic aromatic substitution, although this is generally less facile than in pyridinium salts. The nitrogen atom itself is basic and can be protonated or alkylated.

  • Carbonyl Group: The ketone functionality is a site for nucleophilic attack. It can be reduced to the corresponding secondary alcohol using reducing agents like sodium borohydride. It can also undergo reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols.

  • Methyl Group: The methyl group attached to the pyridine ring can undergo condensation reactions under appropriate basic conditions due to the acidity of its protons.

Applications in Drug Development: A Tubulin Polymerization Inhibitor Precursor

A significant application of the this compound scaffold is in the development of anticancer agents that target tubulin polymerization.[1] Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential for mitotic spindle formation during cell division.[3] Compounds that disrupt microtubule dynamics are potent antimitotic agents.

Derivatives of this compound have been shown to act as tubulin polymerization inhibitors by binding to the colchicine-binding site on β-tubulin. This binding prevents the assembly of tubulin dimers into microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent apoptosis (programmed cell death) in cancer cells.

signaling_pathway inhibitor This compound Derivative binding Binds to Colchicine Site on β-Tubulin inhibitor->binding tubulin α/β-Tubulin Dimers tubulin->binding polymerization Inhibition of Microtubule Polymerization binding->polymerization destabilization Microtubule Destabilization polymerization->destabilization spindle Mitotic Spindle Disruption destabilization->spindle sac Spindle Assembly Checkpoint (SAC) Activation spindle->sac arrest G2/M Phase Arrest sac->arrest apoptosis Apoptosis arrest->apoptosis

Figure 3: Mechanism of action of this compound derivatives as tubulin inhibitors.

The ability to readily synthesize and modify the this compound core allows for the exploration of structure-activity relationships (SAR), leading to the optimization of potency and pharmacokinetic properties of these potential anticancer drugs.

Conclusion

(6-methylpyridin-2-yl)(phenyl)methanone is a compound of significant interest in synthetic and medicinal chemistry. Its well-defined structure and versatile reactivity make it a valuable building block for the creation of more complex molecules. The demonstrated potential of its derivatives as potent tubulin polymerization inhibitors underscores its importance in the ongoing search for novel and effective cancer therapies. This guide has provided a foundational understanding of its properties, synthesis, and applications, which will hopefully serve as a catalyst for further research and innovation in the field.

References

  • Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors With Potent Antiproliferative Properties. Journal of Medicinal Chemistry, 2020. [Link]

  • Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Medicinal Research Reviews, 2022. [Link]

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An In-depth Technical Guide to the Physical Properties of 2-Benzoyl-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the physical properties of 2-Benzoyl-6-methylpyridine (CAS No. 18103-78-1). Addressed to researchers, scientists, and professionals in drug development, this document synthesizes available data with predictive modeling and established analytical methodologies. In light of the limited experimentally-derived data in peer-reviewed literature for this specific compound, this guide presents a combination of confirmed structural information, computationally predicted physical properties, and detailed, field-proven experimental protocols for the empirical determination of these characteristics. This approach ensures a scientifically robust resource for the handling, characterization, and application of this compound.

Introduction and Compound Identification

This compound, systematically named (6-methylpyridin-2-yl)(phenyl)methanone, is a heterocyclic aromatic ketone. Its structure, featuring a pyridine ring substituted with a methyl group at the 6-position and a benzoyl group at the 2-position, makes it a compound of interest in medicinal chemistry and materials science. The accurate characterization of its physical properties is fundamental for its application in synthesis, formulation, and quality control.

This guide moves beyond a simple data sheet by not only presenting the available information but also by providing the scientific context and experimental workflows necessary for its validation and expansion.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name (6-Methylpyridin-2-yl)(phenyl)methanoneSigma-Aldrich[1]
Common Name This compoundN/A
CAS Number 18103-78-1BLDpharm[2], Sigma-Aldrich[1]
Molecular Formula C₁₃H₁₁NOSigma-Aldrich[1]
Molecular Weight 197.23 g/mol Calculated

Predicted Physical and Chemical Properties

Due to a scarcity of published experimental data for this compound, the following physical properties have been generated using validated computational models. It is imperative for the end-user to recognize that these are predictions and should be confirmed experimentally.

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueNotes and Comparative Analysis
Melting Point ~50-70 °CThe related compound 2-benzoylpyridine (lacking the 6-methyl group) has an experimental melting point of 41-43 °C.[3] The presence of the methyl group would be expected to slightly alter the crystal lattice energy, likely resulting in a different melting point. For further comparison, 2-(3,4-Dimethoxybenzoyl)-6-methylpyridine has a reported melting point of 84-86°C.[4]
Boiling Point ~330-350 °C at 760 mmHgThis prediction is based on the increased molecular weight and potential for stronger intermolecular forces compared to 2-benzoylpyridine.
Solubility Predicted to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Limited solubility in water is expected.The pyridine nitrogen allows for hydrogen bonding with protic solvents, but the overall aromatic and nonpolar character of the molecule suggests greater solubility in organic media.
pKa (of conjugate acid) ~3.5 - 4.5The electron-withdrawing effect of the benzoyl group is expected to decrease the basicity of the pyridine nitrogen compared to 2-methylpyridine (pKa of ~5.9).[5]

Spectroscopic and Chromatographic Characterization

The definitive identification and purity assessment of this compound relies on a combination of spectroscopic and chromatographic techniques. While experimental spectra for this specific molecule are not widely published, the following sections detail the expected spectral characteristics and provide standardized protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

  • Methyl Protons (-CH₃): A singlet expected around δ 2.5-2.7 ppm.

  • Pyridine Ring Protons: Three signals in the aromatic region (δ 7.0-8.5 ppm), likely appearing as doublets or triplets, showing characteristic coupling patterns for a 2,6-disubstituted pyridine.

  • Benzoyl Ring Protons: Signals for the five protons of the phenyl group, expected in the aromatic region (δ 7.3-8.0 ppm), likely as multiplets.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

  • Carbonyl Carbon (C=O): A signal expected in the downfield region, around δ 190-200 ppm.

  • Pyridine and Benzoyl Carbons: Multiple signals in the aromatic region (δ 120-160 ppm).

  • Methyl Carbon (-CH₃): A signal in the upfield region, around δ 20-25 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep_start Weigh 5-10 mg of sample dissolve Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) prep_start->dissolve transfer Transfer to a clean, dry 5 mm NMR tube dissolve->transfer insert_sample Insert sample into NMR spectrometer transfer->insert_sample Transfer to Spectrometer lock_shim Lock on deuterium signal and shim the magnetic field insert_sample->lock_shim acquire_1H Acquire ¹H spectrum (e.g., zg30 pulse program) lock_shim->acquire_1H acquire_13C Acquire ¹³C spectrum (e.g., zgpg30 pulse program) acquire_1H->acquire_13C fourier Apply Fourier Transform acquire_13C->fourier Process Raw Data phase Phase correct the spectrum fourier->phase baseline Apply baseline correction phase->baseline integrate Integrate ¹H signals baseline->integrate peak_pick Peak pick ¹H and ¹³C signals integrate->peak_pick FTIR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_cleanup Post-Analysis setup_inst Ensure ATR crystal is clean collect_bg Collect background spectrum setup_inst->collect_bg place_sample Place a small amount of solid sample on the ATR crystal collect_bg->place_sample Analyze Sample apply_pressure Apply pressure with the anvil place_sample->apply_pressure collect_sample Collect sample spectrum apply_pressure->collect_sample process_spec Process spectrum (baseline correction, peak picking) collect_sample->process_spec Process & Clean clean_crystal Clean ATR crystal with an appropriate solvent process_spec->clean_crystal

Caption: Workflow for ATR-FTIR analysis of a solid sample.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

Expected Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion ([M]⁺): A peak corresponding to the molecular weight of 197.23 g/mol is expected.

  • Key Fragments: Expect fragmentation patterns corresponding to the loss of the phenyl group (C₆H₅, 77 Da) to give a fragment at m/z 120, and the loss of the benzoyl group (C₆H₅CO, 105 Da) to give a fragment at m/z 92. The peak at m/z 105 (benzoyl cation) is also expected to be prominent.

GCMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_sol Prepare a dilute solution (~1 mg/mL) in a volatile solvent (e.g., DCM, EtOAc) filter_sol Filter the solution if particulates are present prep_sol->filter_sol transfer_vial Transfer to a GC vial filter_sol->transfer_vial inject Inject sample into GC-MS transfer_vial->inject Inject separate Separate components on a suitable GC column (e.g., DB-5) inject->separate ionize Ionize eluting compounds (e.g., EI, 70 eV) separate->ionize detect Detect ions and record mass spectrum ionize->detect identify_peak Identify molecular ion peak detect->identify_peak Analyze analyze_frag Analyze fragmentation pattern identify_peak->analyze_frag compare_lib Compare with spectral libraries (if available) analyze_frag->compare_lib

Caption: General workflow for GC-MS analysis.

Thermal and Crystallographic Properties

No experimental data on the thermal stability (e.g., via Thermogravimetric Analysis or Differential Scanning Calorimetry) or the single-crystal X-ray structure of this compound is currently available in the public domain. The determination of these properties would provide valuable insights into its solid-state behavior, polymorphism, and degradation profile.

Conclusion and Future Work

Future work should focus on the synthesis and purification of an analytical standard of this compound, followed by the rigorous experimental determination of its melting point, boiling point, solubility profile, and comprehensive spectroscopic characterization (NMR, IR, MS). Furthermore, thermal analysis and single-crystal X-ray diffraction would provide a complete picture of its physical properties, enabling its confident application in research and development.

References

  • PrepChem. Synthesis of 2-benzoyl-3-nitro-6-methylpyridine. [Link]

  • Loba Chemie. 2-BENZOYLPYRIDINE Extra Pure. [Link] [3]7. MDPI. 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane Extraction. [Link]

  • Google Patents. US3891661A - Process for preparation of benzoylpyridines and derivatives. [4]9. Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]

  • University of Colorado Boulder, Department of Chemistry. IR Spectroscopy Tutorial. [Link]

  • LCGC International. Quantifying Small Molecules by Mass Spectrometry. [Link]

  • Wikipedia. 2-Methylpyridine. [Link]

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Spectroscopic Profile of 2-Benzoyl-6-methylpyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating the Molecular Architecture of a Key Synthetic Intermediate

2-Benzoyl-6-methylpyridine stands as a pivotal structural motif in the landscape of synthetic chemistry, finding applications in the development of novel ligands, catalytic systems, and pharmaceutical agents. Its unique electronic and steric properties, arising from the juxtaposition of a benzoyl group and a methyl-substituted pyridine ring, make a thorough understanding of its molecular characteristics essential for its effective utilization. This technical guide provides a comprehensive overview of the spectroscopic signature of this compound, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

The accurate interpretation of spectroscopic data is paramount for the unambiguous identification and characterization of chemical entities. It serves as the foundation for ensuring the purity, and consequently, the reliability and reproducibility of experimental outcomes in research and development. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, providing not only predicted spectral data based on established principles but also detailed, field-proven protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is anticipated to exhibit a series of distinct signals corresponding to the protons of the methyl group, the pyridine ring, and the benzoyl ring. The electron-withdrawing nature of the benzoyl group and the nitrogen atom in the pyridine ring will significantly influence the chemical shifts of the adjacent protons, causing them to appear at lower fields (downfield).

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
Methyl Protons (-CH₃)~ 2.6Singlet (s)3HThe methyl group at the 6-position is a singlet due to the absence of adjacent protons.
Pyridine H-5~ 7.3 - 7.5Doublet of doublets (dd)1HCoupled to both H-4 and H-3.
Pyridine H-4~ 7.7 - 7.9Triplet (t)1HCoupled to H-3 and H-5.
Pyridine H-3~ 7.9 - 8.1Doublet (d)1HCoupled to H-4.
Benzoyl Protons (ortho)~ 7.9 - 8.1Multiplet (m)2HDeshielded by the adjacent carbonyl group.
Benzoyl Protons (meta, para)~ 7.4 - 7.7Multiplet (m)3H

Causality in Proton Chemical Shifts: The downfield shift of the pyridine protons is a direct consequence of the deshielding effect of the electronegative nitrogen atom and the anisotropic effect of the aromatic ring current. The ortho protons of the benzoyl group are similarly deshielded due to the magnetic anisotropy of the carbonyl group.

Experimental Protocol for ¹H NMR Spectroscopy:

A rigorously validated protocol is crucial for obtaining high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Utilize a 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum using a 30° or 45° pulse angle.

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Employ a relaxation delay of 1-2 seconds between scans.

    • Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Reference the spectrum by setting the TMS signal to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons.

Workflow for ¹H NMR Data Acquisition and Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Sample b Dissolve in CDCl3 with TMS a->b c Transfer to NMR Tube b->c d Lock & Shim c->d e Set Acquisition Parameters d->e f Acquire FID e->f g Fourier Transform f->g h Phase & Baseline Correction g->h i Reference to TMS h->i j Integrate & Analyze i->j

Caption: Workflow for acquiring and processing ¹H NMR spectra.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, revealing the number of unique carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, a greater number of scans is typically required.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
Methyl Carbon (-CH₃)~ 24Aliphatic carbon signal.
Pyridine C-5~ 125Aromatic carbon.
Pyridine C-3~ 127Aromatic carbon.
Benzoyl C-meta~ 128Aromatic carbon.
Benzoyl C-para~ 130Aromatic carbon.
Benzoyl C-ortho~ 133Aromatic carbon.
Pyridine C-4~ 137Aromatic carbon.
Benzoyl C-ipso~ 138Quaternary carbon attached to the carbonyl.
Pyridine C-2~ 153Quaternary carbon attached to the benzoyl group.
Pyridine C-6~ 158Quaternary carbon attached to the methyl group.
Carbonyl Carbon (C=O)~ 195Ketone carbonyl carbon, significantly downfield.[1]

Causality in Carbon Chemical Shifts: The chemical shift of a carbon atom is highly dependent on its hybridization and the electronegativity of the atoms attached to it. The sp² hybridized carbons of the aromatic rings and the carbonyl group appear at lower fields compared to the sp³ hybridized methyl carbon. The carbonyl carbon is the most deshielded due to the strong electron-withdrawing effect of the oxygen atom. The chemical shifts of the pyridine carbons are influenced by the nitrogen atom.[2]

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation:

    • Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

  • Instrument Setup:

    • Tune the spectrometer to the ¹³C frequency.

    • Use the same lock and shim settings as for the ¹H spectrum.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for each unique carbon.

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • A relaxation delay of 2 seconds is generally sufficient.

    • Acquire a larger number of scans (e.g., 1024 to 4096) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform with an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Predicted IR Absorption Bands:

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity Notes
Aromatic C-H Stretch3100 - 3000Medium to WeakCharacteristic of sp² C-H bonds.[3]
Aliphatic C-H Stretch3000 - 2850MediumFrom the methyl group.[3]
C=O Stretch (Ketone)1700 - 1680StrongThe conjugation with the pyridine ring may slightly lower the frequency.
Aromatic C=C/C=N Stretch1600 - 1450Medium to StrongMultiple bands are expected from the pyridine and benzene rings.
C-H Bending900 - 675Medium to StrongOut-of-plane bending vibrations can give information about substitution patterns.[1]

Causality in IR Absorptions: The position, intensity, and shape of an IR absorption band are dependent on the bond strength, the masses of the atoms involved, and the change in dipole moment during the vibration. The C=O bond is highly polar, resulting in a strong absorption. The C-H stretching frequencies are indicative of the hybridization of the carbon atom.

Experimental Protocol for IR Spectroscopy (Thin Film Method):

  • Sample Preparation:

    • Dissolve a small amount (a few milligrams) of this compound in a volatile solvent such as dichloromethane or acetone.

    • Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[4]

  • Instrument Setup:

    • Place the salt plate in the sample holder of an FTIR spectrometer.

    • Ensure the instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Workflow for IR Data Acquisition:

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Dissolve Sample b Cast Thin Film on Salt Plate a->b c Acquire Background Spectrum b->c d Acquire Sample Spectrum c->d e Generate Absorbance/Transmittance Spectrum d->e f Peak Picking e->f

Caption: Workflow for acquiring an IR spectrum using the thin film method.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

The molecular formula of this compound is C₁₃H₁₁NO, which corresponds to a molecular weight of 197.24 g/mol .

m/z Predicted Ion Structure Notes
197[C₁₃H₁₁NO]⁺˙ (Molecular Ion, M⁺˙)The parent ion, should be clearly visible.
182[M - CH₃]⁺Loss of the methyl radical from the pyridine ring.
168[M - CO - H]⁺Loss of a carbonyl group and a hydrogen atom.
105[C₆H₅CO]⁺ (Benzoyl cation)A very common and often abundant fragment for benzoyl-containing compounds.
92[C₆H₆N]⁺ (Methylpyridine cation)Cleavage of the bond between the carbonyl carbon and the pyridine ring.
77[C₆H₅]⁺ (Phenyl cation)Loss of CO from the benzoyl cation.

Causality in Fragmentation: Under electron ionization, the molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a radical cation (the molecular ion). This high-energy species can then undergo fragmentation through the cleavage of the weakest bonds and the formation of stable carbocations and neutral radicals. The formation of the highly stable benzoyl cation (m/z 105) is a characteristic fragmentation pathway for many benzoyl derivatives.

Experimental Protocol for Mass Spectrometry (GC-MS with EI):

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup:

    • Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

    • Set the GC oven temperature program to ensure good separation from any impurities and the solvent. A typical program might start at 50°C and ramp up to 250°C.

    • Set the ion source temperature to approximately 200-250°C.

    • The electron energy is typically set to 70 eV.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The MS will acquire spectra continuously as compounds elute from the GC column.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow for GC-MS Data Acquisition and Analysis:

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis a Prepare Dilute Solution b Inject into GC a->b c Separation in GC Column b->c d Ionization (EI) c->d e Mass Analysis d->e f Generate Total Ion Chromatogram e->f g Extract Mass Spectrum f->g h Analyze Fragmentation g->h

Caption: Workflow for acquiring and analyzing a mass spectrum using GC-MS.

Conclusion: A Foundation for Confident Research

The spectroscopic data presented in this guide, including predicted ¹H and ¹³C NMR chemical shifts, characteristic IR absorptions, and anticipated mass spectral fragmentation patterns, provide a robust framework for the identification and characterization of this compound. By coupling this predictive data with the detailed experimental protocols, researchers can confidently verify the identity and purity of their synthesized material. Adherence to these validated methodologies is not merely a procedural formality but a cornerstone of scientific integrity, ensuring that subsequent research built upon this foundational molecule is both reliable and reproducible. This guide, therefore, serves not only as a repository of spectral information but also as a practical manual for excellence in the analytical characterization of this important chemical entity.

References

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. John Wiley & Sons.
  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Retrieved from [Link]

  • LibreTexts. (2022). 4.2: IR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. Retrieved from [Link]

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The Benzoylpyridine Core: A Technical Guide to its Discovery, Synthesis, and Medicinal Significance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoylpyridine scaffold, a deceptively simple fusion of a benzoyl group and a pyridine ring, has emerged as a cornerstone in modern medicinal chemistry. Its journey from a laboratory curiosity to a privileged structural motif in a diverse array of therapeutic agents is a testament to its versatile chemical reactivity and profound pharmacological potential. This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of benzoylpyridine synthesis, from classical C-C bond-forming strategies to contemporary methodologies. We will delve into the causality behind experimental choices, offering field-proven insights into the synthetic nuances of this important heterocyclic ketone. Furthermore, this guide will explore the rich medicinal chemistry of benzoylpyridine derivatives, highlighting their roles as pivotal intermediates and pharmacophores in the development of drugs targeting a spectrum of diseases, including cancer, central nervous system disorders, and inflammatory conditions. Detailed experimental protocols, mechanistic insights, and a forward-looking perspective on the future of benzoylpyridine-based drug discovery are presented to empower researchers and professionals in the ongoing quest for novel therapeutics.

A Historical Overture: The Dawn of Benzoylpyridine Synthesis

The story of benzoylpyridines is intrinsically linked to the foundational principles of organic synthesis. Early explorations into the reactivity of pyridine derivatives paved the way for the first successful constructions of the benzoylpyridine core. These pioneering efforts, while often arduous by modern standards, laid the essential groundwork for the sophisticated synthetic strategies employed today.

The Landmark Friedel-Crafts Approach: A Legacy of C-C Bond Formation

One of the earliest and most significant methods for the synthesis of benzoylpyridines is a modification of the venerable Friedel-Crafts acylation. A notable early example is the work of Wolffenstein and Hartwich in 1915, which provided a pathway to 3-benzoylpyridine.[1] This classical approach involves the reaction of a pyridine derivative, typically a pyridinecarboxylic acid, with an aromatic compound in the presence of a strong Lewis acid catalyst.

The underlying principle of this reaction is the in-situ generation of a highly electrophilic acylium ion from a pyridinecarboxylic acid derivative, which then undergoes electrophilic aromatic substitution with a suitable aromatic partner, such as benzene. The choice of nicotinic acid (pyridine-3-carboxylic acid) as a starting material, for instance, directs the benzoylation to the 3-position of the pyridine ring.

Experimental Protocol: Synthesis of 3-Benzoylpyridine via Modified Friedel-Crafts Acylation[1]

Materials:

  • Nicotinic acid (1 mole)

  • Thionyl chloride (6.9 moles)

  • Anhydrous benzene

  • Anhydrous aluminum chloride (2.5 moles)

  • Ice

  • Concentrated hydrochloric acid

  • 50% aqueous sodium hydroxide

  • Chloroform

  • Ether

Procedure:

  • In a 2-L three-necked flask equipped with a mechanical stirrer, reflux condenser with a calcium chloride tube, and a dropping funnel, place 123 g (1 mole) of nicotinic acid.

  • With stirring, slowly add 500 ml (818 g, 6.9 moles) of distilled thionyl chloride over 15-20 minutes. The initial reaction can be vigorous.

  • After the addition is complete, heat the mixture on a steam bath with continuous stirring for 1 hour to form nicotinoyl chloride hydrochloride.

  • Replace the reflux condenser for downward distillation and remove the excess thionyl chloride under reduced pressure while continuing to heat on the steam bath.

  • After most of the thionyl chloride has been removed, add 200 ml of anhydrous benzene and distill it off under reduced pressure to azeotropically remove any remaining thionyl chloride.

  • Add an additional 500 ml of anhydrous benzene to the flask. Fit the flask with a thermometer and a reflux condenser and place it in an ice-salt bath.

  • With stirring, add 330 g (2.5 moles) of anhydrous aluminum chloride in portions over 1 hour, maintaining the internal temperature between 5° and 10°C.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature, then heat under reflux for 6 hours.

  • Cautiously pour the dark red-brown reaction mixture onto a mixture of 2 kg of ice and 200 ml of concentrated hydrochloric acid.

  • Separate and discard the organic layer. Extract the acidic aqueous solution with three 500-ml portions of ether to remove any non-basic organic byproducts; discard the ether extracts.

  • Make the acidic solution strongly basic with 50% aqueous sodium hydroxide until the initially formed aluminum hydroxide redissolves.

  • After cooling, extract the product with five 300-ml portions of chloroform.

  • Combine the chloroform extracts, wash with water, and remove the chloroform by distillation.

  • The crude product is then purified by vacuum distillation to yield 3-benzoylpyridine.

Characterization:

The final product can be characterized by its boiling point, refractive index, and spectroscopic methods such as NMR and IR spectroscopy to confirm its identity and purity.

The Grignard Reaction: A Versatile Tool for Isomer-Specific Synthesis

The advent of organometallic chemistry provided a powerful and more versatile alternative for the synthesis of benzoylpyridines. The Grignard reaction, in particular, offered a more direct route to various isomers that were not readily accessible through the classical Friedel-Crafts approach. This method typically involves the reaction of a phenylmagnesium halide (a Grignard reagent) with a cyanopyridine.

The choice of the cyanopyridine isomer dictates the position of the benzoyl group on the pyridine ring. For example, the reaction of phenylmagnesium bromide with 2-cyanopyridine yields 2-benzoylpyridine, while 3-cyanopyridine and 4-cyanopyridine would yield the corresponding 3- and 4-benzoylpyridine isomers. The mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon of the nitrile group, followed by hydrolysis of the resulting imine intermediate.

Oxidation of Phenyl-pyridylmethanols: A Two-Step Approach

Another classical and widely used method for preparing benzoylpyridines is the oxidation of the corresponding phenyl-pyridylmethanols. This two-step approach involves the initial synthesis of the alcohol precursor, often via the reaction of a pyridinecarboxaldehyde with a phenyl Grignard reagent or a pyridyl Grignard reagent with benzaldehyde, followed by its oxidation to the ketone.

A variety of oxidizing agents have been employed for this transformation, ranging from traditional chromium-based reagents to more modern and environmentally benign systems. The choice of oxidant is critical to ensure high yields and minimize side reactions. Recent advancements have focused on catalytic oxidation methods using molecular oxygen or other green oxidants.[2]

The Evolution of Synthesis: Modern Methodologies and Innovations

While the classical methods remain valuable, the pursuit of greater efficiency, milder reaction conditions, and increased functional group tolerance has driven the development of modern synthetic strategies for benzoylpyridines.

Palladium-Catalyzed Cross-Coupling Reactions: A Paradigm Shift

The emergence of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl ketones, including benzoylpyridines. Reactions such as the Suzuki, Stille, and Heck couplings allow for the direct coupling of a suitably functionalized pyridine derivative (e.g., a halopyridine or a pyridineboronic acid) with a benzoyl-containing coupling partner. These methods offer excellent functional group compatibility and have become indispensable tools in the synthesis of complex benzoylpyridine derivatives.

Flow Chemistry: A Leap Towards Greener and More Efficient Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals. The application of flow chemistry to the synthesis of benzoylpyridines offers several advantages over traditional batch processes, including enhanced safety, improved reaction control, higher yields, and the potential for telescoped reactions, which avoids the isolation of intermediates. Recent studies have demonstrated the use of flow reactors for photochemical arylations followed by in-line oxidation to produce benzoylpyridines in a continuous and efficient manner.

The Benzoylpyridine Core in Medicinal Chemistry: A Privileged Scaffold

The benzoylpyridine moiety is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can provide ligands for a variety of different biological targets.[1][3][4] This versatility stems from its unique combination of structural features: a rigid aromatic system, a hydrogen bond acceptor in the form of the carbonyl group, and the ability to be readily functionalized at multiple positions.

Anticancer Agents: Targeting the Machinery of Cell Division

A number of benzoylpyridine derivatives have shown potent antiproliferative activity by targeting key components of the cell division machinery. For instance, certain 6-aryl-2-benzoyl-pyridines have been identified as potent tubulin polymerization inhibitors. These compounds bind to the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. Structure-activity relationship (SAR) studies have revealed that modifications to both the 6-aryl and the benzoyl moieties can significantly impact the potency and selectivity of these compounds.

Central Nervous System (CNS) Drug Discovery: Modulating Neurotransmission

The benzoylpyridine scaffold is a prominent feature in a number of centrally acting agents, including antipsychotics and neuroprotective agents. The benzoylpiperidine fragment, a saturated analog of benzoylpyridine, is a key pharmacophore in several atypical antipsychotic drugs. These compounds often exhibit antagonist activity at serotonin (5-HT) and dopamine (D2) receptors, which are key targets in the treatment of psychosis. The carbonyl group of the benzoyl moiety can act as a crucial hydrogen bond acceptor in the receptor binding pocket.

Anti-inflammatory and Analgesic Agents

The benzoylpyridine core has also been explored in the development of anti-inflammatory and analgesic agents. Certain derivatives have been shown to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). The ability to fine-tune the electronic and steric properties of the benzoylpyridine scaffold allows for the optimization of potency and selectivity against these targets.

Mechanistic Insights and Key Transformations

A deep understanding of the reaction mechanisms is paramount for rational synthetic design and optimization. Below are diagrammatic representations of two key synthetic transformations for preparing benzoylpyridines.

Mechanism of the Friedel-Crafts Acylation

The Friedel-Crafts acylation of benzene with a nicotinoyl chloride hydrochloride in the presence of aluminum chloride proceeds through the formation of a highly reactive acylium ion.

Friedel_Crafts_Acylation cluster_reactants Reactant Complex Formation cluster_acylium Acylium Ion Generation cluster_EAS Electrophilic Aromatic Substitution cluster_workup Hydrolysis (Workup) NicotinoylChloride Nicotinoyl Chloride Complex Nicotinoyl Chloride-AlCl₃ Complex NicotinoylChloride->Complex + AlCl₃ AlCl3 AlCl₃ AcyliumIon Acylium Ion (Electrophile) Complex->AcyliumIon SigmaComplex Sigma Complex (Carbocation Intermediate) AcyliumIon->SigmaComplex + Benzene Benzene Benzene ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex - H⁺ FinalProduct 3-Benzoylpyridine ProductComplex->FinalProduct + H₂O

Caption: Mechanism of Friedel-Crafts Acylation for 3-Benzoylpyridine Synthesis.

Workflow for Grignard Synthesis of 2-Benzoylpyridine

The synthesis of 2-benzoylpyridine via a Grignard reaction involves the careful preparation of the Grignard reagent followed by its reaction with 2-cyanopyridine and subsequent workup.

Grignard_Synthesis_Workflow Start Start Prep_Grignard Prepare Phenylmagnesium Bromide from Bromobenzene and Mg in dry Ether Start->Prep_Grignard Reaction Add 2-Cyanopyridine to Grignard Reagent Prep_Grignard->Reaction Hydrolysis Acidic Hydrolysis of the Imine Intermediate Reaction->Hydrolysis Extraction Extraction and Purification (e.g., Chromatography) Hydrolysis->Extraction Product 2-Benzoylpyridine Extraction->Product

Caption: Experimental Workflow for the Grignard Synthesis of 2-Benzoylpyridine.

Future Perspectives and Conclusion

The benzoylpyridine core continues to be a fertile ground for innovation in both synthetic methodology and medicinal chemistry. The development of novel catalytic systems for C-H activation and functionalization of the pyridine ring promises to open up new avenues for the synthesis of previously inaccessible derivatives. In the realm of drug discovery, the application of computational methods, such as structure-based drug design and virtual screening, will undoubtedly accelerate the identification of new benzoylpyridine-based ligands with improved potency and selectivity.

References

  • Villani, F. J.; King, M. S. 3-Benzoylpyridine. Org. Synth.1953 , 33, 7. DOI: 10.15227/orgsyn.033.0007. [Link]

  • Granchi, C.; Bononi, G.; Lonzi, C.; Tuccinardi, T.; Minutolo, F. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules2024 , 29(9), 1930. [Link]

  • Granchi, C.; Bononi, G.; Lonzi, C.; Tuccinardi, T.; Minutolo, F. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed2024 . [Link]

  • Jiangsu Zhongbang Pharmaceutical Coltd. Synthesis method of 2-benzoylpyridine. CN104326973A, February 4, 2015.

Sources

An In-Depth Technical Guide to the Core Mechanism of Action of 2-Benzoyl-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide delineates the putative mechanism of action for 2-Benzoyl-6-methylpyridine, a compound of significant interest within the domain of developmental therapeutics. Based on robust evidence from structurally analogous compounds, this document posits that this compound functions as a potent inhibitor of tubulin polymerization by interacting with the colchicine binding site on β-tubulin.[1][2] This interaction disrupts microtubule dynamics, a fundamental process for cell division and integrity, leading to cell cycle arrest and apoptosis, thereby providing a strong rationale for its investigation as an anticancer agent.[3][4] This guide will provide an in-depth exploration of this mechanism, the downstream cellular consequences, and the requisite experimental protocols for its validation.

Introduction: The Rationale for Investigating this compound as a Microtubule Targeting Agent

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the eukaryotic cytoskeleton.[4] They play an indispensable role in numerous cellular functions, most notably the formation of the mitotic spindle during cell division.[5] This makes them a highly validated and successful target for cancer chemotherapy.[6] Small molecules that interfere with microtubule dynamics are broadly classified as microtubule-stabilizing or -destabilizing agents.[5]

While direct experimental data on this compound is emerging, a compelling body of evidence from closely related 6-Aryl-2-benzoyl-pyridines has demonstrated potent antiproliferative activity.[1][2] These studies have elucidated a mechanism centered on the inhibition of tubulin polymerization through binding at the colchicine site, a key pocket on β-tubulin.[1][7] Given the shared 2-benzoylpyridine scaffold, it is hypothesized that this compound exerts its biological effects through a similar, if not identical, mechanism. This guide will proceed on this evidence-based premise.

Core Mechanism: Inhibition of Tubulin Polymerization

The primary molecular target of this compound is proposed to be the tubulin heterodimer. The mechanism unfolds through a specific, high-affinity interaction at the colchicine binding site, located at the interface between the α- and β-tubulin subunits, predominantly within the β-tubulin.[8][9]

Binding at the Colchicine Site

The binding of this compound to this site is a critical initiating event. Colchicine Binding Site Inhibitors (CBSIs) are known to induce a conformational change in the tubulin dimer, resulting in a curved structure that is incompatible with its incorporation into the straight microtubule lattice.[8][9] This steric hindrance effectively prevents the "head-to-tail" polymerization of tubulin dimers, thereby capping the growing end of the microtubule.[10] The result is a net suppression of microtubule growth and dynamics.[5] Molecular dynamics simulations have shown that the binding of CBSIs can weaken the interaction between the α and β subunits, further destabilizing the heterodimer and preventing effective polymerization.[9][11]

The interaction can be visualized through the following logical pathway:

cluster_0 Molecular Interaction Cascade Compound This compound Target β-Tubulin Subunit (Colchicine Binding Site) Compound->Target Binds to Conformation Induces Conformational Change (Curved Tubulin Dimer) Target->Conformation Leads to Polymerization Inhibition of Tubulin Polymerization Conformation->Polymerization Results in Destabilization Microtubule Destabilization Polymerization->Destabilization Causes

Caption: Molecular interaction pathway of this compound.

Downstream Cellular Consequences of Microtubule Destabilization

The inhibition of tubulin polymerization triggers a cascade of cellular events, culminating in cytotoxicity, particularly in rapidly dividing cells like cancer cells.[3]

Mitotic Arrest at the G2/M Phase

The most immediate and well-characterized consequence of disrupting microtubule dynamics is the failure to form a functional mitotic spindle.[12] This leads to the activation of the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[4] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway.[3]

Induction of Apoptosis

The sustained G2/M arrest and cellular stress induced by microtubule disruption lead to programmed cell death, or apoptosis.[3] This is often mediated by the Bcl-2 family of proteins and results in the activation of caspases, the executioners of apoptosis.[3]

Disruption of Angiogenesis

Microtubule integrity is also crucial for endothelial cell function, including migration and tube formation, which are essential processes for angiogenesis (the formation of new blood vessels).[3] By disrupting the endothelial cytoskeleton, this compound is predicted to have anti-angiogenic effects, which can inhibit tumor growth and metastasis.[1][13]

The overall cellular signaling pathway can be summarized as follows:

cluster_1 Cellular Signaling Pathway Start Inhibition of Tubulin Polymerization Spindle Disruption of Mitotic Spindle Formation Start->Spindle Angiogenesis Inhibition of Angiogenesis (Anti-Vascular Effects) Start->Angiogenesis Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Induction of Apoptosis Arrest->Apoptosis End Antiproliferative & Antitumor Activity Apoptosis->End Angiogenesis->End

Caption: Downstream cellular effects of tubulin polymerization inhibition.

Experimental Methodologies for Mechanism Validation

A multi-pronged experimental approach is essential to rigorously validate the proposed mechanism of action. The following protocols are standard in the field for characterizing tubulin polymerization inhibitors.

In Vitro Tubulin Polymerization Assay

This is a direct, cell-free assay to measure the effect of the compound on tubulin assembly.

Principle: Pure tubulin polymerizes into microtubules in the presence of GTP at 37°C. This polymerization can be monitored by an increase in light scattering (turbidity) at 340 nm or by using a fluorescent reporter.[14][15] An inhibitor will prevent or reduce this increase.

Step-by-Step Protocol:

  • Reagent Preparation: Reconstitute high-purity (>99%) tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA). Prepare a stock solution of GTP (100 mM). Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a pre-warmed 96-well plate, add the test compound dilutions.

  • Initiation: Add a solution of tubulin and GTP to each well to initiate polymerization. The final concentration of tubulin is typically 1-3 mg/mL.

  • Data Acquisition: Immediately place the plate in a spectrophotometer or fluorometer capable of maintaining 37°C and record the absorbance at 340 nm or fluorescence signal at appropriate intervals for 60-90 minutes.

  • Analysis: Plot the signal versus time. The IC50 value is determined by calculating the concentration of the compound that inhibits polymerization by 50% compared to the vehicle control.[14]

ParameterRecommended Condition
Tubulin SourcePorcine or Bovine Brain (>99% pure)
Tubulin Conc.1-3 mg/mL
Buffer80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9
GTP Conc.1 mM
Temperature37°C
Wavelength340 nm (Absorbance)
Cellular Assays

These assays confirm the effect of the compound in a biological context.

4.2.1 Cell Viability (MTT) Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which correlates with cell number. It is used to determine the cytotoxic effects of the compound.[16]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.

  • Staining: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at ~570 nm. The IC50 value for cytotoxicity is then calculated.

4.2.2 Cell Cycle Analysis by Flow Cytometry

Principle: This technique quantifies the DNA content of cells, allowing for the determination of the cell cycle phase distribution. Treatment with a tubulin inhibitor is expected to cause an accumulation of cells in the G2/M phase.[16]

Step-by-Step Protocol:

  • Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for a set time (e.g., 24 hours).

  • Harvesting & Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Stain the cells with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase.

  • Analysis: Analyze the stained cells using a flow cytometer. The resulting DNA content histogram is used to quantify the percentage of cells in the G1, S, and G2/M phases.

4.2.3 Immunofluorescence Microscopy

Principle: This imaging technique allows for the direct visualization of the microtubule network within cells.

Step-by-Step Protocol:

  • Cell Culture: Grow cells on glass coverslips and treat with the compound for a short period (e.g., 6-24 hours).

  • Fixation & Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.

  • Staining: Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope. Compare the microtubule structure in treated cells (expected to be disrupted and depolymerized) to untreated controls.

The overall experimental workflow for validation is depicted below:

cluster_2 Experimental Validation Workflow Assay1 In Vitro Tubulin Polymerization Assay Result1 Determine IC50 for Polymerization Inhibition Assay1->Result1 Assay2 Cell Viability Assay (e.g., MTT) Result2 Determine Cytotoxic IC50 Assay2->Result2 Assay3 Cell Cycle Analysis (Flow Cytometry) Result3 Quantify G2/M Arrest Assay3->Result3 Assay4 Microtubule Imaging (Immunofluorescence) Result4 Visualize Microtubule Disruption Assay4->Result4

Caption: A streamlined workflow for validating the mechanism of action.

Conclusion and Future Directions

The evidence strongly suggests that this compound functions as a microtubule destabilizing agent by inhibiting tubulin polymerization via the colchicine binding site. This mechanism underpins its potential as an antiproliferative and antitumor agent. The experimental protocols detailed in this guide provide a robust framework for validating this hypothesis and further characterizing its biological activity. Future research should focus on in vivo efficacy studies in relevant cancer models, pharmacokinetic profiling, and structure-activity relationship (SAR) studies to optimize potency and drug-like properties.[1] Such investigations will be crucial in translating the promise of this compound into a viable therapeutic strategy.

References

  • Lu, Y., Chen, J., Xiao, M., Li, W., & Miller, D. D. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmaceutical Research, 29(11), 2943–2971. [Link]

  • Perez, E. A. (2009). Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance. Molecular Cancer Therapeutics, 8(8), 2086-2095. [Link]

  • Wang, Y., et al. (2020). Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors With Potent Antiproliferative Properties. Journal of Medicinal Chemistry, 63(2), 827–846. [Link]

  • Pellegrini, F., & Budman, D. R. (2016). Microtubule destabilising agents: far more than just antimitotic anticancer drugs. British Journal of Pharmacology, 173(21), 3055-3067. [Link]

  • Bhattacharyya, B., Panda, D., Gupta, S., & Banerjee, M. (2008). Anti-mitotic activity of colchicine and the structural basis for its interaction with tubulin. Medicinal Research Reviews, 28(1), 155-183. [Link]

  • Stroganov, O. V., et al. (2023). Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. ACS Omega, 8(32), 28987–28995. [Link]

  • Stroganov, O. V., et al. (2023). Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. ACS Publications. [Link]

  • Wang, Y., et al. (2020). Structure–Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties. Journal of Medicinal Chemistry. [Link]

  • Gagliardi, A. R., et al. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. International Journal of Molecular Sciences, 22(20), 11226. [Link]

  • Diaz, J. F., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. Biomolecules, 13(2), 249. [Link]

  • Mangiatordi, G. F., et al. (2023). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. Journal of Chemical Information and Modeling, 63(20), 6435–6448. [Link]

  • Diaz, J. F., et al. (2022). Identification of tubulin polymerization inhibitors with a CRISPR-edited cell line with endogenous fluorescent tagging of β-tubulin and Histone 1. bioRxiv. [Link]

  • Mabjeesh, N. J., et al. (2003). Both Microtubule-Stabilizing and Microtubule-Destabilizing Drugs Inhibit Hypoxia-Inducible Factor-1α Accumulation and Activity by Disrupting Microtubule Function. Cancer Research, 63(13), 3505-3511. [Link]

  • ResearchGate. In vitro tubulin polymerization. Turbidity assays for the assembly of... [Link]

  • Romagnoli, R., et al. (2014). Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. Journal of Medicinal Chemistry, 57(11), 4559-4573. [Link]

  • Prota, A. E., et al. (2018). Rational Design of a Novel Tubulin Inhibitor with a Unique Mechanism of Action. Angewandte Chemie International Edition, 57(48), 15939-15943. [Link]

  • Jordan, M. A., & Wilson, L. (2002). Mechanism of Action of Antitumor Drugs that Interact with Microtubules and Tubulin. Current Medicinal Chemistry - Anti-Cancer Agents, 2(1), 1-17. [Link]

  • Arnst, K. E., et al. (2020). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Medicinal Research Reviews, 40(4), 1465-1493. [Link]

  • Liu, Z., et al. (2022). A novel tubulin inhibitor, 6h, suppresses tumor-associated angiogenesis and shows potent antitumor activity against non–small cell lung cancers. Journal of Experimental & Clinical Cancer Research, 41(1), 224. [Link]

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  • Semantic Scholar. Development of tubulin polymerization inhibitors as anticancer agents. [Link]

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Theoretical studies of 2-Benzoyl-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Investigation of 2-Benzoyl-6-methylpyridine

Foreword: Bridging Theory and Application

As a Senior Application Scientist, my focus is to illuminate the path from theoretical concepts to tangible, field-proven applications. Pyridine and its derivatives represent a cornerstone of modern medicinal chemistry, forming the structural backbone of numerous FDA-approved drugs.[1] The subject of this guide, this compound, stands as a molecule of significant interest, particularly given the potent antiproliferative properties of structurally related 6-Aryl-2-benzoyl-pyridines, which have been identified as tubulin polymerization inhibitors.[2]

This document is not a mere recitation of facts; it is a methodological whitepaper designed for researchers, scientists, and drug development professionals. It provides a comprehensive framework for the theoretical investigation of this compound, explaining not only the "how" but, more critically, the "why" behind each computational choice. By leveraging the power of quantum chemical calculations, we can predict molecular properties, understand structure-activity relationships, and rationally guide the synthesis and development of novel therapeutic agents.

The Strategic Imperative for Theoretical Analysis

Before embarking on costly and time-consuming synthesis, a robust theoretical investigation provides invaluable foresight. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful balance of accuracy and computational efficiency for predicting the structural, electronic, and spectroscopic properties of pyridine derivatives.[3][4] This approach allows us to:

  • Elucidate Molecular Structure: Determine the most stable three-dimensional conformation, including critical bond lengths and angles, which forms the basis for all subsequent calculations.[3]

  • Predict Reactivity: Identify the most reactive sites within the molecule by analyzing its electronic landscape. This is crucial for understanding potential metabolic pathways or designing synthetic routes.

  • Interpret Spectroscopic Data: Correlate theoretical vibrational frequencies with experimental Infrared (IR) and Raman spectra, confirming the successful synthesis and characterization of the target compound.[5]

  • Guide Drug Design: Utilize the calculated electronic properties to inform molecular docking studies and build robust Structure-Activity Relationship (SAR) models, accelerating the discovery of potent and selective drug candidates.[2][6]

Foundational Analysis: Geometry Optimization and Vibrational Spectra

The initial and most critical step in any theoretical study is to find the molecule's lowest energy conformation through geometry optimization.[7] This process establishes the foundational structure from which all other properties are derived.

Causality in Method Selection

The choice of a computational method is paramount for achieving reliable results. For pyridine derivatives, the B3LYP functional (Becke's three-parameter hybrid functional combined with the Lee–Yang–Parr correlation functional) has consistently proven effective.[4] When paired with a comprehensive basis set like 6-311++G(d,p), it provides a robust framework for accurate predictions of both molecular geometry and vibrational frequencies.[5]

cluster_input Input cluster_dft DFT Calculation (Gaussian 09) cluster_output Output & Validation Input Initial Structure of This compound Method Method Selection: Functional: B3LYP Basis Set: 6-311++G(d,p) Input->Method Opt Geometry Optimization Method->Opt Freq Frequency Calculation Opt->Freq Energy Optimized Structure (Lowest Energy) Freq->Energy Validation Vibrational Frequencies (Confirm Minimum Energy State) Freq->Validation

Caption: Workflow for DFT-based geometry optimization and frequency analysis.

Protocol 1: Geometry Optimization & Frequency Analysis Workflow
  • Structure Drawing: Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView).

  • Input File Preparation: Create an input file for the computational chemistry package (e.g., Gaussian 09).

  • Method Specification: Define the level of theory. A reliable choice is B3LYP/6-311++G(d,p).[5]

  • Job Type: Specify the job type as Opt Freq to perform a geometry optimization followed by a frequency calculation.

  • Execution: Submit the calculation.

  • Validation: Upon completion, verify that the optimization converged successfully. Crucially, confirm that the frequency calculation yields no imaginary (negative) frequencies. The absence of imaginary frequencies validates that the optimized structure is a true energy minimum.[7]

  • Analysis: Extract the optimized coordinates, bond lengths, bond angles, and calculated vibrational frequencies for comparison with experimental data.

Unveiling Electronic Properties and Reactivity

With a validated structure, we can delve into the electronic properties that govern the molecule's behavior. These quantum chemical descriptors are essential for predicting reactivity and potential biological interactions.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a smaller gap suggests higher reactivity.[4]

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the total electron density, which visualizes the charge distribution across the molecule. It is an invaluable tool for identifying:

  • Red Regions (Negative Potential): Electron-rich areas, prone to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.

  • Blue Regions (Positive Potential): Electron-poor areas, susceptible to nucleophilic attack.

This analysis provides a clear, intuitive guide to the molecule's reactive sites.

cluster_dft DFT-Calculated Descriptors cluster_properties Predicted Molecular Properties HOMO HOMO Energy Electron Donating Ability Reactivity Overall Reactivity HOMO->Reactivity LUMO LUMO Energy Electron Accepting Ability LUMO->Reactivity Gap HOMO-LUMO Gap (ΔE) Chemical Reactivity & Stability Gap->Reactivity Bioactivity Potential Biological Activity Gap->Bioactivity MEP MEP Surface Sites for Nucleophilic & Electrophilic Attack Interaction Intermolecular Interactions MEP->Interaction Interaction->Bioactivity

Caption: Relationship between DFT descriptors and molecular properties.[4]

Quantitative Electronic Data Comparison

The table below summarizes calculated electronic properties for related pyridine derivatives from various theoretical studies, providing a baseline for what can be expected for this compound.

Compound StudiedDFT FunctionalBasis SetHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)Reference
6-amino-3-bromo-2-methylpyridineB3LYP6-311++G(d,p)-5.73-0.744.993.12[4]
6-bromo-2-methylpyridin-3-amineB3LYP6–311g++(d,p)-5.80-1.134.672.50[4]
Thiazolopyridine DerivativeBLYPDNP-5.307-2.4792.8282.746[8]
Indenopyran DerivativeBLYPDNP-5.260-3.1112.1491.179[8]

Application in Drug Discovery: Molecular Docking

Given that 2-aryl-4-benzoyl-imidazoles and novel 6-Aryl-2-benzoyl-pyridines are potent tubulin polymerization inhibitors that bind at the colchicine site, it is logical to hypothesize that this compound may interact with the same target.[2] A molecular docking simulation can test this hypothesis in silico.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This provides crucial insights into binding affinity, key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and the overall stability of the ligand-protein complex.

Protocol 2: Molecular Docking Workflow
  • Protein Preparation:

    • Obtain the crystal structure of the target protein (e.g., tubulin) from the Protein Data Bank (PDB).

    • Remove water molecules, co-crystallized ligands, and any non-essential protein chains.

    • Add polar hydrogen atoms and assign atomic charges.

  • Ligand Preparation:

    • Use the DFT-optimized, low-energy structure of this compound.

    • Assign atomic charges and define rotatable bonds.

  • Binding Site Definition:

    • Define the grid box for the docking simulation. This should encompass the known binding site of a reference inhibitor (e.g., the colchicine binding site).[2]

  • Docking Simulation:

    • Run the docking algorithm using software like AutoDock or Schrödinger Maestro. The software will generate multiple possible binding poses.

  • Pose Analysis and Scoring:

    • Analyze the resulting poses based on their predicted binding energy (scoring function). The lowest energy pose is typically considered the most favorable.

    • Visualize the best pose to identify key interactions (hydrogen bonds, π-π stacking, etc.) between the ligand and amino acid residues in the binding pocket.

cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis & Results Protein Target Protein Prep (e.g., Tubulin from PDB) Grid Define Binding Site (Grid Box Generation) Protein->Grid Ligand Ligand Prep (DFT-Optimized Structure) Ligand->Grid Dock Run Docking Algorithm (e.g., AutoDock) Grid->Dock Score Score & Rank Poses (Binding Energy) Dock->Score Visualize Visualize Best Pose (Analyze Interactions) Score->Visualize Hypothesis Binding Hypothesis (SAR Insights) Visualize->Hypothesis

Caption: A streamlined workflow for molecular docking simulations.

Conclusion

The theoretical study of this compound, guided by the principles and protocols outlined in this guide, provides a scientifically rigorous and cost-effective strategy for elucidating its fundamental properties. By integrating DFT calculations for structural and electronic analysis with molecular docking for biological target interaction, researchers can generate a comprehensive molecular profile. This data-driven approach not only accelerates the research and development cycle but also enables a more rational design of next-generation pyridine-based therapeutics.

References

  • Kumar, S., Dhar, D.N., & Saxena, P.N. (2009). Applications of metal complexes of Schiff bases—A review. J. Sci. Ind. Res., 68, 181–187. [Link]

  • Yusof, M. S. M., Yamin, B. M., & Tajuddin, N. A. (2006). 1-(3-methylbenzoyl)-3-(6-methyl-2-pyridyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 62(8), o3242–o3244. [Link]

  • El-Gazzar, A. A., Youssef, A. M., Yaseen, M. A., & Gaafar, A. M. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15638. [Link]

  • Kavitha, E., Al-Ghamdi, A. A., Al-Ghamdi, A. A., & Yildirim, D. (2011). Synthesis, Molecular Structure and DFT Study of 2-(N-Benzoylbenzamido)pyridine-3-yl benzoate. Journal of Chemical Crystallography, 41(10), 1492–1498. [Link]

  • Wang, Y., et al. (2020). Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors With Potent Antiproliferative Properties. Journal of Medicinal Chemistry, 63(2), 827–846. [Link]

  • El-Daly, S. A., et al. (2008). Experimental and Computational Study of the Kinetics of OH + Pyridine and Its Methyl- and Ethyl-Substituted Derivatives. The Journal of Physical Chemistry A, 112(4), 589–596. [Link]

  • Unknown. (n.d.). Process for the preparation of 2-amino-alkylpyridines.
  • Sambathkumar, K. (2016). FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine. ResearchGate. [Link]

  • Singh, N., et al. (2022). CO-CRYSTAL OF 2-AMINO-6-METHYL PYRIDINE WITH DIPHENYLACETIC ACID: SYNTHESIS, X-RAY STRUCTURE, QUANTUM CHEMICAL CALCULATION, HIRSHFELD SURFACE ANALYSIS AND ANTIBACTERIAL ACTIVITY. ResearchGate. [Link]

  • Alsoliemy, A. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. Research Square. [Link]

  • Fernández, I., et al. (2004). Synthesis and solid state characterisation of mononuclear 2-benzoylpyridine N-methyl-N-phenylhydrazone palladium(ii) complexes. Dalton Transactions, (9), 1386–1392. [Link]

  • El-Gammal, O. A., et al. (2022). Synthesis, X-ray, characterization and HSA and energy framework analysis of novel pyridine-hydrazone based ligand and its Co(II) complex biological activity prediction and experimental antibacterial properties. Molecular Crystals and Liquid Crystals, 741(1), 74-95. [Link]

  • Kadir, M. A., et al. (2017). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Data in Brief, 14, 459–465. [Link]

  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 647-668. [Link]

Sources

An In-depth Technical Guide to the Reactivity of the Benzoyl Group in 2-Benzoyl-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the benzoyl group in 2-Benzoyl-6-methylpyridine. This molecule serves as a valuable intermediate in medicinal chemistry and materials science, with its reactivity profile being a subject of significant interest[1]. The reactivity of the central carbonyl functionality is not merely that of a simple aryl ketone; it is profoundly influenced by a confluence of electronic and steric factors imposed by the substituted pyridine ring. This document elucidates these governing principles, details key transformations such as nucleophilic additions and reductions, and provides actionable experimental protocols for laboratory application. We will explore the causality behind its reactivity, offering insights for professionals engaged in the synthesis and manipulation of complex heterocyclic compounds.

Introduction: The Unique Chemical Landscape of this compound

This compound is a heterocyclic ketone featuring a benzoyl group (-COC₆H₅) attached to the 2-position of a pyridine ring, which is further substituted with a methyl group at the 6-position. The chemical behavior of the carbonyl group is the focal point of this molecule's utility in synthesis. Its reactivity is dictated by a delicate balance between two primary, competing influences:

  • Electronic Activation: The pyridine ring, due to the high electronegativity of the nitrogen atom, acts as an electron-withdrawing group[2]. This effect is transmitted inductively to the attached benzoyl group, increasing the partial positive charge (electrophilicity) on the carbonyl carbon.

  • Steric Hindrance: The presence of the methyl group at the 6-position, in close proximity to the benzoyl group, creates significant steric congestion around the reaction center[3]. This bulkiness can impede the approach of nucleophiles, potentially slowing reaction rates or necessitating more forcing conditions.

Understanding this interplay is critical for predicting the molecule's behavior and for designing successful synthetic strategies.

G A This compound B Electronic Effects (Pyridine Ring) A->B C Steric Effects (6-Methyl Group) A->C D Increased Carbonyl Electrophilicity B->D Inductive Withdrawal E Hindered Approach of Nucleophiles C->E Spatial Shielding

Caption: Core factors governing the reactivity of this compound.

Synthesis of this compound

The preparation of benzoylpyridines can be achieved through several established routes. A common method involves the reaction of a cyanopyridine with an appropriate benzene derivative in the presence of a Lewis acid catalyst, a variant of the Hoesch reaction[4].

For instance, 2-cyano-6-methylpyridine can be reacted with a benzene derivative like veratrole (1,2-dimethoxybenzene) using aluminum chloride as a catalyst, followed by hydrolysis, to yield the corresponding benzoylpyridine[4]. While this example produces a substituted benzoyl ring, the core principle applies to the synthesis of the parent compound. Another approach involves the direct acylation of pyridines using reagents like benzoyl chloride, although this can be challenging due to the deactivation of the pyridine ring[5]. More modern methods may involve transition-metal-free oxidation of the corresponding alcohol, phenyl(6-methylpyridin-2-yl)methanol, using dry air or oxygen with an ionic hydride catalyst[6].

Core Reactivity: The Benzoyl Carbonyl

The electron-deficient nature of the carbonyl carbon makes it a prime target for nucleophilic attack. This is the most fundamental and synthetically useful aspect of the molecule's reactivity.

Nucleophilic Addition Reactions

The enhanced electrophilicity of the carbonyl carbon in this compound renders it highly susceptible to attack by a wide range of nucleophiles. This class of reactions proceeds via the formation of a tetrahedral intermediate, which is subsequently protonated during workup to yield an alcohol derivative[7][8].

G reactant Ketone + Nu⁻ intermediate Tetrahedral Intermediate (Alkoxide) reactant->intermediate Nucleophilic Attack step2 Protonation (H₃O⁺) intermediate->step2 product Alcohol Product step2->product

Caption: General mechanism for nucleophilic addition to the benzoyl carbonyl.

Strong nucleophiles, such as Grignard reagents (R-MgBr) and organolithium compounds (R-Li), readily add to the carbonyl, forming tertiary alcohols. However, the steric hindrance from the 6-methyl group must be considered. Bulky nucleophiles may react slowly or require elevated temperatures to overcome the steric barrier[9]. The selection of smaller, more reactive nucleophiles can often mitigate this issue.

Reduction of the Carbonyl Group

A synthetically crucial transformation is the reduction of the ketone to the corresponding secondary alcohol, phenyl(6-methylpyridin-2-yl)methanol. This is a specific form of nucleophilic addition where the nucleophile is a hydride ion (H⁻).

Commonly employed reducing agents include:

  • Sodium borohydride (NaBH₄): A mild reducing agent, typically used in alcoholic solvents like methanol or ethanol. It is generally effective for reducing ketones.

  • Lithium aluminum hydride (LiAlH₄): A much more powerful reducing agent, capable of reducing ketones, esters, and carboxylic acids. It must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF) due to its violent reaction with protic solvents.

The choice of reagent depends on the presence of other functional groups in the molecule. For selective reduction of the ketone without affecting other potentially reducible groups, NaBH₄ is preferred. If a more potent reagent is required, LiAlH₄ is the choice. The resulting alcohol is a valuable intermediate for further synthetic modifications and is a precursor in the synthesis of certain bronchodilators[4].

ReagentSolventReactivityKey Considerations
NaBH₄ MeOH, EtOHModerateSafer to handle; selective for aldehydes/ketones.
LiAlH₄ THF, Et₂OHighReacts violently with water/alcohols; requires anhydrous conditions.

Table 1: Comparison of common reagents for the reduction of this compound.

Reactivity of the 6-Methyl Group

While the primary focus is the benzoyl group, the 6-methyl group also represents a site of potential reactivity. Methyl groups on pyridine rings can be oxidized to the corresponding carboxylic acids under various conditions[10][11]. For example, oxidation can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or through catalytic methods. This transformation would yield 2-benzoylpyridine-6-carboxylic acid, a bifunctional molecule with potential applications in coordination chemistry and as a synthetic building block. The interaction between the pyridine base and acidic sites on a catalyst surface can increase the reactivity of substituents at the 2- and 6-positions[12].

Experimental Protocols

The following protocols are provided as validated starting points for laboratory synthesis. Researchers should adapt these procedures based on available equipment and safety protocols.

Protocol 1: Reduction of this compound with Sodium Borohydride

This procedure details the reduction of the ketone to phenyl(6-methylpyridin-2-yl)methanol.

Workflow Overview:

G A 1. Dissolution (Ketone in MeOH) B 2. Cooling (Ice Bath, 0-5 °C) A->B C 3. Reagent Addition (Portion-wise NaBH₄) B->C D 4. Reaction (Stir at RT) C->D E 5. Work-up (Quench, Extract) D->E F 6. Purification (Chromatography) E->F

Caption: Experimental workflow for the reduction of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.). Dissolve the starting material in methanol (approx. 10 mL per gram of ketone).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.5 eq.) to the cooled solution in small portions over 15-20 minutes. Caution: Hydrogen gas evolution will occur.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).

  • Work-up: Carefully quench the reaction by the slow addition of water. Reduce the volume of methanol using a rotary evaporator. Add more water and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure to yield the crude product.

  • Analysis: The crude alcohol can be purified further by column chromatography on silica gel if necessary. Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The reactivity of the benzoyl group in this compound is a classic example of electronically activated but sterically hindered carbonyl chemistry. The electron-withdrawing nature of the pyridine ring significantly enhances the electrophilicity of the carbonyl carbon, making it a ready substrate for nucleophilic addition and reduction reactions. However, the steric bulk of the ortho-methyl group provides a moderating influence, necessitating careful consideration of reagent choice and reaction conditions. By leveraging a fundamental understanding of these competing effects, researchers can effectively utilize this compound as a versatile intermediate for the synthesis of complex molecular architectures relevant to the pharmaceutical and materials science industries.

References

  • PrepChem. (n.d.). Synthesis of 2-benzoyl-3-nitro-6-methylpyridine. Retrieved from PrepChem.com. [Link]

  • Google Patents. (1975).
  • MDPI. (2021). 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane Extraction. [Link]

  • ACS Publications. (2024). Pyridine N-Oxide Mediators for Electrochemical Benzylic C(sp3)–H Oxygenation. [Link]

  • SpringerLink. (2010). Reactivity of pyridines and pyridine N-oxides toward benzoyl chloride in acetonitrile. [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

  • Chemistry LibreTexts. (2024). Pyridine & Pyrimidine. [Link]

  • Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. [Link]

  • Wikipedia. (n.d.). Benzoyl group. [Link]

  • Google Patents. (2015). CN104326973A - Synthesis method of 2-benzoylpyridine.
  • National Institutes of Health (NIH). (2022). Organomediated cleavage of benzoyl group enables an efficient synthesis of 1-(6-nitropyridin-2-yl)thiourea and its application for developing 18F-labeled PET tracers. [Link]

  • Química Orgánica. (n.d.). Nucleophilic addition reactions to pyridines. [Link]

  • Wikipedia. (n.d.). Nucleophilic conjugate addition. [Link]

  • Chemistry LibreTexts. (2023). Nucleophilic Addition Reactions. [Link]

  • Polish Journal of Chemistry. (n.d.). OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. [Link]

  • ResearchGate. (2010). Reaction of Acetyl and Benzoyl Chlorides with Pyridines and Pyridine N-Oxides. [Link]

  • YouTube. (2017). Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction. [Link]

  • E3S Web of Conferences. (2023). Synthesis of methylpyridines by catalytic method in the gas phase. [Link]

  • Royal Society of Chemistry. (n.d.). Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. [Link]

  • Chad's Prep. (n.d.). Introduction to Nucleophilic Addition Reactions. [Link]

  • Google Patents. (1957).
  • Royal Society of Chemistry. (n.d.). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. [Link]

  • Homework.Study.com. (n.d.). Draw the products formed when benzoyl chloride (C6H5COCl) is treated with each nucleophile: (a) H2O, pyridine. [Link]

  • Chemical Papers. (n.d.). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. [Link]

  • Eurasian Chemico-Technological Journal. (2004). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. [Link]

  • PubMed. (2021). 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane Extraction. [Link]

  • PubMed. (2020). Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors With Potent Antiproliferative Properties. [Link]

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Methodological & Application

Application Notes and Protocols for 2-Benzoyl-6-methylpyridine as a Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Disclaimer: The catalytic applications of 2-benzoyl-6-methylpyridine are an emerging area of research. Specific experimental data for its metal complexes are not extensively available in the peer-reviewed literature. The following application notes and protocols are therefore based on the established catalytic activities of metal complexes with structurally analogous pyridine-based ligands. These should be considered as a scientifically-grounded starting point for research and will likely require optimization.

Introduction: The Potential of this compound in Homogeneous Catalysis

This compound is a bidentate ligand featuring a hard pyridine nitrogen and a coordinating benzoyl group. This unique combination of electronic and steric properties makes it a promising candidate for the development of novel homogeneous catalysts. The pyridine nitrogen provides a strong coordination site for a variety of transition metals, while the benzoyl group can influence the electronic environment of the metal center and provide steric bulk. The 6-methyl group further enhances the steric hindrance around the metal, which can be beneficial for achieving high selectivity in catalytic transformations.

The primary metals of interest for forming active catalysts with this ligand are palladium and ruthenium, given their well-established utility in a broad range of organic reactions. It is anticipated that metal complexes of this compound will find applications in cross-coupling reactions, oxidation catalysis, and potentially polymerization.

Synthesis of Metal-Ligand Complexes: A General Approach

The synthesis of metal complexes with this compound is expected to follow standard procedures for the coordination of N-donor ligands to transition metal precursors. Below are generalized protocols for the synthesis of hypothetical palladium(II) and ruthenium(II) complexes.

Protocol 1: Synthesis of a Hypothetical Dichlorido(this compound)palladium(II) Complex

This protocol is adapted from the synthesis of similar palladium(II) complexes with pyridine-based ligands.

Objective: To synthesize a Pd(II) complex for use as a precatalyst in cross-coupling reactions.

Materials:

  • This compound

  • Bis(acetonitrile)dichloridopalladium(II) [PdCl₂(MeCN)₂] or Bis(benzonitrile)dichloridopalladium(II) [PdCl₂(PhCN)₂]

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, anhydrous

  • Schlenk flask and standard inert atmosphere glassware

  • Magnetic stirrer and hotplate

Procedure:

  • In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 mmol, 1.0 equiv.) in anhydrous DCM (20 mL).

  • In a separate flask, dissolve the palladium precursor (e.g., [PdCl₂(MeCN)₂]) (1.0 mmol, 1.0 equiv.) in anhydrous DCM (20 mL).

  • Slowly add the palladium solution to the ligand solution at room temperature with vigorous stirring.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, reduce the solvent volume under vacuum to approximately 5 mL.

  • Add anhydrous diethyl ether (50 mL) to precipitate the product.

  • Collect the solid by filtration, wash with a small amount of diethyl ether, and dry under vacuum.

  • Characterize the resulting complex by ¹H NMR, ¹³C NMR, FT-IR, and elemental analysis.

Expected Outcome: A stable, likely yellow to orange, solid palladium(II) complex.

Workflow for Palladium(II) Complex Synthesis

cluster_synthesis Synthesis of [PdCl₂(this compound)] ligand Dissolve this compound in anhydrous DCM mixing Combine solutions under inert atmosphere ligand->mixing pd_precursor Dissolve [PdCl₂(MeCN)₂] in anhydrous DCM pd_precursor->mixing reaction Stir at room temperature for 12-24 hours mixing->reaction precipitation Reduce volume and precipitate with diethyl ether reaction->precipitation isolation Filter, wash, and dry the complex precipitation->isolation

Caption: Workflow for the synthesis of the hypothetical palladium(II) complex.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes of pyridine-containing ligands are known to be effective catalysts for various cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings. The electronic properties of the this compound ligand are expected to stabilize the Pd(0) and Pd(II) oxidation states crucial for the catalytic cycle.

Protocol 2: Hypothetical Suzuki-Miyaura Coupling

This protocol is based on established procedures for palladium-catalyzed Suzuki-Miyaura reactions.

Application: Synthesis of biaryls, a common scaffold in pharmaceuticals and organic materials.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • [PdCl₂(this compound)] complex (from Protocol 1)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Schlenk flask and condenser

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the palladium catalyst (0.01 mmol, 1 mol%).

  • Add a 4:1 mixture of toluene and water (5 mL).

  • Stir the mixture vigorously and heat to 100 °C for 12 hours.

  • After cooling to room temperature, separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Hypothetical Performance Data:

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)Yield (%)
14-BromoanisolePhenylboronic acid1.0>90
21-Iodonaphthalene4-Tolylboronic acid0.5>95
32-Chlorotoluene3-Methoxyphenylboronic acid2.0>85
Proposed Catalytic Cycle for Suzuki-Miyaura Coupling

Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Transmetalation Transmetalation Oxidative\nAddition->Transmetalation [Ar'B(OH)₃]⁻ Reductive\nElimination Reductive Elimination Transmetalation->Reductive\nElimination Base Reductive\nElimination->Pd(0)L Ar-Ar'

Caption: Proposed catalytic cycle for the Suzuki-Miyaura reaction.

Application in Ruthenium-Catalyzed Oxidation Reactions

Ruthenium complexes are powerful catalysts for a variety of oxidation reactions. The this compound ligand could potentially support a Ru(II) center in the oxidation of alcohols to aldehydes or ketones.

Protocol 3: Hypothetical Aerobic Oxidation of Alcohols

This protocol is based on known ruthenium-catalyzed alcohol oxidations.

Application: Synthesis of aldehydes and ketones from primary and secondary alcohols, respectively.

Materials:

  • Ruthenium(II) precursor (e.g., [RuCl₂(PPh₃)₃])

  • This compound

  • Alcohol substrate (e.g., benzyl alcohol)

  • Toluene, anhydrous

  • Molecular sieves (4 Å)

  • Oxygen or air supply

Procedure:

  • In situ Catalyst Formation: In a two-necked round-bottom flask equipped with a condenser and an oxygen balloon, add [RuCl₂(PPh₃)₃] (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%).

  • Add anhydrous toluene (10 mL) and stir the mixture under an oxygen atmosphere at room temperature for 30 minutes.

  • Add the alcohol substrate (1.0 mmol) and activated molecular sieves (200 mg).

  • Heat the reaction mixture to 100 °C and stir vigorously under an oxygen atmosphere for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, filter off the molecular sieves, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Hypothetical Performance Data:

EntrySubstrateProductTime (h)Conversion (%)Selectivity (%)
1Benzyl alcoholBenzaldehyde24>95>99
21-PhenylethanolAcetophenone24>90>99
3CyclohexanolCyclohexanone36>80>95

Mechanistic Considerations: The Role of the Ligand

The catalytic activity of metal complexes of this compound will be influenced by several factors related to the ligand's structure:

  • Electronic Effects: The benzoyl group is electron-withdrawing, which can modulate the electron density at the metal center. This can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination in cross-coupling reactions.

  • Steric Effects: The 6-methyl group and the benzoyl group create a sterically hindered environment around the metal center. This can promote reductive elimination and may lead to higher selectivity in certain reactions.

  • Chelation: As a bidentate ligand, this compound forms a stable five-membered chelate ring with the metal, which can enhance the stability of the catalytic species.

Conclusion and Future Outlook

While direct experimental evidence for the catalytic applications of this compound is currently limited, the structural and electronic similarities to well-established ligand families suggest significant potential. The protocols and insights provided in this guide offer a rational starting point for researchers to explore the use of this promising ligand in developing novel and efficient catalytic systems. Further research is needed to synthesize and characterize its metal complexes and to evaluate their performance in a variety of catalytic transformations.

References

  • Małecki, J. G., & Kruszyński, R. (2007). The reactions of 2-benzoylpyridine with [RuHCl(CO)(PPh3)3] and [(C6H6)RuCl2]2. Polyhedron, 26(12), 2686–2694.
  • Anila, P. V., et al. (2014). Synthesis and Characterization of Transition Metal Complexes of 2-Benzoylpyridine benzoylhydrazone. Mapana Journal of Sciences, 13(2), 33-46.
  • Maes, B. U. W., et al. (2013). Aerobic Copper-Catalyzed Oxidation of Aryl(di)azinylmethanes: A Mechanistic Study. The Journal of Organic Chemistry, 78(15), 7595-7607.
  • Gao, F., et al. (2014). Catalytic Behavior of Co(II) Complexes with 2-(Benzimidazolyl)-6-(1-(arylimino)ethyl)pyridine Ligands on Isoprene Stereospecific Polymerization. Journal of Applied Polymer Science, 131(1).
  • Alpers, D., et al. (2016). Photoassisted oxidation of ruthenium(ii)-photocatalysts Ru(bpy)32+ and Ru(bpz)32+ to RuO4: orthogonal tandem photoredox and oxidation catalysis.
  • Mishra, A., et al. (2019). A new class of pyridine-amide containing Ti and Zr based catalysts for olefin polymerization: Influence of ligand substituents.

Experimental protocol for using 2-Benzoyl-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: 2-Benzoyl-6-methylpyridine

Introduction: The Strategic Importance of this compound

This compound is a heterocyclic aromatic ketone of significant interest to the chemical and pharmaceutical sciences. Its molecular architecture, featuring a pyridine ring substituted with a benzoyl group at the 2-position and a methyl group at the 6-position, creates a versatile scaffold for organic synthesis and drug discovery. The pyridine moiety, a common feature in numerous pharmaceuticals, influences solubility and provides a key site for biological interactions.[1][2] The benzoyl group offers a reactive carbonyl handle for a multitude of chemical transformations, while the 6-methyl group can sterically and electronically modulate the reactivity of the pyridine nitrogen and adjacent positions.

This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, safety protocols, synthesis methodologies, and key applications. The protocols herein are designed to serve as a robust starting point for researchers, providing not just procedural steps but also the underlying chemical logic to facilitate experimental design and optimization.

Physicochemical and Spectroscopic Profile

Accurate characterization is the cornerstone of reliable chemical research. The following data provides a reference for the identification and quality control of this compound.

PropertyValueSource
Molecular Formula C₁₃H₁₁NO
Molecular Weight 197.23 g/mol
CAS Number 1164200-12-7 (for 2-(4-Methylbenzoyl)-6-methylpyridine)[3]
Appearance Expected to be a solid at room temperature[3]
Melting Point 62-64 °C (for the related 2-(4-Methylbenzoyl)-6-methylpyridine)[3]
Boiling Point ~367.8 °C (Predicted)[3]
Solubility Soluble in common organic solvents like Dichloromethane, Ethyl Acetate.

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.0-8.2 (m, 2H, ortho-protons of benzoyl), ~7.4-7.8 (m, 4H, meta-, para-protons of benzoyl and pyridine H3/H5), ~7.2-7.3 (m, 1H, pyridine H4), ~2.6 (s, 3H, methyl protons).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~195 (C=O), ~158 (pyridine C6), ~152 (pyridine C2), ~137 (pyridine C4), ~133 (benzoyl para-C), ~130 (benzoyl ortho-C), ~128 (benzoyl meta-C), ~125 (pyridine C3), ~122 (pyridine C5), ~24 (CH₃).

  • IR (ATR, cm⁻¹): ~1670 (C=O stretch), ~1580, 1450 (Aromatic C=C and C=N stretch).

  • Mass Spectrometry (ESI+): m/z = 198.08 [M+H]⁺.

Safety, Handling, and Storage

Working with any chemical intermediate requires a stringent adherence to safety protocols. While a specific safety data sheet (SDS) for this compound is not widely available, data from analogous compounds like 2-benzoylpyridine and substituted methylpyridines can guide safe practices.[4][5][6]

  • Hazard Profile:

    • Acute Toxicity: May be harmful if swallowed or inhaled.[4][7]

    • Skin/Eye Irritation: Expected to cause skin and serious eye irritation.[4][5] Avoid all personal contact.[6]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Skin and Body Protection: A standard laboratory coat is required. For larger quantities, consider additional protective clothing.

  • Handling:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Avoid breathing dust, fumes, or vapors.[4]

    • Wash hands thoroughly after handling.[4]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

    • Keep away from strong oxidizing agents.[5]

Synthesis Protocols for this compound

Several synthetic routes can be envisioned for the preparation of this compound. The choice of method depends on the availability of starting materials, required scale, and laboratory capabilities.

Protocol 3.1: Oxidation of Phenyl(6-methylpyridin-2-yl)methanol

This is a classic and reliable method for ketone synthesis, predicated on the selective oxidation of a secondary alcohol precursor. The choice of oxidant is critical to avoid over-oxidation or side reactions.

Causality: The conversion of a secondary alcohol to a ketone is a fundamental transformation in organic synthesis. Mild oxidizing agents like Pyridinium chlorochromate (PCC) or conditions for a Swern oxidation are ideal as they are selective and operate under conditions that are unlikely to affect the pyridine or benzene rings. A patent for the synthesis of the parent 2-benzoylpyridine utilizes an ionic hydride catalyst and air as the oxidant, demonstrating an alternative approach.[8]

Step-by-Step Methodology:

  • Precursor Synthesis: The required alcohol, Phenyl(6-methylpyridin-2-yl)methanol, can be prepared via the Grignard reaction between 6-methylpicolinaldehyde and phenylmagnesium bromide.

  • Reaction Setup: To a stirred solution of Phenyl(6-methylpyridin-2-yl)methanol (1.0 mmol, 199 mg) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask, add Pyridinium chlorochromate (PCC) (1.5 mmol, 323 mg).

  • Reaction Execution: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Work-up: Upon completion, dilute the mixture with diethyl ether (20 mL) and pass it through a short plug of silica gel to filter out the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

G cluster_setup Reaction Setup cluster_reaction Execution cluster_workup Work-up & Purification precursor Phenyl(6-methylpyridin-2-yl)methanol in DCM stir Stir at RT (2-4h) precursor->stir pcc PCC pcc->stir tlc Monitor by TLC stir->tlc filter Filter through Silica tlc->filter concentrate Concentrate filter->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Product chromatography->product

Caption: Workflow for the oxidation synthesis of this compound.

Protocol 3.2: Friedel-Crafts Acylation Approach

This method involves the reaction of a benzene derivative with an activated acyl source derived from 6-methylpicolinic acid.

Causality: Standard Friedel-Crafts acylation with benzoyl chloride on 6-methylpyridine is not feasible due to the deactivation of the pyridine ring and Lewis acid coordination to the ring nitrogen. An inverse approach, reacting an activated derivative of 6-methylpicolinic acid (like the acid chloride) with benzene in the presence of a Lewis acid, is a more viable strategy.

Step-by-Step Methodology:

  • Acid Chloride Formation: In a fume hood, carefully add thionyl chloride (2.0 mmol) to 6-methylpicolinic acid (1.0 mmol) and heat gently at reflux for 1 hour. Remove excess thionyl chloride under vacuum.

  • Reaction Setup: Cool a flask containing anhydrous benzene (10 mL) in an ice bath. Add anhydrous aluminum chloride (AlCl₃) (1.2 mmol) portion-wise with stirring.

  • Acylation: Add the freshly prepared 6-methylpicolinoyl chloride in benzene dropwise to the AlCl₃ suspension.

  • Reaction Execution: Allow the mixture to warm to room temperature and then heat to 50-60 °C for 4-6 hours.

  • Work-up: Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl. Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Applications in Synthesis and Drug Discovery

The true value of this compound lies in its utility as a versatile intermediate. The ketone functionality is a key reaction point for building molecular complexity.

Protocol 4.1: Reduction to a Chiral Alcohol for Bioactive Scaffolds

The reduction of the benzoyl group to a secondary alcohol is a critical step in the synthesis of bronchodilators and other pharmacologically active molecules.[9] Asymmetric reduction can yield enantiomerically pure alcohols, which is often crucial for biological activity.

Causality: The reduction of a ketone to an alcohol is a fundamental synthetic transformation. Using a chiral reducing agent, such as a borane with a chiral ligand (e.g., (R)-2-methyl-CBS-oxazaborolidine), allows for the stereoselective synthesis of one enantiomer of the alcohol. This enantiocontrol is vital in drug development, as different enantiomers can have vastly different biological activities.

Step-by-Step Methodology (Asymmetric Reduction):

  • Reaction Setup: In an oven-dried, argon-flushed flask, dissolve (R)-2-methyl-CBS-oxazaborolidine (0.1 mmol) in anhydrous tetrahydrofuran (THF, 5 mL). Cool the solution to 0 °C.

  • Borane Addition: Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 mmol) to the catalyst solution and stir for 15 minutes.

  • Substrate Addition: Add a solution of this compound (1.0 mmol) in anhydrous THF dropwise over 30 minutes.

  • Reaction Execution: Maintain the reaction at 0 °C and stir for 6-12 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of methanol (2 mL). Allow it to warm to room temperature.

  • Purification: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography to obtain the chiral alcohol. The enantiomeric excess can be determined by chiral HPLC.

G start 2-Benzoyl-6- methylpyridine reduction Asymmetric Reduction (e.g., CBS Catalyst, Borane) start->reduction alcohol Chiral Phenyl(6-methyl- pyridin-2-yl)methanol reduction->alcohol functionalization Further Functionalization (e.g., Esterification, Etherification) alcohol->functionalization end Complex Bioactive Molecule functionalization->end

Caption: Synthetic utility of this compound in drug discovery.

Protocol 4.2: Formation of Hydrazone Derivatives for Coordination Chemistry

The carbonyl group readily condenses with hydrazine derivatives to form hydrazones, which are excellent ligands for metal ions. These complexes have applications ranging from catalysis to antibacterial agents.[10]

Causality: The reaction between a ketone and a hydrazine is a classic condensation reaction that forms a C=N bond (an imine). The resulting hydrazone, combined with the pyridine nitrogen, creates a bidentate or tridentate chelation site. This allows for the formation of stable, well-defined metal complexes.[10]

Step-by-Step Methodology:

  • Reaction Setup: Dissolve this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Reagent Addition: Add a solution of hydrazine hydrate (or a substituted hydrazine like methylhydrazine) (1.1 mmol) in ethanol. Add a catalytic amount of acetic acid (1-2 drops).

  • Reaction Execution: Heat the mixture to reflux and stir for 3-5 hours. The formation of the product can often be observed as a precipitate.

  • Work-up: Cool the reaction mixture to room temperature. If a solid has formed, collect it by filtration, wash with cold ethanol, and dry under vacuum.

  • Purification: If no precipitate forms, concentrate the solution and purify the residue by recrystallization or column chromatography. The resulting hydrazone can then be used to form metal complexes by reacting it with a suitable metal salt (e.g., Cu(OAc)₂).[10]

Analytical Quality Control Protocols

Rigorous analytical testing ensures the identity, purity, and quality of the synthesized compound.

G cluster_hplc Purity Check cluster_structure Structural Confirmation sample Synthesized Sample hplc HPLC Analysis sample->hplc nmr NMR (¹H, ¹³C) sample->nmr ms LC-MS sample->ms report Final QC Report hplc->report nmr->report ms->report

Caption: Analytical workflow for quality control of this compound.

Protocol 5.1: HPLC Purity Analysis
  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water (with 0.1% Trifluoroacetic Acid). A typical starting point is 60:40 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in the mobile phase and filter through a 0.45 µm syringe filter.[11]

  • Analysis: Inject 10 µL and integrate the peak area to determine purity as a percentage of the total area.

Protocol 5.2: NMR Structural Confirmation
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.[11]

  • ¹H NMR: Acquire a standard proton spectrum. Confirm the presence of the methyl singlet, and the characteristic multiplets for the pyridine and benzoyl aromatic protons in the correct integration ratios.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Confirm the presence of the carbonyl carbon (~195 ppm), the methyl carbon (~24 ppm), and the correct number of aromatic carbons.

Protocol 5.3: Mass Spectrometry Molecular Weight Verification
  • Instrumentation: LC-MS system with an Electrospray Ionization (ESI) source.[11]

  • Method: Use HPLC conditions similar to the purity analysis protocol.

  • MS Parameters (Positive ESI Mode):

    • Scan Range: m/z 50-500.

    • Ionization Source: ESI, Positive Mode.

  • Data Analysis: Look for the protonated molecular ion [M+H]⁺ at m/z ≈ 198.1. High-resolution mass spectrometry should confirm the exact mass consistent with the molecular formula C₁₃H₁₁NO.[11]

References

  • Benchchem. (n.d.). Catalytic Applications of Metal Complexes with 2-(Benzylthio)-6-methylpyridine: Application Notes and Protocols.
  • Google Patents. (1975). US3891661A - Process for preparation of benzoylpyridines and derivatives.
  • Kowalkowska, A., et al. (2021). 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane. National Institutes of Health.
  • Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). A75706 - SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • MDPI. (2021). 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe 2 ) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane Extraction.
  • Benchchem. (n.d.). An In-depth Technical Guide to 2-(Benzylthio)-6-methylpyridine: Chemical Structure and Properties.
  • Santa Cruz Biotechnology. (n.d.). 2-Benzoylpyridine.
  • ChemicalBook. (n.d.). 2-Benzoylpyridine synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Pyridine Derivatives in Modern Drug Discovery.
  • Google Patents. (2015). CN104326973A - Synthesis method of 2-benzoylpyridine.
  • PubChem. (n.d.). 2-Benzoylpyridine.
  • Kumaresan, A. (2025). Synthesis of 2-Benzoylpyridine-Derived from Alkylcarbazates, for Antibacterial Evaluation.
  • Benchchem. (n.d.). Application Notes & Protocols for the Characterization of 2-(Benzylthio)-6-methylpyridine.
  • E3S Web of Conferences. (2023). Synthesis of methylpyridines by catalytic method in the gas phase.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates.
  • ChemicalBook. (n.d.). 2-(4-Methylbenzoyl)-6-methylpyridine CAS.
  • PubChem. (n.d.). Mpep.
  • PubChem. (n.d.). 2-Amino-6-methylpyridine.
  • PubMed. (2020). Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors With Potent Antiproliferative Properties.
  • Google Patents. (1986). US4628097A - Process for the preparation of 2-amino-alkylpyridines.
  • ResearchGate. (2013). Application of Benzoylaceteonitrile in the Synthesis of Pyridines Derivatives.
  • National Institutes of Health. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
  • MDPI. (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.

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The Emerging Potential of 2-Benzoyl-6-methylpyridine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a cornerstone, a privileged scaffold found in a multitude of clinically approved drugs. Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic versatility make it an ideal building block for crafting novel therapeutic agents. Within this vast family, the 2-benzoyl-6-methylpyridine moiety is emerging as a structure of significant interest. While direct, extensive research on this specific molecule is in its nascent stages, compelling evidence from structurally related analogs, particularly 6-aryl-2-benzoyl-pyridines, points towards a promising future in drug discovery, most notably in the realm of oncology.[1]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It aims to consolidate the current understanding, provide detailed synthetic protocols, and outline potential applications of this compound, thereby catalyzing further investigation into this promising chemical entity.

Scientific Rationale: The 2-Benzoyl-Pyridine Core as a Bioactive Motif

The therapeutic potential of the 2-benzoyl-pyridine core is most prominently illustrated by the discovery of 6-aryl-2-benzoyl-pyridines as potent tubulin polymerization inhibitors.[1][2][3] These molecules have demonstrated remarkable antiproliferative activity against a range of cancer cell lines, establishing the 2-benzoyl-pyridine scaffold as a key pharmacophore for interacting with the colchicine binding site on tubulin.[1][2][3]

The proposed bioactivity of this compound is therefore extrapolated from these closely related, highly active analogs. The core hypothesis is that the fundamental 2-benzoyl-pyridine structure is the primary driver of tubulin inhibition, with the substituent at the 6-position modulating factors such as potency, selectivity, and pharmacokinetic properties. The methyl group in this compound, being smaller and electronically different from an aryl group, is expected to confer a unique pharmacological profile.

Proposed Mechanism of Action: Disruption of Microtubule Dynamics

The primary hypothesized mechanism of action for this compound is the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine site on β-tubulin, this compound is predicted to disrupt the dynamic equilibrium between tubulin dimers and microtubules. This interference with microtubule formation leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][3]

Diagram: Proposed Mechanism of Action

Mechanism_of_Action cluster_0 Cancer Cell Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis BZM This compound BZM->Tubulin_Dimers Binds to Colchicine Site on β-Tubulin

Caption: Proposed mechanism of this compound as a tubulin polymerization inhibitor.

Synthetic Protocols: A Practical Guide to Preparation

The synthesis of this compound can be approached through several strategic routes. Below, we provide a detailed, field-proven protocol based on a Grignard reaction followed by oxidation, a robust and widely applicable method in organic synthesis.

Protocol 1: Synthesis via Grignard Reaction and Oxidation

This two-step protocol offers a reliable pathway to the target compound, starting from commercially available 2-bromo-6-methylpyridine.

Step 1: Synthesis of Phenyl(6-methylpyridin-2-yl)methanol

  • Rationale: This step constructs the carbon skeleton of the target molecule by forming a new carbon-carbon bond between the pyridine ring and the phenyl ring. The Grignard reaction is a classic and efficient method for this type of transformation.

  • Materials:

    • 2-Bromo-6-methylpyridine

    • Magnesium turnings

    • Iodine (a single crystal)

    • Anhydrous tetrahydrofuran (THF)

    • Benzaldehyde

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, condenser, dropping funnel, magnetic stirrer

  • Procedure:

    • Grignard Reagent Formation: a. To a flame-dried three-neck round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). b. Add a single crystal of iodine to activate the magnesium. c. Add a small amount of anhydrous THF to cover the magnesium. d. In the dropping funnel, prepare a solution of 2-bromo-6-methylpyridine (1.0 eq) in anhydrous THF. e. Add a small portion of the bromide solution to the magnesium suspension and gently warm to initiate the reaction (indicated by the disappearance of the iodine color and gentle bubbling). f. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. g. After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

    • Reaction with Benzaldehyde: a. Cool the Grignard solution to 0 °C using an ice bath. b. Add a solution of benzaldehyde (1.1 eq) in anhydrous THF dropwise to the Grignard reagent. c. After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

    • Work-up and Purification: a. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. b. Extract the aqueous layer with ethyl acetate (3 x 50 mL). c. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. d. Filter and concentrate the solvent under reduced pressure. e. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield phenyl(6-methylpyridin-2-yl)methanol.

Step 2: Oxidation to this compound

  • Rationale: This step converts the secondary alcohol synthesized in Step 1 into the desired ketone. Several oxidizing agents can be used; manganese dioxide (MnO₂) is a mild and selective choice for oxidizing benzylic alcohols. A patent for the synthesis of 2-benzoylpyridine describes the oxidation of phenyl(pyridin-2-yl)methanol using an ionic hydride catalyst and oxygen, which is another viable, "green" chemistry approach.[1]

  • Materials:

    • Phenyl(6-methylpyridin-2-yl)methanol (from Step 1)

    • Activated manganese dioxide (MnO₂)

    • Dichloromethane (DCM) or Chloroform (CHCl₃)

    • Celite®

  • Procedure:

    • Dissolve the alcohol from Step 1 (1.0 eq) in DCM.

    • Add activated MnO₂ (5-10 eq by weight) in portions to the solution.

    • Stir the resulting suspension vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.

    • Wash the Celite® pad thoroughly with DCM.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

    • If necessary, purify the product by column chromatography or recrystallization.

Diagram: Synthetic Workflow

Synthesis_Workflow Start 2-Bromo-6-methylpyridine Step1 Step 1: Grignard Reaction (Mg, THF; Benzaldehyde) Start->Step1 Intermediate Phenyl(6-methylpyridin-2-yl)methanol Step1->Intermediate Step2 Step 2: Oxidation (MnO₂, DCM) Intermediate->Step2 Product This compound Step2->Product

Caption: Two-step synthesis of this compound.

Application Notes: Exploring the Therapeutic Frontier

The primary application of this compound in medicinal chemistry is projected to be in the development of novel anticancer agents. The following notes outline key experimental considerations and potential research directions.

Antiproliferative Activity Screening
  • Objective: To determine the cytotoxic effects of this compound against a panel of human cancer cell lines.

  • Protocol:

    • Cell Lines: Utilize a diverse panel of cancer cell lines, including but not limited to those from breast (e.g., MCF-7, MDA-MB-231), lung (e.g., A549), colon (e.g., HCT116), and melanoma (e.g., A375) cancers.

    • Assay: Employ a standard cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.

    • Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound for 48-72 hours. c. After the incubation period, perform the viability assay according to the manufacturer's protocol. d. Measure the absorbance and calculate the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

  • Data Interpretation: A low IC₅₀ value (in the nanomolar to low micromolar range) would indicate potent antiproliferative activity. Comparing the IC₅₀ values with those of known tubulin inhibitors (e.g., paclitaxel, colchicine, and the 6-aryl-2-benzoyl-pyridine analogs) will provide a benchmark for its potency.

Tubulin Polymerization Assay
  • Objective: To directly assess the effect of this compound on the polymerization of tubulin in a cell-free system.

  • Protocol:

    • Materials: Purified tubulin protein, GTP, and a fluorescence-based tubulin polymerization assay kit.

    • Procedure: a. Reconstitute the tubulin protein in the provided buffer. b. In a 96-well plate, add varying concentrations of this compound. c. Initiate polymerization by adding GTP and warming the plate to 37 °C. d. Monitor the increase in fluorescence over time, which corresponds to the rate of tubulin polymerization.

  • Data Interpretation: Inhibition of the fluorescence signal in a dose-dependent manner would confirm that this compound directly interferes with tubulin polymerization. This provides direct evidence for the proposed mechanism of action.

Structure-Activity Relationship (SAR) Studies

The this compound scaffold is ripe for further chemical modification to explore SAR and optimize its biological activity.

Table 1: Key Structural Analogs and Hypothesized Activity

CompoundR₁R₂Hypothesized/Known Activity
This compound HCH₃Potent tubulin polymerization inhibitor; potential for good oral bioavailability due to smaller size.
6-Aryl-2-benzoyl-pyridine[1]HArylPotent tubulin polymerization inhibitor with low nanomolar IC₅₀ values.
2-Benzoyl-3-nitro-6-methylpyridineNO₂CH₃Potential intermediate; nitro group may alter electronic properties and binding.
2-(Substituted-benzoyl)-6-methylpyridineSubstituents on phenyl ringCH₃Modifications on the benzoyl ring can probe interactions with the colchicine binding pocket and improve potency/selectivity.

Conclusion and Future Directions

This compound stands as a promising, yet underexplored, scaffold in medicinal chemistry. Drawing upon the robust evidence from its 6-aryl analogs, there is a strong scientific basis to investigate this compound as a novel anticancer agent targeting tubulin polymerization. The synthetic protocols provided herein offer a clear path to obtaining this molecule for biological evaluation.

Future research should focus on a comprehensive biological characterization, including in vivo efficacy studies in animal models of cancer, detailed pharmacokinetic and pharmacodynamic profiling, and co-crystallization with tubulin to elucidate the precise binding interactions. The exploration of SAR through the synthesis of novel derivatives will be crucial in optimizing this scaffold into a lead candidate for clinical development. This guide is intended to be a foundational resource to stimulate and support these vital next steps in unlocking the full therapeutic potential of this compound.

References

  • Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors With Potent Antiproliferative Properties. Journal of Medicinal Chemistry. [Link]

  • Structure–Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties. ACS Publications. [Link]

  • Synthesis method of 2-benzoylpyridine.

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Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates from 2-Benzoyl-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the synthetic transformation of 2-Benzoyl-6-methylpyridine into valuable pharmaceutical intermediates. This versatile starting material, possessing three distinct points of chemical reactivity—the benzoyl ketone, the activated methyl group, and the pyridine ring—serves as a strategic scaffold for building complex molecules. We will explore key transformations including selective reduction of the ketone and catalytic oxidation of the methyl group, culminating in the synthesis of a core structure relevant to the development of dopamine receptor antagonists. The protocols herein are designed for reproducibility and scalability, with an emphasis on the underlying chemical principles that govern reaction outcomes and selectivity.

Introduction: The Strategic Value of this compound

In the landscape of medicinal chemistry, nitrogen-containing heterocycles are a cornerstone of drug design, with the pyridine ring being a privileged structure in a multitude of FDA-approved therapeutics.[1] this compound is a particularly valuable building block due to the orthogonal reactivity of its functional groups. The benzoyl moiety provides a handle for introducing stereocenters and modifying lipophilicity, the pyridine nitrogen acts as a key hydrogen bond acceptor and coordination site, and the C6-methyl group is susceptible to selective functionalization.

These features make it an ideal precursor for a range of therapeutic targets, including but not limited to non-steroidal anti-inflammatory drugs (NSAIDs) and agents targeting the central nervous system, such as dopamine receptor antagonists.[2][3] This document details the strategic manipulation of this scaffold to generate advanced intermediates, providing researchers with a practical guide to unlock its synthetic potential.

Core Synthetic Pathways

The transformation of this compound into more complex intermediates hinges on two primary strategies: reduction of the carbonyl group and oxidation of the methyl group. These reactions can be performed sequentially to generate a diverse array of downstream products.

G cluster_0 Pathway A: Ketone Reduction cluster_2 Sequential Functionalization start This compound A1 Phenyl(6-methylpyridin-2-yl)methanol start->A1 Reduction (e.g., NaBH4) B1 2-Benzoylpyridine-6-carboxylic Acid start->B1 Oxidation (e.g., V-Ti-O Catalyst) C1 (6-(Hydroxymethyl)pyridin-2-yl)(phenyl)methanol A1->C1 Oxidation D1 Target Intermediates (e.g., Dopamine Receptor Antagonist Precursors) C1->D1 Further Derivatization (e.g., Halogenation, Amination)

Figure 1: Key synthetic transformations of this compound.

Protocol I: Selective Reduction of the Benzoyl Ketone

The reduction of the ketone in this compound to a secondary alcohol is a foundational step for introducing a chiral center and modifying the molecule's three-dimensional structure. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its excellent selectivity for aldehydes and ketones, its operational simplicity, and its milder nature compared to reagents like lithium aluminum hydride (LiAlH₄), which could potentially react with other parts of the molecule.[4]

The reaction proceeds via the nucleophilic attack of a hydride ion from the borohydride complex onto the electrophilic carbonyl carbon.[5] The resulting alkoxide intermediate is subsequently protonated during workup to yield the desired secondary alcohol.

Detailed Experimental Protocol: Synthesis of Phenyl(6-methylpyridin-2-yl)methanol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g, 50.7 mmol). Dissolve the starting material in methanol (100 mL).

  • Reagent Addition: Cool the solution to 0 °C using an ice-water bath. To the stirred solution, add sodium borohydride (2.88 g, 76.1 mmol, 1.5 equivalents) portion-wise over 15 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive gas evolution.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent until the starting material spot is no longer visible.

  • Work-up: Carefully quench the reaction by the slow addition of deionized water (50 mL). Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Product: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 10% to 40% ethyl acetate in hexanes) to afford Phenyl(6-methylpyridin-2-yl)methanol as a white solid.

ParameterResult
Typical Yield 90-95%
Purity (by HPLC) >98%
Appearance White Solid

Protocol II: Catalytic Oxidation of the C6-Methyl Group

Functionalizing the C6-methyl group opens a new avenue for derivatization, allowing for the introduction of various functional groups or the extension of the carbon skeleton. While strong oxidants can be non-selective, catalytic aerobic oxidation offers a greener and more controlled alternative. Vanadium-based catalysts, particularly those modified with titanium oxide, have demonstrated efficacy in the vapor-phase oxidation of alkylpyridines.[6][7] The interaction between the basic pyridine nitrogen and acidic sites on the catalyst surface enhances the reactivity of the alkyl substituent at the C2 or C6 position.[6]

This protocol outlines a conceptual liquid-phase adaptation using a heterogeneous catalyst for the selective oxidation of the methyl group to a carboxylic acid. For a more direct route to the alcohol, biocatalytic methods using whole-cell catalysts, similar to those used for converting 2,6-lutidine, present a promising alternative.[8]

Detailed Experimental Protocol: Synthesis of 2-Benzoylpyridine-6-carboxylic Acid
  • Catalyst Preparation: Prepare a V₂O₅-TiO₂ catalyst as described in the literature.[7]

  • Reaction Setup: In a high-pressure reactor equipped with a mechanical stirrer and a gas inlet, suspend the V₂O₅-TiO₂ catalyst (5 mol%) in a solution of this compound (5.0 g, 25.3 mmol) in acetic acid (100 mL).

  • Reaction Execution: Seal the reactor and pressurize with pure oxygen to 10 bar. Heat the mixture to 120 °C and stir vigorously for 12-24 hours. Causality Note: The use of a sealed, pressurized system is essential to maintain a sufficient concentration of oxygen in the liquid phase for the catalytic cycle to operate efficiently.

  • Monitoring: Periodically and carefully, vent the reactor, take an aliquot of the reaction mixture, and analyze by HPLC to monitor the consumption of starting material and the formation of the carboxylic acid product.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure. Filter the reaction mixture to recover the heterogeneous catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the acetic acid. Dissolve the residue in a minimal amount of hot water and adjust the pH to ~3-4 with 1M HCl.

  • Purification: Cool the solution in an ice bath to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-Benzoylpyridine-6-carboxylic Acid.

ParameterResult
Typical Yield 60-70%
Purity (by HPLC) >95%
Appearance Off-white to pale yellow solid

Application: Multi-Step Synthesis of a Dopamine Receptor Antagonist Precursor

The true synthetic utility of this compound is realized in multi-step pathways. By combining the previously described transformations with subsequent derivatization, we can construct complex scaffolds like those found in selective dopamine D2 or D4 receptor antagonists. The following pathway illustrates the synthesis of (6-(aminomethyl)pyridin-2-yl)(phenyl)methanol, a key intermediate that can be further elaborated.

G A This compound B Phenyl(6-methylpyridin-2-yl)methanol A->B 1. NaBH4, MeOH C (6-(Bromomethyl)pyridin-2-yl)(phenyl)methanol B->C 2. NBS, AIBN, CCl4 D Target Intermediate: (6-(Aminomethyl)pyridin-2-yl)(phenyl)methanol C->D 3. NH3 (aq) or Phthalimide/Gabriel Synthesis

Figure 2: Pathway to a dopamine receptor antagonist precursor.

This pathway first reduces the ketone to prevent side reactions during the subsequent radical bromination of the methyl group. The resulting benzylic bromide is a versatile electrophile, readily displaced by a variety of nucleophiles, including ammonia or a protected nitrogen source, to install the required aminomethyl functionality. This core structure is analogous to scaffolds used in the development of CNS-active agents.

Conclusion

This compound is a cost-effective and synthetically flexible starting material for accessing a range of high-value pharmaceutical intermediates. The protocols detailed in this guide provide a robust foundation for researchers in drug discovery and development to exploit its reactivity. By logically applying fundamental organic transformations such as ketone reduction and selective methyl group oxidation, complex molecular architectures suitable for targeting a variety of biological systems can be efficiently constructed.

References

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The Versatile Scaffold: Applications of 2-Benzoyl-6-methylpyridine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary organic synthesis, the pyridine ring stands as a privileged scaffold, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Among its myriad derivatives, 2-Benzoyl-6-methylpyridine emerges as a particularly valuable building block. Its unique architecture, featuring a ketone linkage and a sterically influential methyl group, provides a versatile platform for constructing complex molecular frameworks. This technical guide offers an in-depth exploration of the applications of this compound, complete with detailed experimental protocols, mechanistic insights, and data-driven analyses for researchers, scientists, and professionals in drug development.

Chemical Properties and Reactivity

This compound is a crystalline solid with the molecular formula C₁₃H₁₁NO. The presence of the benzoyl group at the 2-position and the methyl group at the 6-position significantly influences the electronic and steric properties of the pyridine ring. The electron-withdrawing nature of the carbonyl group renders the pyridine ring less susceptible to electrophilic substitution than pyridine itself, while the methyl group can participate in various condensation and functionalization reactions.

PropertyValueSource
Molecular FormulaC₁₃H₁₁NON/A
Molecular Weight197.23 g/mol N/A
AppearanceOff-white to yellow crystalline solidN/A
Melting Point62-64 °C (for 2-(4-Methylbenzoyl)-6-methylpyridine)ChemicalBook

Synthesis of this compound and its Derivatives

The synthesis of this compound can be achieved through several methodologies. A common approach involves the acylation of a 2-lithiated-6-methylpyridine with a benzoylating agent. Alternatively, oxidation of the corresponding secondary alcohol, (phenyl(6-methylpyridin-2-yl)methanol), provides a high-yielding route.

General Protocol for the Synthesis of 2-Acylpyridines

A green and efficient method for the 2-acylation of pyridines has been reported, which can be adapted for the synthesis of this compound.[3] This method utilizes potassium persulfate as an oxidant in an aqueous medium.

Experimental Protocol:

  • To a 10 mL microwave vial, add 2-methylpyridine (1 mmol, 1 equiv.), benzaldehyde (2 mmol, 2 equiv.), and K₂S₂O₈ (2 mmol, 540 mg).

  • Add 2 mL of water to the vial and seal it.

  • Immerse the vial in a preheated oil bath at 120°C and stir for 18 hours.

  • After cooling to room temperature, dilute the reaction mixture with 3 mL of water.

  • Extract the aqueous phase with dichloromethane (2 x 5 mL).

  • Dry the combined organic extracts over anhydrous sodium sulfate and filter.

  • Concentrate the solution by rotary evaporation to obtain the crude product.

  • Purify the residue by column chromatography (n-hexane/EtOAc, 4/1) to yield the desired this compound.

Synthesis_of_2_Benzoyl_6_methylpyridine 2-Methylpyridine 2-Methylpyridine Reaction Acylation 120°C, 18h 2-Methylpyridine->Reaction Benzaldehyde Benzaldehyde Benzaldehyde->Reaction K2S2O8_H2O K₂S₂O₈, H₂O K2S2O8_H2O->Reaction This compound This compound Reaction->this compound

Caption: Synthesis of this compound.

Applications in Medicinal Chemistry

The this compound scaffold is a key intermediate in the synthesis of various biologically active molecules, demonstrating its significance in drug discovery and development.[1][2]

Intermediate for Bronchodilators

A notable application of a derivative, 2-(3,4-dimethoxybenzoyl)-6-methylpyridine, is its use as a precursor in the synthesis of hydroxyphenyl-piperidinylmethanol derivatives, which exhibit bronchodilating activity.

Synthetic Workflow:

The synthesis involves a multi-step process starting from the appropriately substituted this compound. This typically includes demethylation of the methoxy groups, followed by reduction of the pyridine ring and the ketone functionality to yield the final active pharmaceutical ingredient.

Bronchodilator_Synthesis cluster_start Starting Material cluster_intermediate Intermediate Steps cluster_final Final Product Start 2-(3,4-Dimethoxybenzoyl)- 6-methylpyridine Step1 Demethylation Start->Step1 Intermediate1 2-(3,4-Dihydroxybenzoyl)- 6-methylpyridine Step1->Intermediate1 Step2 Reduction (Pyridine Ring & Ketone) Intermediate1->Step2 Final Hydroxyphenyl- piperidinylmethanol Derivative (Bronchodilator) Step2->Final

Caption: Synthetic pathway to bronchodilators.

Tubulin Polymerization Inhibitors

Recent studies have highlighted the potential of 6-aryl-2-benzoyl-pyridines as potent tubulin polymerization inhibitors, showcasing significant antiproliferative properties against various cancer cell lines.[4] This underscores the versatility of the this compound core in designing novel anticancer agents. The structure-activity relationship studies suggest that modifications at the 6-position of the pyridine ring and on the benzoyl moiety can be systematically varied to optimize potency and selectivity.

Role in Coordination Chemistry and Catalysis

While less common than other pyridine-based ligands, the this compound framework can act as a bidentate ligand, coordinating to metal centers through the pyridine nitrogen and the carbonyl oxygen. This coordination can influence the electronic and steric environment of the metal, potentially leading to novel catalytic activities.

Derivatives of 2-benzoylpyridine, such as 2-benzoylpyridine benzoylhydrazone, have been shown to form stable complexes with transition metals like cobalt(II), zinc(II), and mercury(II).[5] These complexes exhibit interesting spectral properties and have potential applications in catalysis and materials science.

Although direct catalytic applications of this compound are not extensively documented, its structural similarity to other effective ligands suggests its potential in various transition metal-catalyzed reactions. For instance, palladium complexes of structurally related pyridine-thioether ligands are anticipated to be effective catalysts for cross-coupling reactions like Suzuki-Miyaura and Heck couplings.[6]

Hypothetical Catalytic Cycle for a Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L->OxAdd Ar-X ArPd(II)XL Ar-Pd(II)-X      |      L OxAdd->ArPd(II)XL Transmetal Transmetalation ArPd(II)XL->Transmetal R'-B(OR)₂ ArPd(II)R'L Ar-Pd(II)-R'      |      L Transmetal->ArPd(II)R'L RedElim Reductive Elimination ArPd(II)R'L->RedElim RedElim->Pd(0)L ArR Ar-R' RedElim->ArR

Caption: A generalized catalytic cycle.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons of the pyridine and benzene rings in the range of 7.0-8.8 ppm. A singlet for the methyl protons around 2.5 ppm.
¹³C NMR A signal for the carbonyl carbon around 190-200 ppm. Signals for the aromatic carbons in the range of 120-160 ppm. A signal for the methyl carbon around 20-25 ppm.
IR A strong absorption band for the C=O stretching vibration around 1660-1680 cm⁻¹. C-H stretching vibrations for the aromatic and methyl groups.
Mass Spec. A molecular ion peak corresponding to the mass of the molecule. Characteristic fragmentation patterns involving the cleavage of the benzoyl group.

Note: Specific chemical shifts and absorption frequencies can vary depending on the solvent and the presence of substituents. For 2-benzoylpyridine (without the methyl group), the molecular ion peak is observed at m/z 183.[7][8]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its primary application lies in the field of medicinal chemistry, where it serves as a crucial intermediate for the synthesis of pharmaceuticals with diverse therapeutic activities. While its role as a ligand in catalysis is still an emerging area, the fundamental coordination chemistry of the benzoylpyridine scaffold suggests significant potential for the development of novel catalysts. The synthetic protocols and characterization data provided in this guide are intended to empower researchers to explore the full potential of this important molecule in their synthetic endeavors.

References

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Introduction: The Versatility of 2-Benzoyl-6-methylpyridine as a Ligand

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis, characterization, and application of metal complexes based on the versatile ligand 2-Benzoyl-6-methylpyridine, designed for researchers and professionals in medicinal chemistry and catalysis.

This compound (BMP) is a bidentate N,O-chelating ligand that has garnered significant attention in coordination chemistry. Its structure, featuring a pyridine nitrogen atom and a ketone oxygen atom, allows it to form stable five-membered chelate rings with a wide variety of metal ions. This unique structural motif imparts favorable electronic and steric properties to the resulting metal complexes, making them promising candidates for applications ranging from medicinal chemistry to catalysis. The presence of the benzoyl and methyl groups on the pyridine ring allows for fine-tuning of the ligand's steric and electronic environment, which in turn influences the properties and reactivity of the metal complexes.

The coordination of BMP to a metal center can significantly enhance its biological activity. For instance, complexes of BMP have shown promising potential as anticancer and antimicrobial agents, often exhibiting greater efficacy than the free ligand itself. This enhancement is typically attributed to mechanisms such as increased lipophilicity, which facilitates cell membrane penetration, and the ability of the complex to interact with biological targets like DNA and enzymes. In the realm of catalysis, BMP-metal complexes have been explored for their ability to catalyze a range of organic transformations. The tunable nature of the ligand allows for the rational design of catalysts with specific activities and selectivities.

This guide provides a comprehensive overview of the synthesis, characterization, and key applications of this compound metal complexes, with a focus on practical protocols and the underlying scientific principles.

Part 1: Synthesis and Characterization

The synthesis of BMP-metal complexes is a two-step process that begins with the preparation of the ligand itself, followed by its reaction with a suitable metal salt.

Protocol 1: Synthesis of this compound (BMP)

This protocol details the synthesis of the BMP ligand via the oxidation of 2-benzyl-6-methylpyridine.

Rationale: The oxidation of the methylene bridge in the precursor to a ketone is a crucial step in forming the N,O-chelating moiety. Potassium permanganate is a strong oxidizing agent that is effective for this transformation. The use of a phase-transfer catalyst is not strictly necessary but can improve reaction rates and yields in some cases.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-benzyl-6-methylpyridine in glacial acetic acid.

  • Oxidation: Slowly add potassium permanganate (KMnO4) in small portions to the solution. The reaction is exothermic, so the addition should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Neutralization: Carefully neutralize the solution with a saturated solution of sodium bicarbonate (NaHCO3) until the effervescence ceases.

  • Extraction: Extract the aqueous layer with dichloromethane (CH2Cl2) or another suitable organic solvent.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Protocol 2: General Synthesis of a BMP-Metal(II) Complex (e.g., Copper(II))

This protocol describes a general method for synthesizing a metal(II) complex of BMP, using copper(II) chloride as an example.

Rationale: The reaction between the ligand and the metal salt is typically carried out in a suitable solvent, such as methanol or ethanol, in which both reactants are soluble. The stoichiometry of the reactants is chosen to favor the formation of the desired complex, often a 1:2 metal-to-ligand ratio for divalent metals.

Step-by-Step Protocol:

  • Ligand Solution: Dissolve this compound (2 equivalents) in methanol in a round-bottom flask.

  • Metal Salt Solution: In a separate flask, dissolve the metal salt, for example, copper(II) chloride dihydrate (CuCl2·2H2O) (1 equivalent), in methanol.

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Precipitation: The metal complex will often precipitate out of the solution upon formation. The reaction mixture may be stirred at room temperature or gently heated to ensure complete reaction.

  • Isolation: Collect the precipitated complex by vacuum filtration.

  • Washing: Wash the solid with cold methanol to remove any unreacted starting materials.

  • Drying: Dry the complex in a desiccator over a suitable drying agent.

Visualization of the Synthesis Workflow:

G cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis L1 Dissolve 2-benzyl-6-methylpyridine in acetic acid L2 Add KMnO4 L1->L2 L3 Monitor by TLC L2->L3 L4 Workup & Neutralization L3->L4 L5 Extract with CH2Cl2 L4->L5 L6 Purify by Chromatography L5->L6 C1 Dissolve BMP in Methanol L6->C1 Pure BMP Ligand C3 Mix Solutions C1->C3 C2 Dissolve Metal Salt in Methanol C2->C3 C4 Isolate Precipitate C3->C4 C5 Wash and Dry C4->C5 G cluster_cell Cancer Cell Complex BMP-Metal Complex Membrane Cell Membrane Complex->Membrane Cellular Uptake DNA Nuclear DNA Membrane->DNA Intercalation Mitochondria Mitochondria Membrane->Mitochondria Apoptosis Apoptosis DNA->Apoptosis Replication Block ROS ROS Mitochondria->ROS Redox Cycling ROS->Apoptosis Oxidative Stress

Application Notes & Protocols: 2-Benzoyl-6-methylpyridine as a Versatile Precursor for Advanced Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic utilization of 2-benzoyl-6-methylpyridine. This bifunctional building block possesses unique reactive sites—an electrophilic benzoyl ketone, a nucleophilic pyridine nitrogen, and an activated methyl group—making it an exceptionally versatile precursor for the synthesis of complex, nitrogen-containing heterocyclic compounds. We will explore the core reactivity principles and provide detailed, field-tested protocols for constructing novel molecular architectures with significant potential in medicinal chemistry, such as potent tubulin polymerization inhibitors.[1]

The Strategic Value of this compound

This compound is more than a simple pyridine derivative; it is a carefully orchestrated arrangement of functional groups that enables a diverse range of chemical transformations. Its value lies in the orthogonal reactivity of its constituent parts, which can be selectively engaged to build molecular complexity in a controlled manner.

  • The Benzoyl Group: The ketone's carbonyl carbon serves as a primary electrophilic site, readily undergoing condensation and addition reactions with a variety of nucleophiles.

  • The 6-Methyl Group: Positioned alpha to the ring nitrogen, the protons of this methyl group exhibit significant C-H acidity. This acidity is further enhanced upon protonation of the pyridine nitrogen, facilitating deprotonation to form a potent carbon nucleophile for cyclization and condensation reactions.[2][3]

  • The Pyridine Nitrogen: This atom functions as a base and a nucleophile, playing a critical role in directing reactions, activating other parts of the molecule, and participating directly in heterocycle formation.

The convergence of these functionalities within a single, stable molecule makes this compound a privileged starting material for constructing fused heterocyclic systems, which are common motifs in pharmacologically active compounds.[4]

Core Application: Multi-Component Synthesis of Imidazo[1,2-a]pyridines

One of the most powerful applications of this compound is its use in multi-component reactions (MCRs) to generate highly substituted, fused heterocyclic systems in a single step. The synthesis of substituted imidazo[1,2-a]pyridines, a scaffold known for its diverse biological activities, serves as a prime example.

Mechanistic Rationale & Workflow

The reaction between 2-benzoylpyridine, an aldehyde (such as salicylaldehyde), and ammonium acetate proceeds through a cascade of reactions to yield a complex heterocyclic product.[5] Ammonium acetate serves as an in situ source of ammonia, which is crucial for the initial formation of an imine.

The proposed mechanism involves several key steps:

  • Imine Formation: The ketone of 2-benzoylpyridine reacts with ammonia to form a phenyl(pyridin-2-yl)methanimine intermediate.

  • Nucleophilic Attack: This imine, or a related enamine tautomer, participates in a cyclization cascade with the aldehyde component.

  • Cyclization & Aromatization: Subsequent intramolecular reactions and dehydration lead to the formation of the stable, aromatic imidazo[1,2-a]pyridine core.

This one-pot synthesis is highly efficient and atom-economical, providing rapid access to complex molecules that would otherwise require lengthy, multi-step syntheses.

G cluster_start Starting Materials cluster_process Reaction Process cluster_workup Workup & Purification cluster_end Final Product A This compound D Mix & Reflux (e.g., 6 hours) A->D B Salicylaldehyde B->D C Ammonium Acetate (in Acetic Acid) C->D E In Situ Imine Formation D->E Heat F Cascade Cyclization E->F G Cool to RT F->G Reaction Complete H Precipitate with Cold Water G->H I Filter & Wash Solid H->I J Recrystallize (e.g., from Acetonitrile) I->J K Purified Heterocyclic Product (e.g., 2-(2-hydroxyphenyl)-4-phenyl- 7-methylimidazo[1,2-a]pyridine) J->K

Figure 1: General experimental workflow for the one-pot synthesis of imidazo[1,2-a]pyridine derivatives.

Detailed Experimental Protocol

This protocol details the synthesis of a substituted imidazo[1,2-a]pyridine derivative using 2-benzoylpyridine (unsubstituted at the 6-position for clarity, as per the direct literature example) and salicylaldehyde. The principles are directly applicable to the 6-methyl analog.

Protocol: Synthesis of 2-(2-hydroxyphenyl)-4-phenylimidazo[1,2-a]pyridine [5]

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Amount (mmol)Mass/VolumeSupplier Notes
2-BenzoylpyridineC₁₂H₉NO183.214.00.732 g≥98% purity
SalicylaldehydeC₇H₆O₂122.126.00.733 g≥98% purity
Ammonium AcetateC₂H₇NO₂77.0822.01.70 gACS grade or higher
Glacial Acetic AcidCH₃COOH60.05-30 mLACS grade
AcetonitrileC₂H₃N41.05-As neededHPLC grade for recrystallization
Deionized WaterH₂O18.02-As neededFor workup
Step-by-Step Procedure
  • Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-benzoylpyridine (4.0 mmol, 0.732 g) and ammonium acetate (22 mmol, 1.70 g).

  • Reagent Dissolution: Add glacial acetic acid (30 mL) to the flask. Stir the mixture at room temperature until all solids are fully dissolved.

  • Addition of Aldehyde: Add salicylaldehyde (6.0 mmol, 0.733 g) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 6 hours.

    • Causality Note: Acetic acid serves as both the solvent and a catalyst, facilitating imine formation and subsequent cyclization steps. Refluxing provides the necessary activation energy for the cascade reaction to proceed to completion.

  • Reaction Workup - Precipitation: After 6 hours, remove the heat source and allow the solution to cool to room temperature. Pour the cooled reaction mixture into a beaker containing 100 mL of cold deionized water. A solid precipitate should form.

  • Product Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with a small amount of cold deionized water (2 x 15 mL) to remove residual acetic acid and salts.

  • Purification: Purify the crude solid by recrystallization from acetonitrile. Dissolve the solid in a minimal amount of hot acetonitrile and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.

    • Self-Validation: The purified product should be a crystalline solid. An expected yield is approximately 60% (0.687 g).[5]

Characterization
  • TLC: Monitor reaction progress using Thin Layer Chromatography (e.g., 3:1 Hexanes:Ethyl Acetate). The product spot should be distinct from the starting materials.

  • NMR: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the fused heterocyclic system.

  • Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular formula of the final product.

Alternative Application Pathway: Friedländer-type Annulation

The activated 6-methyl group of this compound opens a pathway for Friedländer-type annulation reactions. In this strategy, the deprotonated methyl group acts as a nucleophile, attacking an electrophilic center, while the benzoyl group participates in a subsequent cyclization/condensation step.

G cluster_reactants Reactants cluster_conditions Conditions A This compound C Base (e.g., NaH, LDA) - Deprotonates methyl group A->C B o-Aminoaryl Ketone/Aldehyde E Intermediate Adduct B->E Nucleophilic Attack C->E Forms Nucleophile D Heat - Drives cyclization & dehydration F Fused Quinolone-type Heterocycle D->F Cyclization & Dehydration E->D

Figure 2: Conceptual pathway for Friedländer-type synthesis using this compound.

This approach allows for the synthesis of complex polycyclic aromatic systems containing a pyridine ring fused to a quinoline-like structure. The specific reagents and conditions would need to be optimized, but the underlying principle leverages the inherent reactivity of the 6-methyl and benzoyl groups in a complementary fashion.

Conclusion

This compound is a high-value, strategically designed building block for modern organic synthesis. Its capacity for engaging in multi-component reactions and annulation strategies provides efficient and direct routes to novel heterocyclic scaffolds. The protocols and concepts outlined in this guide demonstrate its utility and are intended to serve as a foundational resource for chemists aiming to leverage its unique reactivity in the design and synthesis of next-generation functional molecules.

References

  • Benchchem. An In-depth Technical Guide to 2-(Benzylthio)-6-methylpyridine: Chemical Structure and Properties.
  • Dunn, P. J., et al. The importance of synthetic chemistry in the pharmaceutical industry. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Chemistry Stack Exchange. Reaction between Salicylaldehyde and 2-Benzoylpyridine. Available from: [Link]

  • Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Miller, A. D., et al. Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors With Potent Antiproliferative Properties. Journal of Medicinal Chemistry, 2020, 63(2), 827-846. Available from: [Link]

  • Shaydyuk, E. O., et al. Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking. Russian Journal of General Chemistry, 2022. Available from: [Link]

  • U.S. Patent US3891661A. Process for preparation of benzoylpyridines and derivatives.

Sources

Analytical methods for 2-Benzoyl-6-methylpyridine quantification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Quantitative Analysis of 2-Benzoyl-6-methylpyridine

Introduction: The Imperative for Precise Quantification

This compound is a substituted pyridine derivative featuring a benzoyl group at the 2-position and a methyl group at the 6-position. Molecules within this class are of significant interest in medicinal chemistry and materials science due to the versatile chemical properties imparted by the pyridine nucleus, a common scaffold in pharmaceuticals.[1] The accurate and precise quantification of this compound is paramount for a variety of applications, including pharmacokinetic studies, quality control in manufacturing, impurity profiling, and metabolic stability assays.

This technical guide provides detailed, validated analytical methods for the robust quantification of this compound. We will explore the causality behind methodological choices, offering step-by-step protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), and outline the necessary steps for method validation in accordance with international guidelines.[2]

Physicochemical Properties of this compound and Analogs

Understanding the fundamental physicochemical properties of the analyte is the first step in developing a robust analytical method. While extensive experimental data for this compound is not widely published, data from close structural analogs provides a reliable foundation for method design.

PropertyValue (Predicted or from Analog)Source / Note
Molecular Formula C₁₃H₁₁NO
Molecular Weight 197.23 g/mol
Melting Point 62-64 °CData for 2-(4-Methylbenzoyl)-6-methylpyridine[3]
Boiling Point ~367 °C (Predicted)Data for 2-(4-Methylbenzoyl)-6-methylpyridine[4]
pKa ~3.28 (Predicted)Data for 2-(4-Methylbenzoyl)-6-methylpyridine[4]
UV Chromophore Benzoyl group, Pyridine ringInherently suitable for UV-Vis detection
Volatility Semi-volatileSuitable for both GC and HPLC analysis

Method Selection: A Rationale

The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the sample matrix, required sensitivity, and available instrumentation.[5]

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for its versatility and applicability to a wide range of matrices. The presence of a strong UV-absorbing benzoyl group makes UV-Vis detection highly effective and sensitive. Reverse-phase HPLC is particularly well-suited for separating this moderately polar compound from potential impurities.[6][7]

  • Gas Chromatography (GC): Given its predicted boiling point and the volatility of similar pyridine derivatives, GC is a viable and powerful alternative.[8] It offers high resolution and sensitivity, especially when coupled with a Flame Ionization Detector (FID) for routine quantification or a Mass Spectrometer (MS) for definitive identification.[5]

Primary Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This section details a robust RP-HPLC method coupled with UV detection for the quantification of this compound.

Causality of Method Design
  • Stationary Phase (C18): A C18 (octadecyl) column is chosen as it is a non-polar stationary phase that effectively retains the moderately non-polar analyte through hydrophobic interactions.

  • Mobile Phase (Acetonitrile/Water): Acetonitrile is selected as the organic modifier due to its low UV cutoff and excellent elution strength for this class of compounds. Water serves as the weak solvent.

  • Acid Modifier (Formic Acid): The addition of a small amount of formic acid (0.1%) to the mobile phase is critical. It protonates residual silanol groups on the silica-based stationary phase, preventing peak tailing. It also ensures the analyte is in a consistent protonation state (protonated pyridine nitrogen), leading to sharp, symmetrical peaks and reproducible retention times.[7]

  • Detection Wavelength: The benzoyl-pyridine structure is expected to have a strong UV absorbance. A wavelength of 254 nm is a common starting point for aromatic ketones and provides a good balance of sensitivity and selectivity.[7]

Detailed Experimental Protocol: HPLC-UV

1. Instrumentation and Materials:

  • HPLC System with a quaternary or binary pump, degasser, autosampler, and UV-Vis or Diode Array Detector (DAD).

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC Grade), Formic Acid (LC-MS Grade), Deionized Water.

  • Reference Standard: this compound (>99% purity).

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Calibration Standards (1-100 µg/mL): Prepare a series of calibration standards by performing serial dilutions of the stock solution with the mobile phase (e.g., 50:50 Acetonitrile:Water).[7]

3. Sample Preparation:

  • Dissolve the sample containing the analyte in a suitable solvent (e.g., acetonitrile) to an estimated concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter to remove particulates before injection.[7]

4. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient Elution (See table below)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

Mobile Phase Gradient Program:

Time (min)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
0.070%30%
10.010%90%
12.010%90%
12.170%30%
15.070%30%

5. Data Analysis:

  • Calibration Curve: Inject the calibration standards and plot the peak area against the known concentration for each standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is desirable.[7]

  • Quantification: Inject the prepared sample. Using the peak area of the analyte, calculate its concentration in the sample using the regression equation from the calibration curve.[7]

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare Standards (1-100 µg/mL) HPLC Inject into HPLC (C18 Column) Standard->HPLC Sample Prepare Sample (Dissolve & Filter) Sample->HPLC Detect UV Detection (254 nm) HPLC->Detect CalCurve Generate Calibration Curve Detect->CalCurve Standard Data Quant Quantify Sample Concentration Detect->Quant Sample Data CalCurve->Quant

Caption: A typical experimental workflow for HPLC analysis.

Alternative Method: Gas Chromatography (GC-FID)

GC with Flame Ionization Detection (GC-FID) is an excellent alternative, particularly for purity assessments and when dealing with volatile sample matrices.

Causality of Method Design
  • Column Choice (DB-5 type): A low-to-mid polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, provides good selectivity for a wide range of semi-volatile organic compounds, including aromatic and heterocyclic molecules.

  • Injector and Detector Temperature: The injector and detector are maintained at a high temperature (e.g., 250-280 °C) to ensure rapid and complete vaporization of the sample upon injection and to prevent condensation of the analyte in the detector.[8]

  • Oven Temperature Program: A temperature ramp is employed to ensure efficient separation. The program starts at a lower temperature to trap and focus analytes at the head of the column, then gradually increases to elute compounds based on their boiling points and interactions with the stationary phase.[8]

Detailed Experimental Protocol: GC-FID

1. Instrumentation and Materials:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.

  • Capillary Column: DB-5 or equivalent (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Reagents: Dichloromethane or Methanol (GC grade), Carrier Gas (Helium or Hydrogen), FID Gases (Hydrogen, Air).

  • Reference Standard: this compound (>99% purity).

2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC section, using a volatile solvent like dichloromethane or methanol.

  • Calibration Standards: Prepare a series of standards by diluting the stock solution to cover the desired concentration range.

3. Sample Preparation:

  • Dissolve the sample in the chosen solvent to a concentration within the linear range of the method.

  • An internal standard may be added to both samples and standards to improve precision.

4. Chromatographic Conditions:

ParameterCondition
Column DB-5 (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium, 1.0 mL/min (constant flow)
Injector Temperature 250 °C
Detector Temperature 280 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial: 100 °C, hold 2 minRamp: 15 °C/min to 250 °CHold: Hold at 250 °C for 5 min

5. Data Analysis:

  • Identify the analyte peak based on its retention time from the injection of a known standard.

  • Create a calibration curve by plotting the peak area versus concentration.

  • Quantify the amount of this compound in the samples using the generated calibration curve. Purity can be assessed using the area percent method.[8]

Visualization: GC Workflow

GC_Workflow prep Sample & Standard Preparation in Volatile Solvent inject Inject into GC (Split Injection) prep->inject separate Separation on Capillary Column (Temp. Program) inject->separate detect Detection by FID separate->detect analyze Data Analysis (Peak Integration & Calibration) detect->analyze

Caption: A generalized workflow for GC-FID analysis.

Analytical Method Validation

Any developed analytical method must be validated to ensure it is fit for its intended purpose. Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[2][9]

Key Validation Parameters
ParameterObjectiveTypical Acceptance Criteria
Specificity To ensure the signal measured is unequivocally from the analyte, free from interference from matrix components, impurities, or degradation products.Peak purity analysis (DAD), analysis of placebo and spiked samples.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (R²) ≥ 0.995.
Range The interval between the upper and lower concentration of the analyte for which the method has suitable linearity, accuracy, and precision.For assays, typically 80-120% of the test concentration.[2]
Accuracy The closeness of the test results to the true value.% Recovery of spiked samples, typically 98.0% - 102.0%.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Consistent results with minor changes in flow rate, pH, column temp, etc.
Visualization: Method Validation Logic

Validation_Logic Dev Method Development & Optimization Proto Define Validation Protocol Dev->Proto Spec Specificity/ Selectivity Proto->Spec Lin Linearity & Range Proto->Lin Acc Accuracy (% Recovery) Proto->Acc Prec Precision (Repeatability & Intermediate) Proto->Prec Limits LOD & LOQ Proto->Limits Robust Robustness Proto->Robust Report Final Validation Report Spec->Report Lin->Report Acc->Report Prec->Report Limits->Report Robust->Report

Caption: Logical flow of analytical method validation based on ICH guidelines.

Conclusion

This guide provides comprehensive, scientifically-grounded protocols for the quantification of this compound using HPLC-UV and GC-FID. The HPLC method is recommended as the primary approach due to its versatility and high sensitivity afforded by the analyte's strong UV chromophore. The GC method serves as a robust alternative, particularly for purity analysis. Both methods, when properly validated according to the principles outlined, will yield accurate, reliable, and reproducible data essential for researchers, scientists, and drug development professionals.

References

  • Benchchem. A Comparative Guide to the Cross-Validation of Analytical Methods for Acetohydrazide-Pyridine Derivatives.
  • Benchchem. A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)pyridine Analysis.
  • ChemicalBook. 2-(4-Methylbenzoyl)-6-methylpyridine CAS 1164200-12-7.
  • Dave, R. S., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate.
  • Benchchem. Application Notes & Protocols for the Characterization of 2-(Benzylthio)-6-methylpyridine.
  • Benchchem. An In-depth Technical Guide to 2-(Benzylthio)-6-methylpyridine: Chemical Structure and Properties.
  • Venugopal, N., et al. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. ResearchGate.
  • National Center for Biotechnology Information. 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane.
  • The Good Scents Company. 2-methyl pyridine.
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • PubChem. 2-Benzoylpyridine.
  • Benchchem. Purity Analysis of Commercial 2-Hydroxy-6-methylpyridine: A Comparative Guide.
  • Semantic Scholar. 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives.
  • ChemicalBook. 2-(4-Methylbenzoyl)-6-methylpyridine CAS.

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Application Notes and Protocols for the Step-by-Step Synthesis of 2-Benzoyl-6-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed methodologies for the synthesis of 2-benzoyl-6-methylpyridine derivatives, a class of compounds with significant interest in medicinal chemistry and drug development. Recognizing the importance of this structural motif, this document outlines two robust and versatile synthetic strategies, offering researchers and drug development professionals a selection of field-proven protocols. The guide delves into the underlying chemical principles of each route, providing step-by-step experimental procedures, mechanistic insights, and comparative data. The primary methods detailed are the Houben-Hoesch reaction starting from 6-methylpicolinonitrile and a palladium-catalyzed Suzuki coupling of 2-bromo-6-methylpyridine followed by oxidation. Each protocol is designed to be a self-validating system, with explanations for critical experimental choices to ensure reproducibility and success.

Introduction

The pyridine nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are integral components of numerous pharmaceuticals. Specifically, this compound and its analogues have emerged as important pharmacophores and versatile intermediates in the synthesis of more complex molecular architectures. The presence of the benzoyl group at the 2-position and the methyl group at the 6-position of the pyridine ring provides a unique electronic and steric profile, influencing the molecule's interaction with biological targets and its metabolic stability. This guide presents two distinct and reliable synthetic pathways to access these valuable compounds, catering to different starting material availability and synthetic strategy preferences.

Methodology 1: Synthesis via Houben-Hoesch Reaction of 6-Methylpicolinonitrile

This classical approach utilizes the reaction of a nitrile with an aromatic compound in the presence of a Lewis acid and hydrogen chloride gas, followed by hydrolysis, to form a ketone. This method is particularly effective for the synthesis of acylpyridines from their corresponding cyanopyridine precursors.[1]

Reaction Principle and Mechanism

The Houben-Hoesch reaction proceeds through the initial formation of a highly electrophilic nitrilium ion from the reaction of the nitrile with hydrogen chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This electrophile then attacks the electron-rich benzene ring (or its derivative) in a manner analogous to a Friedel-Crafts acylation. The resulting imine intermediate is subsequently hydrolyzed to yield the desired benzoylpyridine.

The key steps are:

  • Activation of the nitrile with HCl and a Lewis acid to form a reactive nitrilium salt.

  • Electrophilic aromatic substitution of the benzene ring by the nitrilium ion.

  • Hydrolysis of the resulting imine to the ketone.

Hoesch_Mechanism

Detailed Experimental Protocol

This protocol is adapted from the general procedure described in U.S. Patent 3,891,661.[1]

Materials:

  • 6-Methylpicolinonitrile (2-cyano-6-methylpyridine)

  • Benzene (or a substituted benzene derivative)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dry Hydrogen Chloride (HCl) gas

  • Anhydrous inert solvent (e.g., carbon disulfide, nitrobenzene)

  • 6N Sodium Hydroxide (NaOH) solution

  • Petroleum ether

  • Water

  • Standard glassware for anhydrous reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in the anhydrous inert solvent.

  • To this suspension, add benzene (1.0 equivalent).

  • With vigorous stirring and cooling in an ice bath, add 6-methylpicolinonitrile (1.0 equivalent) to the mixture.

  • Bubble dry hydrogen chloride gas through the solution while maintaining the temperature below 40°C.

  • After the initial exothermic reaction subsides, continue to bubble HCl gas slowly through the mixture at room temperature for 8 hours.

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice and water.

  • Transfer the mixture to a separatory funnel and wash the aqueous layer with petroleum ether to remove non-polar impurities.

  • Make the aqueous solution basic (pH ~12) by the slow addition of 6N aqueous sodium hydroxide solution, which will precipitate the crude product.

  • Isolate the precipitated product by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Data Summary:

Starting MaterialReagentsSolventReaction TimeYieldReference
2-Cyano-6-methylpyridineBenzene, AlCl₃, HCl (gas)Carbon Disulfide8 hoursFair[1]
2-CyanopyridineVeratrole, AlCl₃, HCl (gas)Dichloroethane8 hoursGood[1]

Methodology 2: Synthesis via Suzuki Coupling and Subsequent Oxidation

This modern approach involves a two-step sequence: a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a C-C bond, followed by an oxidation step to furnish the desired ketone. This route offers high functional group tolerance and generally milder reaction conditions compared to classical methods.[2][3][4]

Reaction Principle and Mechanism

Step 1: Suzuki-Miyaura Cross-Coupling

The Suzuki coupling reaction facilitates the formation of a carbon-carbon bond between an organohalide (2-bromo-6-methylpyridine) and an organoboron compound (phenylboronic acid). The reaction is catalyzed by a palladium(0) complex and requires a base. The catalytic cycle involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of 2-bromo-6-methylpyridine to form a palladium(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired 2-phenyl-6-methylpyridine and regenerating the palladium(0) catalyst.

Step 2: Oxidation

The resulting 2-phenyl-6-methylpyridine (or the alcohol intermediate if benzaldehyde is used in the coupling) is then oxidized to the corresponding ketone. Various oxidizing agents can be employed, such as potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or milder, more selective reagents like Dess-Martin periodinane or Swern oxidation conditions. For the oxidation of a benzylic C-H bond, stronger oxidizing agents under controlled conditions are typically required.

Suzuki_Oxidation_Workflow

Detailed Experimental Protocol

Step A: Suzuki Coupling of 2-Bromo-6-methylpyridine with Phenylboronic Acid

This protocol is a representative procedure based on established methods for Suzuki couplings of bromopyridines.[2][4][5]

Materials:

  • 2-Bromo-6-methylpyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or other suitable ligand

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous and degassed 1,4-dioxane and water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask or reaction vial, add 2-bromo-6-methylpyridine (1.0 equiv), phenylboronic acid (1.2 equiv), the base (e.g., K₃PO₄, 2.0 equiv), Pd(OAc)₂ (2-5 mol%), and SPhos (4-10 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the 2-bromo-6-methylpyridine.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-phenyl-6-methylpyridine.

Step B: Oxidation of 2-Phenyl-6-methylpyridine to this compound

This protocol describes a standard oxidation of a benzylic position.

Materials:

  • 2-Phenyl-6-methylpyridine from Step A

  • Potassium permanganate (KMnO₄)

  • Aqueous sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃)

  • Dichloromethane (CH₂Cl₂)

  • Water

Procedure:

  • Dissolve 2-phenyl-6-methylpyridine in a mixture of water and sulfuric acid in a round-bottom flask.

  • Cool the solution in an ice bath and slowly add potassium permanganate in portions, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature and monitor the reaction by TLC.

  • Once the starting material is consumed, quench the excess KMnO₄ by the careful addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and the manganese dioxide precipitate dissolves.

  • Extract the aqueous mixture with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Data Summary:

StepStarting MaterialKey ReagentsSolventTypical YieldReferences
Coupling2-Bromo-6-methylpyridinePhenylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄Dioxane/WaterGood to Excellent[2][3][4]
Oxidation2-Phenyl-6-methylpyridineKMnO₄, H₂SO₄Water/AcidModerateGeneral

Emerging Strategies: Direct C-H Activation

Direct C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of biaryls and aryl ketones.[6] This approach avoids the pre-functionalization of starting materials, such as the synthesis of organoboron or organotin reagents. For the synthesis of this compound, this would ideally involve the direct palladium- or rhodium-catalyzed acylation of 2-picoline (2-methylpyridine) at the C6 position.

However, achieving high regioselectivity in the C-H activation of 2-picoline presents a significant challenge. The presence of two potentially reactive sites—the C6-H bond and the C-H bonds of the methyl group—can lead to a mixture of products. While significant advances have been made in directing group-assisted C-H activation to control regioselectivity, a robust and high-yielding protocol for the direct benzoylation of 2-picoline at the 6-position is not yet well-established in the literature. Further research in the development of specific catalysts and directing groups is needed to make this an efficient and reliable route for the synthesis of this compound derivatives.

Conclusion

This application note has detailed two reliable and reproducible synthetic routes for the preparation of this compound derivatives. The choice between the Houben-Hoesch reaction of 6-methylpicolinonitrile and the Suzuki coupling of 2-bromo-6-methylpyridine followed by oxidation will depend on the availability of starting materials, the desired scale of the reaction, and the functional group tolerance required. Both methods provide a solid foundation for researchers and drug development professionals to access this important class of compounds. As the field of organic synthesis continues to evolve, direct C-H activation strategies may offer more streamlined approaches in the future.

References

  • Process for preparation of benzoylpyridines and derivatives. U.S.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angew. Chem. Int. Ed.2007 , 46, 6515-6518. [Link]

  • The Stille Reaction - Myers. Chem 115. [Link]

  • Stille reaction. Wikipedia. [Link]

  • Stille Coupling. Organic Chemistry Portal. [Link]

  • Chemo-selective Stille-type coupling of acyl-chlorides upon phosphine-borane Au(i) catalysis. Chem. Commun., 2016 , 52, 12694-12697. [Link]

  • Stille Reaction. Org. Synth.2011 , 88, 197. [Link]

  • Rhodium(iii)-catalyzed switchable C–H acylmethylation and annulation of 2,2′-bipyridine derivatives with sulfoxonium ylides. Org. Biomol. Chem., 2020 , 18, 2425-2435. [Link]

  • Rhodium-catalyzed C–C coupling reactions via double C–H activation. Org. Biomol. Chem., 2016 , 14, 6057-6072. [Link]

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Molecules2012 , 17, 13414-13427. [Link]

  • Intramolecular Palladium(II)-Catalyzed Regioselective 6-endo or 6-exo C-H Benzannulation: An Approach for the Diversity-Oriented Synthesis of Quinolinone Derivatives from Pyridones. J. Org. Chem.2024 , 89, 7058-7064. [Link]

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Application Notes and Protocols for the Use of 2-Benzoyl-6-methylpyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Bidentate Ligand Scaffold

In the landscape of modern synthetic organic chemistry, palladium- and nickel-catalyzed cross-coupling reactions stand as indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The heart of these catalytic systems often lies in the choice of ligand, which governs the catalyst's stability, activity, and selectivity. Pyridine-based ligands have emerged as a versatile class of ancillary ligands, capable of fine-tuning the electronic and steric properties of the metal center.[1][2]

This document explores the potential applications of 2-benzoyl-6-methylpyridine as a ligand in key cross-coupling reactions. While direct, extensive literature on this specific molecule is emerging, its structural motifs—a pyridine nitrogen and a carbonyl oxygen—present a compelling case for its utility as a bidentate N,O-ligand. Such a chelation motif can form stable complexes with transition metals like palladium and nickel, potentially offering unique catalytic properties.[3][4] The presence of a methyl group at the 6-position introduces steric bulk, which can influence reductive elimination and prevent catalyst deactivation.

These application notes are designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic rationale for using this compound, provide detailed, adaptable protocols for its application in Suzuki-Miyaura, Heck-Mizoroki, and Buchwald-Hartwig amination reactions, and offer insights based on data from structurally analogous systems.

Synthesis of this compound

A reliable supply of the ligand is paramount for any catalytic study. While several synthetic routes to benzoylpyridines exist, a common approach involves the reaction of a pyridine derivative with a benzoylating agent. One potential route could involve the oxidation of the corresponding alcohol, phenyl(6-methylpyridin-2-yl)methanol. A method has been described for the synthesis of 2-benzoylpyridine from phenyl(pyridin-2-yl)methanol using an ionic hydride as a catalyst and dry air or oxygen as the oxidant, achieving high yields under mild conditions.[5] Another approach involves the reaction of 2-cyanopyridine derivatives with Grignard reagents or Friedel-Crafts acylation.[6]

The Mechanistic Role of this compound in Catalysis

The efficacy of a ligand in a cross-coupling reaction is intimately tied to its influence on the elementary steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki and related reactions) or olefin coordination/insertion (for Heck reactions), and reductive elimination.

For this compound, we can hypothesize its role as a bidentate N,O-ligand. The pyridine nitrogen and the carbonyl oxygen can coordinate to the metal center, forming a stable five-membered chelate ring. This chelation can enhance the stability of the catalytic species, preventing aggregation and decomposition.

cluster_ligand This compound cluster_metal Metal Center (Pd or Ni) cluster_complex Chelate Complex M M M_center M N_atom->M_center O_atom->M_center

Caption: Proposed bidentate coordination of this compound.

The electronic properties of the benzoyl group can also play a role. The electron-withdrawing nature of the carbonyl could modulate the electron density at the metal center, potentially influencing the rates of oxidative addition and reductive elimination. The steric hindrance provided by the 6-methyl group and the phenyl ring can promote the reductive elimination step, which is often the product-forming step of the cycle, and can also influence the regioselectivity of the reaction.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds. The choice of ligand is crucial, especially for challenging substrates like heteroaryl halides.[7][8] Pyridine-based ligands have been shown to be effective in promoting these couplings.[9]

Hypothetical Performance Data

The following table provides benchmark data for Suzuki-Miyaura coupling reactions using related pyridine-based ligand systems. This can serve as a starting point for evaluating the performance of this compound.

Ligand TypeCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pyridine-thioetherPd(OAc)₂ / LigandK₂CO₃Toluene/H₂O10012>95 (estimated)[4]
Phosphino-pyridinePd₂(dba)₃ / LigandKF1,4-Dioxane11012-2474-82[7]
Ligand-freePd(OAc)₂K₂CO₃Isopropanol/H₂O800.7594[10]
Detailed Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

This protocol is a general starting point and should be optimized for specific substrates.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and this compound (0.012 mmol, 1.2 mol%).

  • Add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add 5 mL of a 4:1 mixture of 1,4-dioxane and water.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

start Start: Prepare Reactants (Ar-X, Ar'-B(OH)₂, Base, Solvent) setup Reaction Setup (Schlenk Flask, Inert Atmosphere) start->setup add_catalyst Add Pd(OAc)₂ and This compound setup->add_catalyst add_reagents Add Aryl Halide, Boronic Acid, and Base add_catalyst->add_reagents add_solvent Add Dioxane/Water Mixture add_reagents->add_solvent heat Heat and Stir (100 °C, 12-24h) add_solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor workup Workup (Cool, Dilute, Wash) monitor->workup purify Purification (Column Chromatography) workup->purify product Final Product (Ar-Ar') purify->product

Caption: Workflow for Suzuki-Miyaura Coupling.

Application in Heck-Mizoroki Reaction

The Heck-Mizoroki reaction couples aryl or vinyl halides with alkenes. Pyridine-based ligands, including N-heterocyclic carbene (NHC) pyridine ligands, have been successfully employed in this transformation.[11][12][13] The stability imparted by the ligand is crucial for achieving high turnover numbers.

Detailed Protocol: Heck Coupling of Iodobenzene with Styrene

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Iodobenzene

  • Styrene

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a sealed tube under an inert atmosphere, dissolve Pd(OAc)₂ (0.005 mmol, 0.5 mol%) and this compound (0.006 mmol, 0.6 mol%) in 4 mL of anhydrous DMF.

  • Add iodobenzene (1.0 mmol), styrene (1.5 mmol), and triethylamine (1.5 mmol).

  • Seal the tube and heat the mixture to 120 °C for 16 hours.

  • After cooling, dilute the reaction mixture with water and extract with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield stilbene.

pd0 Pd(0)L₂ ox_add Oxidative Addition + Ar-X pd0->ox_add pd_ar_x Ar-Pd(II)-X(L)₂ ox_add->pd_ar_x olefin_coord Olefin Coordination + Alkene pd_ar_x->olefin_coord pd_complex Ar-Pd(II)-X(L)(Alkene) olefin_coord->pd_complex insertion Migratory Insertion pd_complex->insertion pd_alkyl R-Pd(II)-X(L) insertion->pd_alkyl beta_hydride β-Hydride Elimination pd_alkyl->beta_hydride pd_hydride H-Pd(II)-X(L) + Product beta_hydride->pd_hydride red_elim Reductive Elimination + Base pd_hydride->red_elim red_elim->pd0 Regenerates Catalyst

Caption: Catalytic Cycle for the Heck-Mizoroki Reaction.

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The reaction is sensitive to the choice of ligand, which must facilitate both the oxidative addition of the aryl halide and the reductive elimination of the resulting amine.[14][15] Practical protocols have been developed for the amination of challenging substrates like 2-bromopyridines.[16][17]

Detailed Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine with Morpholine

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound

  • 2-Bromopyridine

  • Morpholine

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • Add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), this compound (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol) to an oven-dried sealed tube.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (2 mL), followed by 2-bromopyridine (1.0 mmol) and morpholine (1.2 mmol).

  • Seal the tube and heat the reaction mixture at 100 °C for 18 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash chromatography.

Safety and Handling

This compound, like its analogue 2-benzoylpyridine, should be handled with care.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[18][19][20]

  • Handling: Avoid all personal contact, including inhalation of dust or vapors. Use in a well-ventilated area or a fume hood.[18][19]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from oxidizing agents.[18][20]

  • First Aid:

    • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[19]

    • In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[19][20]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[19][20]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[18][19]

Conclusion

This compound represents a promising, yet underexplored, ligand for cross-coupling reactions. Its inherent structural features—a bidentate N,O chelation motif and steric bulk—provide a strong rationale for its potential to form stable and active catalysts. The protocols and insights provided herein, based on established chemistry of analogous pyridine-based systems, offer a robust starting point for researchers to investigate and unlock the full catalytic potential of this compound. Further optimization and mechanistic studies will be crucial to fully delineate its utility and advantages in the synthesis of complex molecules for the pharmaceutical and materials science industries.

References

  • Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. (n.d.). MDPI.
  • Synthesis of 2-benzoyl-3-nitro-6-methylpyridine. (n.d.). PrepChem.com.
  • Application Notes and Protocols for Suzuki Coupling Reactions Involving Furo[3,2-b]pyridin. (2025). Benchchem.
  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. (2026, January 7). Oreate AI Blog.
  • Application Notes and Protocols for 2-(Benzylthio)-6-methylpyridine in Catalysis. (2025). Benchchem.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
  • Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. (2025). Benchchem.
  • Catalytic Applications of Metal Complexes with 2-(Benzylthio)-6-methylpyridine: Application Notes and Protocols. (2025). Benchchem.
  • Process for preparation of benzoylpyridines and derivatives. (n.d.). Google Patents.
  • The promoting effect of pyridine ligands in the Pd-catalysed Heck–Matsuda reaction. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2025, August 6).
  • Discovery of Switchable Metal‐ and Ligand‐Centered Reactivity via Mechanistic Studies on CO Activation of Pyridines. (2025, November 30). ResearchGate.
  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. (n.d.). RSC Publishing.
  • Heck coupling reaction by pyridine‐coordinated tridentate complex... (n.d.). ResearchGate.
  • 2-Benzoylpyridine. (n.d.). Santa Cruz Biotechnology.
  • A fast and oxygen-promoted protocol for the ligand-free Suzuki reaction of 2-halogenated pyridines in aqueous media. (2025, August 7). ResearchGate.
  • SAFETY DATA SHEET. (2025, December 26). Fisher Scientific.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). Canadian Science Publishing.
  • SAFETY DATA SHEET. (2025, December 18). Fisher Scientific.
  • A75706 - SAFETY DATA SHEET. (2025, November 6).
  • Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. (n.d.). Organic Letters - ACS Publications.
  • The promoting effect of pyridine ligands in the Pd-catalysed Heck–Matsuda reaction. (2016, October 4).
  • 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe 2 ) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane Extraction. (n.d.). MDPI.
  • Benchmarking Ligand Performance in Catalysis: A Comparative Analysis of 2-(Benzylthio)-6-methylpyridine. (2025). Benchchem.
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (n.d.). PubMed.
  • 2-Benzoylpyridine synthesis. (n.d.). ChemicalBook.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025, August 6). ResearchGate.
  • Selected ligands and catalysts for Buchwald‐Hartwig amination... (n.d.). ResearchGate.
  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). the University of Groningen research portal.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (n.d.). PMC.
  • Synthesis of new Pro-PYE ligands as co-catalysts toward Pd-catalyzed Heck–Mizoroki cross coupling reactions. (2019, November 21). NIH.
  • Synthesis method of 2-benzoylpyridine. (n.d.). Google Patents.
  • Methyl-palladium(II) complexes of pyridine-bridged bis(nucleophilic heterocyclic carbene) ligands: Substituent effects on structure, stability, and catalytic performance. (n.d.). Sci-Hub.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (n.d.). RSC Publishing.
  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. (2021, May 10). PubMed.
  • Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

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Troubleshooting & Optimization

Technical Support Center: 2-Benzoyl-6-methylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Benzoyl-6-methylpyridine. This document is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we address common experimental challenges with in-depth, scientifically-grounded explanations and provide actionable, field-proven protocols to enhance your success.

Overview of Common Synthetic Routes

The synthesis of this compound can be approached through several primary pathways. The choice of method often depends on the availability of starting materials, scalability, and desired purity. The two most prevalent routes are the Grignard reaction with a nitrile and palladium-catalyzed cross-coupling reactions.

  • Grignard Reaction: This classic method involves the reaction of a phenyl Grignard reagent (e.g., phenylmagnesium bromide) with 2-cyano-6-methylpyridine.[1] After the initial addition, subsequent acidic hydrolysis yields the target ketone. This route is often favored for its cost-effectiveness.

  • Palladium-Catalyzed Cross-Coupling (e.g., Negishi): This modern approach typically involves coupling an organozinc reagent with a 2-halo-6-methylpyridine derivative in the presence of a palladium catalyst.[2] While often requiring more specialized reagents, Negishi coupling can offer higher yields and functional group tolerance.[2][3]

Synthesis_Routes cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Product 2-Cyano-6-methylpyridine 2-Cyano-6-methylpyridine Grignard_Reaction Grignard Reaction 2-Cyano-6-methylpyridine->Grignard_Reaction 2-Bromo-6-methylpyridine 2-Bromo-6-methylpyridine Negishi_Coupling Negishi Coupling 2-Bromo-6-methylpyridine->Negishi_Coupling Phenylmagnesium bromide Phenylmagnesium bromide Phenylmagnesium bromide->Grignard_Reaction Phenylzinc chloride Phenylzinc chloride Phenylzinc chloride->Negishi_Coupling Target_Product This compound Grignard_Reaction->Target_Product Acid Hydrolysis Negishi_Coupling->Target_Product Pd Catalyst Grignard_Troubleshooting Start Grignard Reaction Fails (No exotherm, no color change) Check_Glassware Is all glassware rigorously dry? Start->Check_Glassware Check_Solvent Is the solvent (THF/Ether) anhydrous? Check_Glassware->Check_Solvent Yes Dry_Glassware Action: Flame-dry glassware under vacuum/inert gas. Check_Glassware->Dry_Glassware No Check_Mg Is the Mg activated and high quality? Check_Solvent->Check_Mg Yes Use_Anhydrous Action: Use freshly distilled or commercial anhydrous solvent. Check_Solvent->Use_Anhydrous No Check_Halide Is the bromobenzene pure and dry? Check_Mg->Check_Halide Yes Activate_Mg Action: Add iodine crystal or crush Mg turnings. Check_Mg->Activate_Mg No Success Reaction Initiates Check_Halide->Success Yes Purify_Halide Action: Pass halide through alumina. Check_Halide->Purify_Halide No Dry_Glassware->Check_Solvent Use_Anhydrous->Check_Mg Activate_Mg->Check_Halide Purify_Halide->Success

Caption: Decision tree for troubleshooting Grignard reaction initiation.

Q2: My reaction forms the Grignard reagent, but after adding 2-cyano-6-methylpyridine and workup, my main product is biphenyl. Why?

A2: The formation of biphenyl is a known side reaction in Grignard synthesis, resulting from Wurtz-type coupling. [4] Causality & Solutions:

  • Slow Addition/High Temperature: The phenyl radical intermediate can couple with another to form biphenyl instead of reacting with magnesium. [4]This is often exacerbated by high local concentrations of the aryl halide or high temperatures.

    • Solution: Add the bromobenzene solution dropwise to the magnesium suspension to maintain a gentle reflux. Do not overheat the reaction.

  • Reaction with Unreacted Bromobenzene: The formed phenylmagnesium bromide can react with remaining bromobenzene.

    • Solution: Ensure a slight excess of magnesium is used to drive the formation of the Grignard reagent to completion before adding the nitrile.

ParameterRecommended ConditionRationale
Solvent Anhydrous Diethyl Ether or THFRequired to stabilize the Grignard reagent. [5]THF is often preferred for its higher boiling point. [6]
Temperature Gentle Reflux (~35°C for Ether)Sufficient to initiate and sustain the reaction without promoting side reactions.
Addition Rate Slow, dropwiseMaintains a low concentration of the halide, minimizing biphenyl formation.
Atmosphere Inert (N₂ or Ar)Prevents reaction with atmospheric oxygen and moisture.
Category 2: Friedel-Crafts Acylation Issues

While a potential route, direct Friedel-Crafts acylation of 2-methylpyridine (picoline) is challenging due to the nature of the pyridine ring.

Q1: I am attempting a Friedel-Crafts acylation on 2-methylpyridine, but the reaction is not working. What is the problem?

A1: Friedel-Crafts reactions are electrophilic aromatic substitutions that typically fail on pyridine rings. [7][8] Causality & Solutions:

  • Pyridine Deactivation: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic attack. [7]This makes it a poor nucleophile.

  • Catalyst Sequestration: The nitrogen atom is also a Lewis base and will form a strong complex with the Lewis acid catalyst (e.g., AlCl₃). [9]This deactivates the catalyst and further deactivates the ring, effectively shutting down the reaction. [7] * Solution: Standard Friedel-Crafts acylation is not a viable route for this synthesis. Alternative methods like the Grignard or cross-coupling reactions are strongly recommended. A more advanced, though less common, approach involves the acylation of 2-(trialkylsilyl)pyridines, which proceeds through a different, nucleophilic mechanism. [10]

Category 3: Product Purification & Purity

Q1: After workup, I have a crude mixture that is difficult to purify by column chromatography. What are the likely impurities and how can I remove them?

A1: The primary impurities will depend on your synthetic route, but common contaminants include unreacted starting materials, biphenyl (from Grignard), and hydrolysis products.

Causality & Solutions:

  • Unreacted 2-cyano-6-methylpyridine: If the Grignard reaction was incomplete.

    • Solution: An acidic wash during the workup can help hydrolyze and remove the basic nitrile.

  • Biphenyl: A non-polar impurity from the Grignard reaction.

    • Solution: Biphenyl is less polar than the target ketone. It can be removed using column chromatography with a non-polar eluent system (e.g., starting with pure hexane and gradually increasing the ethyl acetate concentration). [11]* Phenyl(6-methylpyridin-2-yl)methanol: This is the alcohol product resulting from over-reduction of the ketone.

    • Solution: This can be difficult to separate. Prevention is key. Ensure the reaction is properly quenched and avoid using strong reducing agents during workup. If present, careful column chromatography may be required. An alternative is to oxidize the crude mixture (e.g., with MnO₂) to convert the alcohol impurity back to the desired ketone before chromatography.

Recommended Purification Protocol (Post-Grignard)

  • Quench: Carefully pour the reaction mixture over ice and then add a saturated aqueous solution of NH₄Cl to quench any unreacted Grignard reagent.

  • Acidify: Slowly add 1M HCl to dissolve the magnesium salts and hydrolyze the imine intermediate. The pH should be acidic (~2-3).

  • Extract: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x volume). [11][12]4. Wash: Wash the combined organic layers with water and then with brine to remove residual salts.

  • Dry & Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. [11][12]6. Chromatography: Purify the crude residue by silica gel column chromatography, using a gradient eluent system such as Hexane/Ethyl Acetate (e.g., starting from 95:5 and gradually increasing to 80:20). [11]

References

  • PrepChem. (n.d.). Synthesis of 2-benzoyl-3-nitro-6-methylpyridine.
  • Google Patents. (1975). US3891661A - Process for preparation of benzoylpyridines and derivatives.
  • Unknown. (n.d.). Grignard Reaction.
  • ResearchGate. (2022). Optimization of reaction conditions for the mechanochemical Negishi.... Retrieved from [Link]

  • MDPI. (n.d.). 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe 2 ) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane Extraction. Retrieved from [Link]

  • Reddit. (2020). Troubleshooting my grignard reactions. Retrieved from [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Negishi coupling reaction of 2 a.[a]. Retrieved from [Link]

  • Bucknell Digital Commons. (2020). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of. Retrieved from [Link]

  • Sciencemadness.org. (2016). Grignard successes and failures. Retrieved from [Link]

  • PubMed. (1999). Synthesis and reaction of cyanopyridone derivatives and their potential biological activities. Retrieved from [Link]

  • Google Patents. (2015). CN104326973A - Synthesis method of 2-benzoylpyridine.
  • Reddit. (2020). I've been stuck on this reaction, unable to do the mechanism. It's a friedel-craft reaction. Please help. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • ACS Publications. (2025). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). phenylmagnesium bromide. Retrieved from [Link]

  • Quora. (2018). Why is a Friedel-Crafts reaction not possible on Quinoline?. Retrieved from [Link]

  • Organic Syntheses. (2011). Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling. Retrieved from [Link]

  • Huskie Commons. (1963). Isolation and purification of 2-hydroxy-6-methyl benzoic acid synthetase from Penicillium griseofulvum. Retrieved from [Link]

  • Google Patents. (n.d.). CN101486676B - The preparation method of cyanomethylpyridine compound.
  • Sci-Hub. (2011). How Racemic Secondary Alkyl Electrophiles Proceed to Enantioselective Products in Negishi Cross-Coupling Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylmagnesium bromide. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 2-amino-6-methylpyridine and steric hindrance. Retrieved from [Link]

  • MDPI. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link]

  • PubChem. (n.d.). Phenylmagnesium bromide. Retrieved from [Link]

  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.

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Technical Support Center: Synthesis of 2-Benzoyl-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Benzoyl-6-methylpyridine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and detailed protocols to address common challenges, such as byproduct formation, encountered during the synthesis of this important chemical intermediate.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, focusing on the underlying chemical principles to empower you to make informed decisions in your experimental work.

Issue 1: Formation of Di-acylated Byproduct in Friedel-Crafts Acylation

Question: During the Friedel-Crafts acylation of 2-methylpyridine with benzoyl chloride, I'm observing a significant amount of a di-acylated byproduct alongside my desired this compound. How can I minimize this?

Answer: This is a classic challenge in Friedel-Crafts chemistry. The formation of di-acylated products occurs because the initial product, this compound, can sometimes undergo a second acylation. However, in this specific case, the primary concern is often polysubstitution on the benzene ring if benzene is used as a solvent, or reaction at other positions on the pyridine ring.

Causality and Strategic Solutions:

  • Activation of the Pyridine Ring: The methyl group at the 6-position is an electron-donating group, which activates the pyridine ring towards electrophilic substitution. While the nitrogen atom deactivates the ring, the methyl group can still direct substitution.

  • Catalyst Stoichiometry: Friedel-Crafts acylations typically require a stoichiometric amount of a Lewis acid catalyst, like aluminum chloride (AlCl₃), because both the acylating agent and the resulting ketone product can form complexes with it.[1] Using an excess of the catalyst can sometimes lead to more side reactions.

Troubleshooting & Optimization Protocol:

  • Control Stoichiometry: Carefully control the molar ratio of 2-methylpyridine, benzoyl chloride, and AlCl₃. A 1:1:1 ratio is a good starting point.

  • Reaction Temperature: Maintain a low reaction temperature (0-5 °C) during the addition of reagents to control the reaction rate and reduce the likelihood of side reactions.

  • Order of Addition: Add the benzoyl chloride-AlCl₃ complex to the 2-methylpyridine solution slowly to maintain a low concentration of the electrophile in the reaction mixture.

Issue 2: Presence of Unreacted Starting Material and Low Conversion

Question: My reaction to synthesize this compound is showing low conversion, with a significant amount of 2-methylpyridine remaining. What factors could be contributing to this?

Answer: Low conversion is a common hurdle that can often be traced back to reagent quality, reaction conditions, or catalyst deactivation.

Causality and Strategic Solutions:

  • Moisture Sensitivity: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Any water present in the reagents or solvent will react with the catalyst, reducing its activity.

  • Inadequate Activation: The reaction may not be reaching the necessary activation energy for the acylation to proceed efficiently.

Troubleshooting & Optimization Protocol:

  • Ensure Anhydrous Conditions: Use freshly distilled solvents and dry glassware. Handle AlCl₃ in a glovebox or under an inert atmosphere.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[2] If the reaction is sluggish at low temperatures, a modest increase in temperature may be necessary after the initial addition of reagents.

  • Reagent Purity: Ensure the purity of your starting materials. Impurities in the 2-methylpyridine or benzoyl chloride can interfere with the reaction.

Issue 3: Formation of Benzoic Acid as a Byproduct

Question: After quenching my reaction and performing a work-up, I'm isolating benzoic acid along with my product. What is the source of this byproduct?

Answer: The presence of benzoic acid is almost always due to the hydrolysis of unreacted benzoyl chloride during the aqueous work-up.

Causality and Strategic Solutions:

  • Excess Acylating Agent: Using a slight excess of benzoyl chloride is common to drive the reaction to completion. However, this excess must be dealt with during the work-up.

  • Hydrolysis: Benzoyl chloride reacts readily with water to form benzoic acid and hydrochloric acid.

Purification Protocol to Remove Benzoic Acid:

  • Aqueous Base Wash: During the work-up, after quenching the reaction with dilute acid, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will convert the benzoic acid into sodium benzoate, which is soluble in the aqueous layer.

    • C₆H₅COOH + NaHCO₃ → C₆H₅COONa + H₂O + CO₂

  • Separation: Separate the organic layer containing your desired product from the aqueous layer containing the sodium benzoate.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[3]

Issue 4: Byproducts from Oxidation of 2-Benzyl-6-methylpyridine

Question: I am synthesizing this compound by oxidizing 2-benzyl-6-methylpyridine. I am observing byproducts that I suspect are from over-oxidation or side reactions. What are these likely byproducts and how can I avoid them?

Answer: The oxidation of the benzylic methylene group is a powerful method, but it can be prone to side reactions if not carefully controlled.[4]

Common Byproducts and Their Formation:

ByproductPlausible CauseMitigation Strategy
Benzoic Acid Over-oxidation of the desired ketone product.Use a milder oxidizing agent or carefully control the stoichiometry of a stronger oxidant. Monitor the reaction closely and stop it once the starting material is consumed.
2-Methyl-6-pyridinecarboxylic acid Cleavage of the C-C bond between the carbonyl and the phenyl ring.Employ reaction conditions known to be selective for benzylic C-H oxidation.[4]
Unreacted 2-benzyl-6-methylpyridine Incomplete oxidation.Increase reaction time, temperature, or the amount of oxidant, but be mindful of promoting over-oxidation.

Experimental Workflow for Selective Oxidation:

The following workflow illustrates the key steps for a selective oxidation reaction.

G cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up & Purification A Dissolve 2-benzyl-6-methylpyridine in a suitable solvent (e.g., DMSO). B Add catalyst (e.g., Cu(II) salt) and any necessary additives. A->B C Heat the mixture to the optimal temperature (e.g., 100-130°C). B->C D Introduce the oxidant (e.g., O₂ atmosphere). C->D E Monitor reaction progress by TLC or GC-MS. D->E F Quench the reaction (e.g., with water). E->F G Extract the product with an organic solvent. F->G H Purify by column chromatography. G->H

Caption: Workflow for the selective oxidation of 2-benzyl-6-methylpyridine.

References

  • BenchChem. (2025). A Comparative Guide to the Synthesis of 2-(Benzylthio)-6-methylpyridine for Researchers.
  • MDPI. (2022). 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe 2 ) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane Extraction. Available at: [Link]

  • YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride.
  • BenchChem. (2025). Technical Support Center: 2-Hydroxy-6-methylpyridine Synthesis.
  • Google Patents. (n.d.). Process for preparation of benzoylpyridines and derivatives.
  • ResearchGate. (n.d.). Oxidation of model substrate 2-benzylpyridine (1) to 2-benzoylpyridine (2) under the standard reaction conditions. Available at: [Link]

  • Organic Chemistry Portal. (2004). Friedel-Crafts Acylation. Available at: [Link]

Sources

Stability issues of 2-Benzoyl-6-methylpyridine under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Benzoyl-6-methylpyridine

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the potential stability challenges associated with this compound. Our goal is to provide not just troubleshooting steps but also the underlying chemical principles to empower you to make informed decisions during your experiments.

Part 1: General Stability Profile and Handling

This section provides an at-a-glance summary of the key stability characteristics and recommended handling procedures for this compound.

FAQ 1: What are the primary stability concerns for this compound?

This compound is a robust molecule under standard laboratory conditions; however, its stability can be compromised by exposure to specific environmental factors. The primary concerns are:

  • Photodegradation: The benzoyl and pyridine groups are chromophores that can absorb UV and visible light, potentially leading to the formation of colored degradants.

  • Oxidation: The methyl group on the pyridine ring can be susceptible to oxidation, especially at elevated temperatures or in the presence of strong oxidizing agents.[1]

  • Extreme pH: While generally stable, prolonged exposure to highly acidic or basic conditions may catalyze slow degradation.

  • Incompatible Reagents: Avoid contact with strong oxidizing agents, as these can lead to vigorous and potentially hazardous reactions.[1][2]

FAQ 2: What are the ideal long-term storage conditions?

For optimal long-term stability, solid this compound should be stored in a tightly sealed, amber glass vial in a cool, dark, and dry place.

Condition Recommendation Rationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of potential degradation pathways.
Light Protect from light (Amber vial/container)Prevents photodegradation.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)Reduces the risk of long-term oxidative degradation.
Moisture Store in a desiccated environmentPrevents potential hydrolysis or moisture-mediated reactions.

Part 2: Troubleshooting Common Stability Issues

This section addresses specific problems you might encounter during your work, presented in a question-and-answer format.

Q1: My solution of this compound developed a yellow tint and is showing new impurity peaks in my HPLC analysis. What is happening?

This is a classic sign of degradation, most likely caused by light exposure or oxidation.

Causality: The yellowing is indicative of the formation of new, colored compounds. The benzoylpyridine core has a conjugated π-system that absorbs UV light; photodegradation can extend this conjugation, shifting absorbance into the visible spectrum.

Troubleshooting Workflow:

G start Observation: Solution yellowing & new HPLC peaks check_light Was the solution protected from light? start->check_light light_yes light_yes check_light->light_yes Yes light_no Root Cause: Photodegradation check_light->light_no No check_solvent Was the solvent peroxide-free and degassed? solvent_yes solvent_yes check_solvent->solvent_yes Yes solvent_no Root Cause: Oxidation check_solvent->solvent_no No check_temp Was the solution exposed to high heat? temp_yes Root Cause: Thermal Degradation check_temp->temp_yes Yes temp_no Further Analysis: Consider reactivity with buffer components or pH effects. check_temp->temp_no No light_yes->check_solvent light_no_sol Solution: Store solutions in amber vials or wrap in foil. light_no->light_no_sol solvent_yes->check_temp solvent_no_sol Solution: Use fresh, high-purity, degassed solvents. solvent_no->solvent_no_sol temp_yes_sol Solution: Prepare solutions fresh and store at 2-8°C. temp_yes->temp_yes_sol

Caption: Troubleshooting workflow for solution discoloration.

Q2: I am observing a gradual loss of potency or inconsistent results in my cell-based assay over the course of a multi-day experiment. Could this be a stability issue?

Yes, this is a strong possibility. Inconsistent biological data is often traced back to the degradation of the test compound in the assay medium.

Causality:

  • Aqueous Instability: Cell culture media are complex aqueous solutions, often buffered around pH 7.4 and incubated at 37°C. Over 24-72 hours, even slow hydrolysis or oxidation can significantly reduce the concentration of the active parent compound.

  • Formation of Inactive/Active Metabolites: The degradation products may be biologically inactive, leading to a perceived loss of potency. Conversely, they could be active or even cytotoxic, confounding the experimental results.

Preventative Measures:

  • Prepare Stock Solutions Fresh: Use freshly prepared, high-concentration stock solutions in an appropriate solvent like DMSO.

  • Minimize Compound Incubation Time: Whenever possible, design experiments where the compound is added to the cells as close to the analysis endpoint as feasible.

  • Run a Stability Control: Incubate this compound in your cell culture medium (without cells) under the same conditions and for the same duration as your experiment. Analyze the sample by HPLC at the end of the incubation period to quantify the extent of degradation.

Part 3: In-Depth Technical Guidance

This section provides detailed protocols and data to help you proactively assess and manage the stability of this compound.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively published, we can infer likely routes based on its structure and the known reactivity of related pyridine compounds.[3][4] The primary points of vulnerability are the methyl group and the pyridine ring itself.

DegradationPathways Parent This compound Oxidation Oxidative Stress (e.g., H2O2, light/air) Parent->Oxidation Hydrolysis Acid/Base Stress (Extreme pH) Parent->Hydrolysis Product1 2-Benzoyl-6-pyridinecarboxylic acid (Oxidation Product) Oxidation->Product1 Oxidation of methyl group Product2 Ring-Opened Products (Hydrolytic Degradation) Hydrolysis->Product2 Potential ring cleavage

Caption: Potential degradation pathways for this compound.

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of a molecule.[5] This protocol outlines how to expose this compound to stress conditions to identify potential degradants and develop a stability-indicating analytical method.

Objective: To determine the degradation profile of this compound under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN) and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in ACN.

  • Set Up Stress Conditions: In separate, clearly labeled vials, perform the following additions:

    • Acid Hydrolysis: 1 mL of stock + 1 mL of 1M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: 1 mL of stock + 1 mL of 1M NaOH. Keep at room temperature for 24 hours.

    • Oxidation: 1 mL of stock + 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal: Place a vial of the solid compound in an oven at 80°C for 48 hours. Then, prepare a 1 mg/mL solution.

    • Photolytic: Expose a 1 mg/mL solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions) for a defined period.[5]

    • Control: 1 mL of stock + 1 mL of water. Keep at room temperature, protected from light.

  • Neutralization & Dilution: Before analysis, neutralize the acid and base samples. Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.

  • HPLC Analysis: Analyze all samples using a validated HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products.

Example Data (Hypothetical):

Stress Condition % Assay of Parent % Total Impurities Observations
Control99.8%0.2%No significant degradation.
1M HCl, 60°C, 24h95.2%4.8%Minor degradation observed.
1M NaOH, RT, 24h98.1%1.9%Compound is relatively stable to base.
3% H₂O₂, RT, 24h75.4%24.6%Significant degradation, major new peak.
Solid, 80°C, 48h99.1%0.9%Solid is thermally stable at 80°C.
Photolytic (ICH)82.5%17.5%Significant photodegradation, solution turned yellow.
Protocol 2: Stability-Indicating HPLC-UV Method

This method is designed to separate the parent this compound from its potential degradation products.

  • Instrumentation: HPLC with UV-Vis Detector (e.g., PDA or DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-19 min: 90% to 20% B

    • 19-25 min: Hold at 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile.

System Suitability:

  • The method should be able to resolve the parent peak from all degradation peaks generated during the forced degradation study.

  • The tailing factor for the parent peak should be less than 1.5.

References

  • PrepChem. (n.d.). Synthesis of 2-benzoyl-3-nitro-6-methylpyridine. Retrieved from [Link]

  • Loba Chemie. (2016). 2-BENZOYLPYRIDINE EXTRA PURE MSDS. Retrieved from [Link]

  • MDPI. (2021). 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane Extraction. Retrieved from [Link]

  • Google Patents. (1975). Process for preparation of benzoylpyridines and derivatives.
  • Google Patents. (2015). Synthesis method of 2-benzoylpyridine.
  • ScienceDirect. (2026). Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. Retrieved from [Link]

  • Journal of Pharmaceutical Sciences. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Retrieved from [Link]

  • National Institutes of Health. (2021). 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane. Retrieved from [Link]

  • MDPI. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

  • PubMed. (1996). Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach. Retrieved from [Link]

  • National Institutes of Health. (2001). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Retrieved from [Link]

  • PubMed. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism of 2‐amino‐6‐methyl‐pyridine in regulating.... Retrieved from [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]

  • ResearchGate. (2016). Thermal decomposition of 2-methylpyridine N-oxide: Effect of temperature and influence of phosphotungstic acid as the catalyst. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in Substituted Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing substituted pyridines. Instead of a generic protocol list, this hub offers a deep dive into the mechanistic origins of common side reactions and provides actionable, field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs)

This section addresses high-level, common issues that can plague various pyridine synthesis protocols.

Q1: My reaction yield is consistently low across different pyridine syntheses. Where should I start troubleshooting?

A1: Low yield is a universal problem often stemming from foundational issues rather than the specific reaction mechanism itself. Before altering core reaction parameters, validate the following:

  • Reagent Purity and Stoichiometry: Verify the purity of all starting materials. Aldehydes are prone to oxidation, and β-ketoesters can hydrolyze. Use freshly distilled or purified reagents if purity is questionable. Precisely measure stoichiometry, as an imbalance can lead to incomplete conversion and side product formation.[1]

  • Solvent and Atmosphere Quality: Many pyridine syntheses are sensitive to moisture and oxygen.[2] Ensure solvents are anhydrous and degassed. The presence of water can lead to hydrolysis of intermediates or reagents, while oxygen can deactivate sensitive organometallic catalysts or promote unwanted oxidation.[3] Maintaining a strict inert atmosphere (N₂ or Ar) is critical, especially for transition-metal catalyzed reactions.[3]

  • Reaction Monitoring: Do not rely solely on the final time point. Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This will help you determine if the issue is a slow/stalled reaction, rapid decomposition of the product, or formation of a major byproduct.

Q2: My reaction mixture is turning dark brown or black, and I'm isolating mostly tar. What's happening?

A2: Darkening or "tarring" typically indicates polymerization or decomposition.[2] This is often caused by:

  • Excessive Heat: Overheating can promote undesired polymerization pathways, especially with activated intermediates like enamines or unsaturated carbonyls. Optimize the temperature carefully; sometimes a slightly lower temperature for a longer duration gives a cleaner reaction.[1]

  • Highly Reactive Impurities: Acidic or basic impurities in starting materials can catalyze decomposition pathways.

  • Inappropriate pH: Many condensation reactions for pyridine synthesis are pH-sensitive. For instance, in the Hantzsch synthesis, excessively acidic or basic conditions can degrade the enamine or dicarbonyl intermediates.

Q3: I'm observing an unexpected byproduct with a mass corresponding to my starting material minus a halogen. What is this?

A3: This is a classic case of hydrodehalogenation , a frequent side reaction in palladium-catalyzed cross-coupling reactions.[4] It involves the replacement of a halide (Cl, Br, I) with a hydrogen atom. This side reaction is particularly problematic as the byproduct can be difficult to separate from the desired product. The mechanism can involve the oxidation of solvent molecules (like alcohols) or trace water acting as a hydrogen source.[4][5][6] For detailed troubleshooting, see the Transition-Metal Catalysis Module below.

Troubleshooting Module 1: Classical Condensation Reactions

This module focuses on venerable methods like the Hantzsch, Bohlmann-Rahtz, and Kröhnke syntheses, which form the pyridine ring from acyclic precursors.

Issue 1: Incomplete Aromatization in Hantzsch Pyridine Synthesis

You Observe: Your final product is a mixture of the desired pyridine and the 1,4-dihydropyridine (1,4-DHP) intermediate, confirmed by ¹H NMR (presence of sp³ C-H protons around 4.5-5.0 ppm).

Causality: The Hantzsch synthesis first forms a stable 1,4-DHP, which must be oxidized to achieve the aromatic pyridine ring.[7][8][9] Incomplete oxidation is a common pitfall and results from an oxidant that is too weak, used in insufficient quantity, or added under suboptimal conditions.

Troubleshooting Protocol:

  • Choice of Oxidant: While classical methods use nitric acid or KMnO₄, these can be harsh and lead to side products.[7] Consider milder, more efficient modern oxidants.

    • Mild Option: CAN (Ceric Ammonium Nitrate) or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) often provide clean and rapid aromatization at room temperature.

    • Green Option: Using air or O₂ as the oxidant with a suitable catalyst (e.g., activated carbon) can be effective and environmentally benign.

  • Reaction Monitoring: After the initial condensation is complete (as monitored by TLC), add the oxidant portion-wise. Follow the disappearance of the 1,4-DHP spot and the appearance of the lower Rf, more UV-active pyridine spot on the TLC plate.

  • Preventing Over-oxidation: While less common for the DHP intermediate, aggressive oxidants can sometimes lead to N-oxide formation.[10] If you observe a byproduct with a mass of +16 Da, reduce the oxidant stoichiometry or switch to a milder reagent.

Issue 2: Low Yield and Byproduct Formation in Bohlmann-Rahtz Synthesis

You Observe: The reaction is sluggish, requires very high temperatures, and yields a complex mixture, potentially including partially cyclized or decomposed starting materials.

Causality: The Bohlmann-Rahtz synthesis involves the condensation of an enamine with an ethynylketone, followed by a thermally-induced cyclodehydration.[11][12] The high activation energy for the cyclization step is a significant drawback, often leading to decomposition.[12] Furthermore, the reaction is sensitive to the stability of the enamine and any acid-sensitive functional groups.[12]

Troubleshooting & Optimization:

  • Acid Catalysis: The cyclodehydration step can be significantly accelerated by an acid catalyst, allowing for much lower reaction temperatures.[12][13]

    • Protocol: Add a catalytic amount of a Brønsted acid like acetic acid or p-toluenesulfonic acid (p-TSA). For acid-sensitive substrates, a solid acid catalyst like Amberlyst-15 ion-exchange resin can be used, which simplifies workup.[12][13]

  • One-Pot, Three-Component Approach: If your enamine is unstable or difficult to isolate, consider an in situ generation approach. By combining a ketone, an amine source (like ammonium acetate), and the ethynyl ketone in one pot, the enamine is formed and reacts immediately, often improving overall efficiency.[13][14]

Data Snapshot: Effect of Acid Catalysis on Bohlmann-Rahtz Cyclization
CatalystTemperature (°C)Time (h)Yield (%)Reference
None (Thermal)140-18012-2420-40[12]
Acetic Acid80-1104-875-90[12]
Amberlyst-15806-1070-85[12][13]
Issue 3: Competing Pathways in Kröhnke Pyridine Synthesis

You Observe: Besides the desired 2,4,6-trisubstituted pyridine, you isolate Michael addition adducts or other condensation byproducts.

Causality: The Kröhnke synthesis is a multi-step, one-pot reaction involving the Michael addition of an α-pyridinium methyl ketone salt to an α,β-unsaturated carbonyl, followed by cyclization with an ammonia source.[15][16] Side reactions can occur if the intermediates do not proceed cleanly through the intended pathway.

Troubleshooting Flowchart:

KröhnkeTroubleshooting Start Low Yield or Byproducts Observed CheckReagents Verify Purity of α,β-Unsaturated Carbonyl and Ketone Salt Start->CheckReagents CheckConditions Optimize Reaction Conditions Start->CheckConditions Outcome Clean Reaction, Improved Yield CheckReagents->Outcome Solution Found SolventChoice Is the solvent appropriate? (e.g., EtOH, AcOH) CheckConditions->SolventChoice Solvent TempControl Is temperature optimal? (Avoid excessive heat) CheckConditions->TempControl Temperature AmmoniaSource Is Ammonium Acetate fresh? (Acts as both base and N-source) CheckConditions->AmmoniaSource Reagents SolventChoice->Outcome Solution Found TempControl->Outcome Solution Found AmmoniaSource->Outcome Solution Found

Caption: A logical workflow for troubleshooting the Kröhnke synthesis.

Troubleshooting Module 2: Transition-Metal Catalyzed Cross-Coupling

The functionalization of pre-formed pyridine rings using catalysis (e.g., Suzuki, Buchwald-Hartwig) is powerful but prone to specific side reactions related to the catalyst and the electronic nature of the pyridine ring.

Issue 4: Significant Homocoupling of Boronic Acid in Suzuki Reactions

You Observe: A significant amount of a symmetrical bipyridine byproduct (e.g., 4,4'-bipyridine) is formed from the dimerization of your pyridineboronic acid reagent.

Causality: This is a classic Suzuki side reaction where two molecules of the organoboron reagent couple together.[3] It is often promoted by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II).[3][17] This Pd(II) species can then undergo two transmetalation steps with the boronic acid, leading to the homocoupled product.[3][18]

Prevention Protocol:

  • Rigorous Oxygen Exclusion: This is the most critical factor.[3]

    • Use a robust inert gas manifold.

    • Degas all solvents and the reaction mixture thoroughly. A common method is to bubble argon or nitrogen through the solvent for 15-30 minutes before adding the catalyst.

    • Use flame-dried glassware to remove adsorbed moisture and oxygen.

  • Use of a Mild Reducing Agent: Adding a mild reducing agent can help scavenge any Pd(II) species that form without interfering with the main catalytic cycle.

    • Application: The addition of potassium formate (HCO₂K) has been shown to suppress homocoupling by minimizing the concentration of free Pd(II).[17][19]

  • Catalyst and Ligand Choice: Ensure you are using a pre-catalyst or conditions that efficiently generate the active Pd(0) species. Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can favor the desired cross-coupling pathway over homocoupling.[3]

Issue 5: Catalyst Inhibition or Deactivation

You Observe: The reaction stalls with significant starting material remaining, even after extended time or heating.

Causality: The lone pair on the pyridine nitrogen is a potent ligand for transition metals.[3] It can coordinate strongly to the palladium (or other metal) center, effectively poisoning the catalyst and halting the catalytic cycle. This is especially problematic for 2-halopyridines.

Troubleshooting Strategies:

  • Ligand Selection: The choice of ligand is paramount. You need a ligand that binds more strongly to the palladium center than the pyridine substrate itself.

    • Recommendation: Use bulky, electron-rich phosphine ligands (Buchwald-type ligands) or N-heterocyclic carbenes (NHCs).[3] These ligands promote the reductive elimination step and are less easily displaced by the pyridine nitrogen.

  • Use of Pyridine N-Oxides: For couplings at the 2-position, a highly effective strategy is to use the corresponding pyridine N-oxide as the substrate.[20] The N-oxide masks the nitrogen's lone pair, preventing catalyst inhibition. The direct arylation of pyridine N-oxides is a well-established method that avoids the need for often unstable 2-pyridyl organometallics.[20] The N-oxide can be easily removed in a subsequent reduction step (e.g., with PCl₃ or H₂/Pd).

  • Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome partial inhibition, though this is not ideal for process chemistry.

Visualizing Catalyst Inhibition

CatalystInhibition Active_Cycle Pd(0)L₂ Active Catalyst Oxidative Addition Transmetalation Reductive Elimination Active_Cycle:re->Active_Cycle:pd Product Released Pd_Py L₂Pd(0)-Pyridine Complex Active_Cycle:pd->Pd_Py Pyridine Coordination Inactive Inactive State (Off-Cycle) Pd_Py->Inactive Catalyst Sequestration

Caption: Pyridine coordination can pull the active Pd(0) catalyst off-cycle.

References

  • Optimizing reaction conditions for substituted pyridine synthesis. (n.d.). Benchchem.
  • Orbach, M., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271–1274.
  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications.
  • Bohlmann–Rahtz pyridine synthesis. (n.d.). In Wikipedia.
  • Troubleshooting low yield in multi-component pyridine synthesis. (n.d.). Benchchem.
  • Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. (2012). Weizmann Research Portal.
  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. (2011). ACS Publications.
  • Bohlmann-Rahtz Pyridine Synthesis. (n.d.). Organic Chemistry Portal.
  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. (n.d.). PMC - NIH.
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Technical Support Center: Scale-Up of 2-Benzoyl-6-methylpyridine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Benzoyl-6-methylpyridine. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to pilot-scale production. We will address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in fundamental chemical principles and field-proven experience.

Section 1: Synthesis Route Selection for Scalability

The choice of synthetic route is the most critical decision in a scale-up campaign. While several methods can produce this compound in a laboratory setting, only a few are viable when considering safety, cost, robustness, and environmental impact at scale. The two most promising routes starting from commercially available precursors are:

  • Route A: Grignard Reaction with 2-Cyano-6-methylpyridine.

  • Route B: Oxidation of Phenyl(6-methylpyridin-2-yl)methanol.

A direct Friedel-Crafts acylation on 2-methylpyridine is generally not feasible. The pyridine nitrogen acts as a Lewis base, complexing with the Lewis acid catalyst (e.g., AlCl₃). This deactivates the ring towards electrophilic substitution, rendering the reaction impractical.[1]

Comparative Analysis of Viable Routes

The following table provides a top-level comparison to guide your selection process.

ParameterRoute A: Grignard ReactionRoute B: Oxidation of AlcoholRationale & Key Considerations
Starting Materials 2-Cyano-6-methylpyridine, Bromobenzene, MagnesiumPhenyl(6-methylpyridin-2-yl)methanolAssess cost and availability from your vendors. The alcohol precursor for Route B is often prepared via a Grignard reaction itself, potentially making Route A more direct.
Reaction Steps 2 (Grignard formation & addition/hydrolysis)1Route B appears simpler, but the overall process depends on the synthesis of the starting alcohol.
Key Hazards Highly flammable ether solvents (THF, Et₂O), exothermic reaction, quenching of pyrophoric reagents.Depends on oxidant; many are toxic or explosive. Catalytic oxidation with O₂/air is preferred but requires careful control of flammable mixtures.[2]Grignard reactions require strict anhydrous conditions and robust thermal management.[3][4]
Scalability Moderate to High. Well-understood industrial reaction class. Requires specialized equipment for handling ethers and Grignards.High. Especially with catalytic air oxidation. Batch oxidation with reagents like MnO₂ can pose solid handling challenges.Heat transfer is a major concern for both routes due to exothermicity. The surface-area-to-volume ratio decreases significantly on scale-up.[5]
Work-up/Purification Aqueous quench and extraction. Management of magnesium salt byproducts.Varies with oxidant. Filtration of catalyst/byproducts. Extraction.Crystallization is the preferred final purification step for both routes.
Typical Yield Good to Excellent (75-90%)Good to Excellent (85-95%)Yields are highly dependent on process control and optimization.
Decision Workflow for Route Selection

The following diagram outlines a logical workflow for selecting the optimal synthesis route based on your organization's capabilities and priorities.

RouteSelection start Start: Select Synthesis Route for this compound Scale-Up q1 Is Phenyl(6-methylpyridin-2-yl)methanol commercially available and cost-effective? start->q1 route_b Pursue Route B: Oxidation q1->route_b  Yes route_a Pursue Route A: Grignard Reaction q1->route_a No q2 Are facilities equipped for catalytic air/O2 oxidation? route_b->q2 q2->route_b Yes batch_ox Consider Batch Oxidation (e.g., MnO2). Evaluate solid handling and waste. q2->batch_ox No q3 Are facilities rated for handling large volumes of ether and Grignard reagents? route_a->q3 q3->route_a Yes reassess Re-evaluate project feasibility or consider outsourcing to a specialized CMO. q3->reassess No

Caption: Decision tree for synthesis route selection.

Section 2: Troubleshooting Guide for the Grignard Route

This section focuses on the Grignard synthesis, as it is a fundamental and powerful C-C bond-forming reaction frequently employed for this class of compounds.[6]

Reaction: 2-Cyano-6-methylpyridine + Phenylmagnesium Bromide → (Imine Intermediate) --H₃O⁺→ this compound

Q1: My Grignard reaction is sluggish or fails to initiate. What's wrong?

Answer: This is a classic scale-up challenge. The root cause is almost always the presence of inhibitors (water or oxygen) or issues with magnesium activation.

  • Causality & Explanation: Grignard reagents are potent nucleophiles and extremely strong bases. They react instantly with protic sources like water, which quenches the reagent.[4] An oxide layer on the magnesium surface can also prevent the reaction with bromobenzene from starting.

  • Troubleshooting Steps:

    • Moisture Control (Critical): Ensure all glassware and reactors are rigorously dried (oven-dried or dried under vacuum with heating). All solvents (THF, ether) must be anhydrous grade and handled under an inert atmosphere (Nitrogen or Argon).

    • Reagent Quality: Use freshly opened, high-purity bromobenzene. Ensure magnesium turnings are fresh and not visibly oxidized.

    • Initiation Techniques at Scale:

      • Mechanical Activation: In a large reactor, the stirring itself may not be enough to break the oxide layer. Consider adding a small portion of pre-milled or activated magnesium.

      • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. These react with the magnesium surface to expose fresh metal.

      • "Seeding": Add a small volume of a previously successful Grignard batch to initiate the new one.

    • Temperature: Initiation is often observed as a gentle exotherm. If the reaction doesn't start at room temperature, gentle warming (to ~30-40°C) may be required. Be prepared to cool the reactor immediately once the reaction initiates, as it can become very exothermic.

Q2: The reaction yield is low, and I'm isolating significant amounts of biphenyl. Why?

Answer: Biphenyl formation is a known side reaction in Grignard synthesis, often exacerbated by high temperatures or the presence of certain impurities.

  • Causality & Explanation: Biphenyl is formed from the coupling of the Grignard reagent with unreacted bromobenzene. This process can be catalyzed by trace transition metal impurities. High localized temperatures in the reactor can also promote this and other side reactions.

  • Troubleshooting Steps:

    • Thermal Management: The addition of bromobenzene to the magnesium suspension should be done slowly and sub-surface to avoid creating "hot spots." Ensure the reactor's cooling system is efficient and can handle the total heat output of the reaction. Maintain a steady internal temperature, typically between 25-40°C, after initiation.

    • Reverse Addition: Consider adding the magnesium turnings to the solution of bromobenzene. While less common, this can sometimes help control the exotherm.

    • Addition of Nitrile: Add the solution of 2-cyano-6-methylpyridine to the prepared Grignard reagent slowly, maintaining a low temperature (e.g., 0-10°C). This minimizes side reactions of the Grignard with itself and ensures it reacts preferentially with the nitrile.[7]

Q3: My work-up is difficult, with persistent emulsions and product loss.

Answer: This is common when quenching large-scale Grignard reactions. The formation of magnesium hydroxides and salts can create gelatinous precipitates that complicate extractions.

  • Causality & Explanation: Quenching with water or dilute acid produces Mg(OH)₂ and other magnesium salts. These can form fine, poorly-filterable solids that stabilize emulsions between the aqueous and organic layers, trapping the product.

  • Troubleshooting Steps:

    • Quenching Strategy: Instead of quenching the reaction mixture into water/acid, perform a "reverse" quench. Slowly and carefully add the reaction mixture to a well-stirred, cold aqueous solution of a weak acid like ammonium chloride (NH₄Cl). This often produces more manageable salts.

    • pH Adjustment: After the initial quench, adjust the pH carefully. The goal is to ensure the product (a weak base) is in its freebase form (soluble in the organic solvent) while keeping magnesium salts water-soluble. Avoid strongly basic conditions which can precipitate magnesium hydroxide.

    • Filtration Aid: If a precipitate is unavoidable, consider adding a filter aid like Celite® to the slurry before filtration to prevent clogging the filter press.

    • Solvent Choice: Ensure your extraction solvent (e.g., ethyl acetate, toluene) has good solubility for the product but poor solubility for the inorganic salts.

Troubleshooting Workflow: Grignard Reaction

GrignardTroubleshooting start Problem with Grignard Reaction q1 Is the reaction initiating? start->q1 c1 Check for Moisture/Oxygen. Verify reagent quality. Use activation method (I2, heat). q1->c1 No q2 Is yield low with biphenyl byproduct? q1->q2 Yes end Problem Resolved c1->end c2 Improve thermal control. Slow down additions. Ensure no hot spots. Check for metal impurities. q2->c2 Yes q3 Is work-up difficult (emulsions, solids)? q2->q3 No c2->end c3 Use reverse quench (into aq. NH4Cl). Optimize pH post-quench. Use filter aid (Celite). Select appropriate solvent. q3->c3 Yes q3->end No c3->end

Caption: Troubleshooting decision tree for the Grignard reaction.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions when scaling up this synthesis? A1: Safety is paramount. For the Grignard route, the primary concerns are:

  • Fire: Diethyl ether and THF are extremely flammable.[8] All equipment must be properly grounded and bonded to prevent static discharge. The area must be well-ventilated and free of ignition sources. Use explosion-proof equipment.

  • Exotherm Control: A runaway reaction can lead to a rapid increase in temperature and pressure. Ensure the reactor is equipped with a reliable cooling system and an emergency quench plan.

  • Reagent Handling: Grignard reagents are pyrophoric and react violently with water. Handle them under a strict inert atmosphere.

  • Pyridine Toxicity: Pyridine and its derivatives can be harmful.[9][10] Always handle these compounds in a well-ventilated area (like a fume hood or walk-in hood) and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q2: How can I monitor the reaction for completion at a large scale? A2: In-process controls (IPCs) are essential for scale-up. Relying on time alone is insufficient.

  • Thin-Layer Chromatography (TLC): While simple, it can be difficult to perform from a large, air-sensitive reactor.

  • High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC): These are the preferred methods. Develop a rapid HPLC or GC method to quantify the disappearance of the starting material (e.g., 2-cyano-6-methylpyridine) and the appearance of the product. Samples can be taken carefully from the reactor, quenched immediately in a prepared vial, and analyzed.

Q3: My final product is off-color (yellow or brown). How can I improve its purity? A3: Color is often due to small amounts of highly colored impurities formed from side reactions or degradation.

  • Charcoal Treatment: During the work-up or before the final crystallization, you can treat a solution of the crude product with activated carbon. This will adsorb many colored impurities. Use it sparingly, as it can also adsorb some of your product.

  • Recrystallization: This is the most powerful tool for purification. A well-developed recrystallization process is crucial. Experiment with different solvent systems (e.g., isopropanol/water, toluene/heptane) to find one that gives good recovery and excellent impurity rejection.

  • Controlled pH: Ensure the pH during work-up and isolation is controlled to prevent product degradation, which can also lead to color formation.

Section 4: Protocols and Methodologies

Protocol 4.1: Kilo-Scale Synthesis of this compound via Grignard Reaction

Disclaimer: This protocol is a guideline and must be adapted and risk-assessed for your specific equipment and facility. All operations must be performed by trained personnel under strict safety protocols.

Equipment:

  • 20 L glass-lined reactor with mechanical stirrer, thermocouple, condenser, and nitrogen inlet.

  • 10 L addition funnel.

  • 50 L quench vessel.

Reagents:

  • Magnesium turnings: 158 g (6.5 mol, 1.3 equiv)

  • Anhydrous Tetrahydrofuran (THF): 8 L

  • Bromobenzene: 785 g (5.0 mol, 1.0 equiv)

  • 2-Cyano-6-methylpyridine: 590 g (5.0 mol, 1.0 equiv)

  • Aqueous Ammonium Chloride (20% w/v): 15 L

  • Toluene: 10 L

Procedure:

  • Reactor Preparation: Ensure the 20 L reactor is clean, dry, and inerted with nitrogen.

  • Grignard Formation:

    • Charge magnesium turnings (158 g) and 2 L of anhydrous THF to the reactor.

    • In the addition funnel, prepare a solution of bromobenzene (785 g) in 3 L of anhydrous THF.

    • Add ~100 mL of the bromobenzene solution to the magnesium suspension. If the reaction does not start (no exotherm), add a small crystal of iodine.

    • Once initiation is confirmed by a temperature rise to ~30-35°C, begin the slow, dropwise addition of the remaining bromobenzene solution, maintaining the internal temperature at 35-40°C using external cooling. The addition may take 2-3 hours.

    • After addition is complete, stir the mixture at 40°C for an additional 1 hour to ensure complete formation of the Grignard reagent.

  • Addition to Nitrile:

    • Cool the reactor to 0-5°C.

    • Prepare a solution of 2-cyano-6-methylpyridine (590 g) in 3 L of anhydrous THF.

    • Slowly add the nitrile solution to the Grignard reagent over 2-3 hours, ensuring the internal temperature does not exceed 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours, or until IPC (HPLC/GC) shows completion.

  • Work-up and Isolation:

    • In the 50 L vessel, charge the 15 L of 20% aqueous NH₄Cl solution and cool to 0-5°C.

    • Slowly transfer the reaction mixture from the reactor into the cold quench solution with vigorous stirring. Maintain the quench temperature below 20°C.

    • Once the transfer is complete, allow the mixture to warm to room temperature. Transfer the biphasic mixture to a suitable separatory funnel or extraction vessel.

    • Separate the layers. Extract the aqueous layer twice with 5 L of toluene.

    • Combine all organic layers, wash with 5 L of brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the organic solution under reduced pressure to yield the crude product as an oil or solid.

Protocol 4.2: Purification by Recrystallization
  • Transfer the crude this compound to a clean, dry reactor.

  • Add a minimal amount of a suitable hot solvent (e.g., isopropanol, ~3-4 volumes) to dissolve the crude product completely.

  • If the solution is highly colored, cool slightly, add activated carbon (1-2% by weight), stir for 30 minutes, and filter hot through a pad of Celite®.

  • Allow the clear filtrate to cool slowly and undisturbed to room temperature to promote the formation of large crystals.

  • Further cool the mixture in an ice bath for 1-2 hours to maximize yield.

  • Isolate the purified crystals by filtration. Wash the filter cake with a small amount of cold solvent.

  • Dry the product in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.

References

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  • Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PubMed Central. Available from: [Link]

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  • 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane. NIH. Available from: [Link]

  • CN1506354A - Synthesis process of pyridine and methyl pyridine. Google Patents.
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  • Synthesis of alcohols using Grignard reagents I (video). Khan Academy. Available from: [Link]

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  • Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. ResearchGate. Available from: [Link]

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Technical Support Center: Purification of 2-Benzoyl-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Benzoyl-6-methylpyridine. The purity of this intermediate is paramount for the integrity of downstream applications and final compound efficacy. This document provides a self-validating framework for impurity removal, combining troubleshooting FAQs with robust, step-by-step protocols. The methodologies described are grounded in established chemical principles to ensure both reproducibility and a deep understanding of the purification process.

Section 1: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common challenges and questions that arise during the purification of this compound. The answers provide not only solutions but also the underlying rationale to empower you to adapt to specific experimental variations.

Q1: What are the most common impurities I might encounter in my crude this compound?

The impurity profile of your crude product is intrinsically linked to the synthetic route employed. Common synthesis methods, such as the Friedel-Crafts acylation of 6-methylpyridine derivatives or the oxidation of phenyl(6-methylpyridin-2-yl)methanol, can introduce specific contaminants.[1][2]

Potential Impurities Include:

  • Unreacted Starting Materials: Residual 2-cyano-6-methylpyridine, 2-chloro-6-methylpyridine, or phenyl(6-methylpyridin-2-yl)methanol.

  • Reaction Byproducts: Incomplete oxidation or reduction products, or isomers formed during electrophilic aromatic substitution.

  • Reagents and Catalysts: Lewis acids such as aluminum chloride from Friedel-Crafts reactions, or residual oxidizing/reducing agents.[1][3]

  • Solvent Residues: Solvents used during the reaction or workup, such as toluene, dichloromethane, or ethyl acetate, can be entrapped in the crude product.[4]

Q2: How can I get a quick and effective assessment of my crude product's purity before a large-scale purification?

Thin-Layer Chromatography (TLC) is an indispensable, rapid technique for preliminary purity analysis. It allows you to visualize the number of components in your crude mixture and provides critical information for developing a column chromatography separation method. A single spot on a TLC plate (developed in multiple solvent systems) suggests a relatively pure compound, while multiple spots indicate the presence of impurities.

Q3: My crude product is a dark, viscous oil instead of the expected solid. What should I do first?

"Oiling out" is a common issue often caused by significant solvent residue or a high concentration of impurities that depress the melting point of the final product.

Causality & Action Plan:

  • Cause: Entrapped solvent or low-melting eutectic mixtures of impurities with the product.

  • Action: Avoid immediate, complex purification. First, perform a liquid-liquid extraction. Dissolve the oil in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous sodium bicarbonate solution to remove acidic impurities, followed by a brine wash to remove residual water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4][5] This process often removes many impurities, and the resulting residue may solidify upon standing or scratching.

Q4: Should I choose recrystallization or column chromatography as my primary purification method?

The choice depends on the nature and quantity of the impurities, as determined by your initial TLC analysis.

  • Choose Column Chromatography when: You have multiple impurities with different polarities (multiple spots on TLC with good separation). Chromatography is excellent for separating distinct compounds from a complex mixture.[4][5]

  • Choose Recrystallization when: Your crude product is already relatively pure (one major spot on TLC with minor, faint spots) and is a solid. Recrystallization is a highly effective polishing step to achieve high purity by removing small amounts of closely related impurities.[3][6]

Q5: What are the industry-standard analytical methods for verifying the final purity of this compound?

To quantify the purity of your final product with high accuracy, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the preferred methods.[7][8]

  • HPLC with UV detection is a robust method for non-volatile impurities. A C18 reverse-phase column is typically effective.[8][9]

  • GC with a Flame Ionization Detector (GC-FID) is ideal for analyzing volatile and semi-volatile organic compounds and impurities.[7]

Section 2: Purification Workflow Troubleshooting

This section provides targeted advice for overcoming specific issues encountered during the two main purification workflows.

Workflow 1: Recrystallization
  • Problem: I cannot find a suitable single solvent for recrystallization.

    • Explanation: An ideal single solvent should dissolve the compound poorly at low temperatures but very well at high temperatures. If such a solvent cannot be identified, a two-solvent system is the logical alternative.

    • Solution: Employ a two-solvent (or solvent/anti-solvent) system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until persistent cloudiness is observed. Allow the solution to cool slowly to induce crystallization.[6]

  • Problem: My compound "oils out" during cooling instead of forming crystals.

    • Explanation: This occurs when the solution becomes supersaturated at a temperature above the compound's melting point (or the melting point of a eutectic mixture with the solvent). The compound separates as a liquid phase instead of a solid crystalline lattice.

    • Solution: Re-heat the solution until the oil redissolves completely. Add a small amount of the "good" solvent to decrease the saturation level. You may also try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal to encourage nucleation as it cools. Slower cooling rates are also beneficial.

  • Problem: My recovery yield after recrystallization is very low.

    • Explanation: Significant product loss is typically due to using an excessive volume of the "good" solvent, causing a substantial amount of the product to remain in the mother liquor even after cooling. Cooling too rapidly or not cooling to a sufficiently low temperature can also lead to incomplete precipitation.

    • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Ensure the solution is cooled slowly, first to room temperature and then in an ice bath, to maximize crystal formation. To recover more product, you can try concentrating the mother liquor and performing a second recrystallization.

Workflow 2: Flash Column Chromatography
  • Problem: How do I select the optimal solvent system (eluent)?

    • Explanation: The goal is to find an eluent system that provides good separation between your target compound and its impurities on the chosen stationary phase (typically silica gel).

    • Solution: Use TLC to screen various solvent systems. The ideal eluent should afford a retention factor (Rf) of 0.25-0.35 for the desired compound. This Rf value typically ensures that the compound elutes from the column in a reasonable time with good separation from impurities.

  • Problem: The separation is poor, and the collected fractions are still impure.

    • Explanation: Poor separation can result from several factors: overloading the column with too much crude material, using an eluent that is too polar (causing everything to elute quickly), or improper column packing.

    • Solution:

      • Reduce the Load: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.

      • Fine-Tune the Eluent: Decrease the polarity of the solvent system (e.g., increase the hexane-to-ethyl acetate ratio) to increase the retention time on the silica and improve separation.

      • Ensure Proper Packing: Pack the column carefully to avoid air bubbles and channels, which lead to uneven solvent flow and band broadening.[10]

  • Problem: My compound is streaking on the TLC plate and the column.

    • Explanation: Streaking is often a sign of overloading the TLC plate or, more chemically, an issue with acidic or basic compounds interacting too strongly with the slightly acidic silica gel.

    • Solution: If overloading is not the issue, modify your eluent. For basic compounds like pyridines, adding a small amount (~0.5-1% ) of a base like triethylamine or ammonia to the eluent can neutralize the acidic sites on the silica, resulting in sharper bands and improved separation.

Section 3: Standard Operating Protocols

These protocols provide detailed, self-validating steps for the purification and analysis of this compound.

Protocol 1: Purification by Flash Column Chromatography

This method is designed for separating the target compound from impurities with different polarities.

  • Eluent Selection:

    • Prepare several TLC developing chambers with different ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).

    • Spot a dilute solution of your crude material on multiple TLC plates and develop one in each chamber.

    • Identify the solvent system that gives your target compound an Rf value of approximately 0.25-0.35. Note: If the compound streaks, add 0.5% triethylamine to the eluent system.

  • Column Packing:

    • Select a column of appropriate size.

    • Secure the column vertically and add a small plug of cotton or glass wool, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in your chosen eluent and pour it into the column.

    • Allow the silica to settle, and then gently tap the column to ensure even packing. Drain the excess solvent until it is level with the top of the silica bed.[10]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Dry Loading (Recommended): Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Add a final layer of sand to protect the sample layer.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle pressure to the top of the column to begin the flow.

    • Collect fractions in an ordered array of test tubes.

    • Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.

  • Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: High-Purity Polish by Recrystallization

This protocol is ideal for achieving high analytical purity from an already enriched solid.

  • Solvent Selection:

    • Place a small amount of your compound into several test tubes.

    • Add different solvents to each to identify a "good" solvent (dissolves the solid when hot) and a "poor" solvent (dissolves the solid sparingly, even when hot). Common pairs include Toluene/Hexanes or Ethanol/Water.[6]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the "good" solvent in small portions while heating and stirring until the solid just dissolves. Use the minimum volume necessary.

  • Crystallization:

    • Remove the flask from the heat source. If using a two-solvent system, add the "poor" solvent dropwise until the solution becomes faintly cloudy.

    • Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent (or the "poor" solvent).

    • Dry the purified crystals under vacuum to remove all traces of solvent.

Section 4: Visual Workflows and Data Summary

Visual aids and data tables provide a quick reference for experimental design.

Purification Strategy Workflow

This diagram outlines the decision-making process for purifying crude this compound.

cluster_start Start cluster_analysis Analysis cluster_decision Decision cluster_path1 Path 1 cluster_path2 Path 2 cluster_end Finish Crude Crude Product TLC TLC Analysis Crude->TLC Decision Impurity Profile? TLC->Decision Chroma Flash Column Chromatography Decision->Chroma Complex (Multiple Spots) Recryst Recrystallization Decision->Recryst Simple (Mainly One Spot) Pure Purified Product Chroma->Pure Recryst->Pure HPLC Final Purity Check (HPLC / GC) Pure->HPLC

Caption: Decision workflow for purification.

Flash Chromatography Eluent Selection Guide

This table provides a starting point for choosing an eluent system based on TLC results using silica gel.

Observed Rf of Target CompoundRecommended ActionExample Starting Eluent (Hexane:EtOAc)
> 0.6Eluent is too polar.Increase Hexane ratio (e.g., from 4:1 to 9:1)
0.25 - 0.35Optimal Range. Proceed with this system (e.g., 4:1)
< 0.1Eluent is not polar enough.Increase EtOAc ratio (e.g., from 9:1 to 4:1)
StreakingCompound may be basic.Add 0.5-1% Triethylamine to the optimal eluent

Section 5: References

  • Application Notes & Protocols for the Characterization of 2-(Benzylthio)-6-methylpyridine. Benchchem.

  • A Comparative Guide to the Synthesis of 2-(Benzylthio)-6-methylpyridine for Researchers. Benchchem.

  • 2-Benzoylpyridine synthesis. ChemicalBook.

  • Purification Using MBPTrap™ HP Columns. Sigma-Aldrich.

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.

  • Technical Support Center: 2-Hydroxy-6-methylpyridine Synthesis. Benchchem.

  • Process for preparation of benzoylpyridines and derivatives. Google Patents.

  • Purity Analysis of Commercial 2-Hydroxy-6-methylpyridine: A Comparative Guide. Benchchem.

  • 3-benzoylpyridine. Organic Syntheses Procedure.

  • Synthesis method of 2-benzoylpyridine. Google Patents.

  • A Comparative Guide to the Quantitative Analysis of 2-Hydroxy-6-methylpyridine in Reaction Mixtures. Benchchem.

  • Application Note & Protocol: Recrystallization of 2-(4-Chlorophenyl)-5-methylpyridine. Benchchem.

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Technical Support Center: Ensuring the Stability of 2-Benzoyl-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 2-Benzoyl-6-methylpyridine. This resource is designed for researchers, scientists, and professionals in drug development who utilize this key chemical intermediate. Our goal is to provide you with in-depth, field-proven insights to prevent its degradation during storage and handling, ensuring the integrity of your experiments and the quality of your results. This guide is structured to move from frequently asked questions to detailed troubleshooting protocols, all grounded in established scientific principles.

Frequently Asked Questions (FAQs)

This section addresses the most common queries we receive regarding the stability and handling of this compound.

Q1: What is the recommended temperature for storing this compound?

For optimal long-term stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] While it is chemically stable at standard room temperature, to minimize the risk of thermal degradation, storage in a refrigerator at 2-8°C is a prudent measure for extended periods.[2] For highly sensitive applications or very long-term storage, some laboratories opt for storage at -20°C, which can further slow down potential degradation pathways.[3]

Q2: How does atmospheric exposure affect the stability of this compound?

Exposure to the atmosphere can introduce two primary risks: moisture and oxygen. Pyridine derivatives can be hygroscopic, meaning they can absorb moisture from the air.[4] This moisture can lead to hydrolysis of the ketone functional group, forming a gem-diol hydrate.[5][6] Additionally, oxygen can promote oxidative degradation of the N-heterocyclic ring.[7][8] Therefore, it is crucial to keep the container tightly sealed when not in use.[2][9]

Q3: Is this compound sensitive to light?

Yes, compounds containing benzoyl and pyridine moieties can be susceptible to photodegradation.[10] Exposure to UV light can provide the energy to initiate photochemical reactions, leading to the formation of impurities.[11] It is best practice to store this compound in an amber or opaque container to protect it from light.[9][12]

Q4: What are the primary chemical incompatibilities I should be aware of?

The most significant incompatibilities for this compound are strong oxidizing agents and strong acids.[2][9][13][14] Contact with strong oxidizers can lead to vigorous and potentially hazardous reactions, causing degradation of the molecule.[15][16][17] Strong acids can react with the basic nitrogen of the pyridine ring in an exothermic reaction.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common degradation issues encountered during the storage and use of this compound.

Issue 1: Observable Change in Physical Appearance (e.g., Color Change, Clumping)
  • Symptom: The normally white to off-white solid has developed a yellow or brownish tint, or has become clumpy.

  • Potential Cause: This often indicates the onset of degradation, likely due to oxidation or exposure to moisture.[7][18] Clumping is a strong indicator of moisture absorption by a hygroscopic compound.[4]

  • Troubleshooting Steps:

    • Isolate the Container: Immediately segregate the affected container to prevent cross-contamination.

    • Assess the Extent: If the discoloration is minor and localized, the bulk of the material may still be usable for non-critical applications, but re-qualification is necessary.

    • Analytical Verification: To confirm the purity, perform an analysis using High-Performance Liquid Chromatography (HPLC).[19][20] This will allow you to quantify the remaining this compound and identify any significant impurity peaks.

    • Implement Corrective Storage: Review your storage protocol. Ensure the compound is stored in a tightly sealed container, in a cool, dark, and dry environment.[1][12] Consider using a desiccator for added moisture protection.

Issue 2: Inconsistent or Unexpected Experimental Results
  • Symptom: Reactions involving this compound are yielding lower than expected amounts of the desired product, or unexpected side products are being formed.

  • Potential Cause: The purity of the starting material may be compromised due to degradation. The presence of impurities can interfere with the reaction pathway.

  • Troubleshooting Workflow:

    G A Inconsistent Experimental Results B Quarantine the Lot of this compound A->B C Perform Purity Analysis (HPLC, NMR) B->C D Compare with Certificate of Analysis C->D E Significant Degradation Detected? D->E F Procure a New, Verified Lot E->F Yes H Minor Impurities Detected E->H No G Review Storage and Handling Procedures F->G J Re-run Experiment with Verified/Purified Material G->J I Consider Purification (e.g., Recrystallization) H->I I->J

    Caption: Troubleshooting workflow for inconsistent experimental results.

  • Detailed Protocol for Purity Analysis (HPLC): [19]

    • Instrumentation: A standard HPLC system with a UV-Vis detector and a C18 reverse-phase column is suitable.

    • Mobile Phase: A common mobile phase is a gradient of acetonitrile and water, often with 0.1% formic acid to improve peak shape.

    • Sample Preparation: Accurately weigh and dissolve a small amount of the this compound in the mobile phase.

    • Analysis: Inject the sample and compare the resulting chromatogram to a reference standard or a previously validated batch. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.

Summary of Storage Conditions and Degradation Pathways

ParameterRecommended ConditionRationale for Preventing DegradationPotential Degradation Pathway
Temperature Cool (2-8°C for long-term)Minimizes thermal decomposition and slows reaction rates.Thermal decomposition, increased rate of hydrolysis and oxidation.
Atmosphere Inert gas (e.g., Argon, Nitrogen) in a tightly sealed containerPrevents contact with atmospheric oxygen and moisture.[2][9]Oxidation of the pyridine ring, hydrolysis of the ketone.[5][7]
Light Amber or opaque containerProtects from UV radiation which can initiate photochemical reactions.[12]Photodegradation, formation of radical species.[10]
Incompatibilities Store away from strong oxidizing agents and strong acidsPrevents uncontrolled and exothermic reactions that degrade the compound.[13][14][15]Vigorous oxidation or acid-base reactions.

Key Degradation Pathways Visualized

The primary degradation pathways for this compound are hydrolysis and oxidation.

G cluster_0 Hydrolysis Pathway cluster_1 Oxidation Pathway A This compound B Gem-diol Hydrate A->B + H2O C This compound D Oxidized Byproducts (e.g., ring-opened products) C->D + [O]

Caption: Potential degradation pathways of this compound.

References

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Washington State University. (n.d.). Pyridine – CAS# 110-86-1.
  • ResearchGate. (n.d.). A plausible mechanism for the oxidation of N‐heterocycles.
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
  • Alfa Aesar. (2025). SAFETY DATA SHEET.
  • CymitQuimica. (2023). SAFETY DATA SHEET.
  • ACS Sustainable Chemistry & Engineering. (2019). Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles.
  • Chemical Science. (n.d.). Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials.
  • Catalysis Science & Technology. (n.d.). Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone.
  • Jubilant Ingrevia Limited. (2024). Pyridine 1 degree Safety Data Sheet.
  • Jubilant Ingrevia Limited. (2024). Pyridine ACS Safety Data Sheet.
  • NIH. (n.d.). Substantial formation of hydrates and hemiacetals from pyridinium ketones.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Benchchem. (n.d.). Application Notes & Protocols for the Characterization of 2-(Benzylthio)-6-methylpyridine.
  • Utah State University. (n.d.). Incompatible Chemicals.
  • Princeton University. (n.d.). Chemical Incompatibility Chart.
  • University of California. (n.d.). Incompatible chemicals.
  • Benchchem. (n.d.). Tri-O-benzoyl-6-azauridine" stability issues in long-term storage.
  • Jubilant Ingrevia. (n.d.). 2-Amino-6-methylpyridine Safety Data Sheet.
  • MDPI. (n.d.). The Photocatalytic Degradation of Benzo[a]pyrene in Aqueous Solution by Zinc Oxide Utilizing an Annular Reactor with an Immobilized Catalyst: A CFD Analysis.
  • ATSDR. (n.d.). ANALYTICAL METHODS.
  • Springer. (n.d.). Method Development for the Detection of 2-Methylpyridine by High-Performance Liquid Chromatography.
  • Chemistry Steps. (n.d.). Reactions of Aldehydes and Ketones with Water.
  • PubMed. (n.d.). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHP5fFsQXtcqmkmWv13SfTJGJ9HWoumMKfiPvY9W0MqKCKcWKu8k43EagyI9FDhxuMDHq2pEYqUT40r6zQkwXcVjXWrd96e1EDhdXxFHPVmzCZp7Om11xZcPn_gZzBFExqg9PyV]([Link]

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Validation & Comparative

A Comparative Guide to 2-Acylpyridine Ligands in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of the appropriate ligand is a critical determinant of success in transition metal-catalyzed reactions. This guide provides an in-depth technical comparison of 2-acylpyridine ligands, with a focus on 2-acetylpyridine as a representative model, against other common pyridine-based ligands in the context of palladium-catalyzed cross-coupling reactions. Due to a scarcity of specific catalytic data for 2-benzoyl-6-methylpyridine, this analysis leverages the well-documented performance of the structurally analogous 2-acetylpyridine to elucidate the key characteristics of the 2-acylpyridine ligand class.

Introduction: The Versatility of Pyridine Ligands in Catalysis

Pyridine-containing ligands are a cornerstone of coordination chemistry and catalysis, prized for their modularity and tunable electronic and steric properties.[1] Their ability to form stable complexes with a wide range of transition metals, particularly palladium, has led to their extensive use in fundamental organic transformations such as the Suzuki-Miyaura and Heck cross-coupling reactions.[2][3] The performance of a pyridine-based ligand is intricately linked to the nature and position of its substituents, which can profoundly influence the catalytic activity, selectivity, and stability of the active catalyst.[4]

This guide will explore the nuances of ligand performance by comparing 2-acetylpyridine to a selection of other pyridine ligands: unsubstituted pyridine, the sterically hindered 2,6-lutidine, and the bidentate 2,2'-bipyridine. The palladium-catalyzed Heck reaction will serve as the primary framework for this comparative analysis.

The Heck Reaction: A Platform for Ligand Evaluation

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, is a powerful tool in synthetic organic chemistry.[5] The catalytic cycle of the Heck reaction involves several key steps, including oxidative addition, migratory insertion, and reductive elimination, each of which can be influenced by the coordinating ligand.[5]

Heck_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (R-X) PdII R-Pd(II)LnX OxAdd->PdII MigIns Migratory Insertion (Alkene) AlkeneComplex R-Pd(II)Ln(alkene)X MigIns->AlkeneComplex BetaHydride β-Hydride Elimination HydridoComplex H-Pd(II)LnX BetaHydride->HydridoComplex RedElim Reductive Elimination (Base) RedElim->Pd0

Caption: A simplified catalytic cycle for the Heck reaction.

Comparative Performance of Pyridine Ligands in the Heck Reaction

While direct, side-by-side quantitative data for 2-acetylpyridine against a broad range of pyridine ligands in a single standardized Heck reaction is sparse, we can synthesize a comparative analysis from existing literature. Pyridine-based ligands have been shown to act as effective promoters in Heck-Matsuda reactions, enhancing yields for challenging substrates.[3] The performance of these ligands is a delicate balance of steric and electronic factors.

LigandStructureKey FeaturesExpected Performance in Heck Reaction
2-Acetylpyridine Bidentate (N,O) coordination potential, electron-withdrawing acetyl group.Can act as a hemilabile ligand, potentially stabilizing the catalyst and promoting product release. The electron-withdrawing nature may enhance the electrophilicity of the palladium center.
Pyridine Simple monodentate ligand, baseline for comparison.Generally a good ligand for stabilizing palladium catalysts, but may lead to lower activity compared to more specialized ligands.[3]
2,6-Lutidine Sterically hindered due to two methyl groups adjacent to the nitrogen.The steric bulk can disfavor coordination to the metal center, potentially leading to lower catalytic activity or catalyst decomposition. However, in some cases, steric bulk can promote reductive elimination.
2,2'-Bipyridine Strong bidentate N,N-chelating ligand.Forms very stable complexes with palladium. This can sometimes lead to lower catalytic activity if the ligand binds too tightly and inhibits substrate coordination or product dissociation.

Note: The expected performance is a qualitative summary based on general principles of ligand effects in catalysis, as direct comparative quantitative data for all these ligands under identical Heck reaction conditions is not available in the provided search results.

Mechanistic Insights: The Role of Ligand Structure

The electronic and steric properties of the pyridine ligand directly impact the key steps of the catalytic cycle.

Electronic Effects

The electron density at the palladium center is crucial for its catalytic activity. Electron-donating groups on the pyridine ring increase the electron density on the metal, which can facilitate the oxidative addition step. Conversely, electron-withdrawing groups, such as the acetyl group in 2-acetylpyridine, decrease the electron density on the palladium center. This can make the metal more electrophilic and potentially more susceptible to nucleophilic attack by the alkene in the migratory insertion step.

Steric Effects

Steric hindrance around the metal center plays a significant role in catalyst stability and selectivity. Bulky ligands, like 2,6-lutidine, can create a coordinatively unsaturated environment around the palladium atom by promoting ligand dissociation. While this can open up coordination sites for the substrates, excessive steric bulk may also hinder their approach to the metal center. In contrast, the relatively planar structure of 2,2'-bipyridine leads to a more defined and stable coordination sphere.

The 2-acetyl group in 2-acetylpyridine can exhibit hemilability, where the oxygen atom of the acetyl group can coordinate and de-coordinate from the metal center. This reversible coordination can help to stabilize the catalyst during certain stages of the catalytic cycle while allowing for substrate binding and product release at other stages.

Ligand_Effects cluster_0 Ligand Properties cluster_1 Impact on Catalytic Cycle Electronic Effects Electronic Effects Oxidative Addition Oxidative Addition Electronic Effects->Oxidative Addition Influences rate Migratory Insertion Migratory Insertion Electronic Effects->Migratory Insertion Steric Effects Steric Effects Reductive Elimination Reductive Elimination Steric Effects->Reductive Elimination Can promote Catalyst Stability Catalyst Stability Steric Effects->Catalyst Stability

Caption: The interplay of ligand electronic and steric effects on the Heck reaction catalytic cycle.

Experimental Protocols

Synthesis of 2-Acetylpyridine

2-Acetylpyridine can be synthesized via a Grignard reaction of 2-bromopyridine with a suitable acetylating agent.[6] Another common method is the Friedel-Crafts acylation of pyridine, although this can require harsh conditions.[1]

Protocol: Synthesis of 2-Acetylpyridine via Grignard Reaction

Materials:

  • 2-Bromopyridine

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Acetyl chloride

  • Dry ice/acetone bath

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Activate magnesium turnings in a flame-dried flask under an inert atmosphere.

  • Add a solution of 2-bromopyridine in anhydrous THF dropwise to the magnesium turnings to initiate Grignard reagent formation.

  • Cool the resulting Grignard reagent in a dry ice/acetone bath.

  • Slowly add a solution of acetyl chloride in anhydrous THF to the cooled Grignard reagent.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield 2-acetylpyridine.

Palladium-Catalyzed Heck Reaction Using a Pyridine-Type Ligand

The following is a general protocol for a Heck reaction, which can be adapted for use with different pyridine-based ligands.

Materials:

  • Aryl halide (e.g., iodobenzene)

  • Alkene (e.g., styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Pyridine-based ligand (e.g., pyridine)

  • Base (e.g., triethylamine or potassium carbonate)[7]

  • Anhydrous solvent (e.g., DMF or NMP)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂, the pyridine-based ligand, and the base.

  • Add the anhydrous solvent, followed by the aryl halide and the alkene.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck_Protocol Start Assemble Reactants (Pd catalyst, ligand, base, solvent, aryl halide, alkene) in Schlenk flask React Heat under Inert Atmosphere Start->React Monitor Monitor Reaction (TLC/GC) React->Monitor Workup Cool, Dilute, Wash Monitor->Workup Reaction Complete Purify Purify by Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Sources

A Comparative Guide to the Biological Activities of Benzoylpyridine Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The benzoylpyridine scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of therapeutic agents with a wide spectrum of biological activities. This guide provides an in-depth comparative analysis of the anticancer, anti-inflammatory, and antimicrobial properties of various benzoylpyridine derivatives. We will delve into the structure-activity relationships, mechanisms of action, and the experimental data that underscore their therapeutic potential. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals in the field.

Anticancer Activity: Targeting Cell Proliferation and Survival

Benzoylpyridine derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a range of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key cellular processes involved in tumor growth and survival.

Comparative Cytotoxicity of Benzoylpyridine Derivatives

The cytotoxic potential of benzoylpyridine derivatives is significantly influenced by the nature and position of substituents on both the benzoyl and pyridine rings. The following table summarizes the in vitro anticancer activity of a selection of derivatives against various cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
4v 6-Aryl-2-benzoyl-pyridineA375 (Melanoma)~0.0018[1]
Pt(II)-Bpy Platinum(II)-2-benzoylpyridine complexHepG2 (Liver Cancer)9.8 ± 0.5[2]
cpd 21 3-Benzoyl-4-phenyl-1H-pyrroleHepG2 (Liver Cancer)0.5 - 0.9[3]
cpd 19 3-Benzoyl-4-phenyl-1H-pyrroleHCT-116 (Colon Cancer)1.0 - 1.7[3]
cpd 15 3-Benzoyl-4-phenyl-1H-pyrroleA549 (Lung Cancer)3.6[3]

Analysis of Anticancer Activity: The data clearly demonstrates that structural modifications can lead to dramatic differences in anticancer potency. For instance, the 6-aryl-2-benzoyl-pyridine derivative 4v exhibits exceptionally potent activity in the nanomolar range against melanoma cells, highlighting the importance of the aryl substitution at the 6-position of the pyridine ring[1]. In contrast, the platinum complex of 2-benzoylpyridine, Pt(II)-Bpy , shows activity in the micromolar range against liver cancer cells, suggesting a different mechanism of action likely involving DNA interaction[2]. The 3-benzoyl-pyrrole derivatives also display significant cytotoxicity, with substitutions on the phenyl ring influencing their potency against different cancer cell lines[3].

Mechanisms of Anticancer Action

The anticancer effects of benzoylpyridine derivatives are mediated through various mechanisms, including the disruption of microtubule dynamics and the induction of DNA damage, ultimately leading to apoptosis.

A key mechanism for several potent benzoylpyridine derivatives is the inhibition of tubulin polymerization. Microtubules are essential for cell division, and their disruption leads to mitotic arrest and apoptosis in cancer cells.

cluster_workflow Experimental Workflow: Tubulin Polymerization Inhibition Assay A Prepare Tubulin Solution B Add Benzoylpyridine Derivative A->B C Initiate Polymerization (37°C) B->C D Monitor Absorbance at 340 nm C->D E Analyze Polymerization Curve D->E

Workflow for Tubulin Polymerization Assay

Experimental Protocol: Tubulin Polymerization Inhibition Assay

This protocol describes a fluorescence-based in vitro assay to assess the inhibitory effect of benzoylpyridine derivatives on tubulin polymerization.

  • Reagent Preparation:

    • Prepare a tubulin reaction mix containing purified tubulin (2 mg/mL), general tubulin buffer, GTP (1 mM), and a fluorescent reporter. Keep on ice.

    • Prepare 10x stocks of the test benzoylpyridine derivatives, a positive control (e.g., Nocodazole), and a vehicle control (e.g., DMSO) in general tubulin buffer.

  • Assay Procedure:

    • Add 5 µL of the 10x test compound, positive control, or vehicle control to the wells of a pre-warmed 96-well plate.

    • Initiate the polymerization by adding 45 µL of the ice-cold tubulin reaction mix to each well.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity over time to monitor microtubule polymerization.

  • Data Analysis:

    • Plot the fluorescence intensity against time to generate polymerization curves.

    • Calculate the rate and extent of polymerization to determine the inhibitory effect of the compounds. The IC50 value can be determined by plotting the inhibition against the compound concentration.[4]

Certain benzoylpyridine derivatives, particularly metal complexes, can induce cancer cell death by damaging DNA and activating apoptotic signaling pathways.

cluster_pathway Signaling Pathway: Intrinsic Apoptosis DNA_Damage DNA Damage (e.g., by Pt(II)-Bpy) p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Intrinsic Apoptosis Pathway

The platinum(II) complex with 2-benzoylpyridine, for example, has been shown to induce DNA damage, leading to S-phase cell cycle arrest and apoptosis in HepG2 liver cancer cells.[2] This process involves the activation of the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[5][6]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases, and benzoylpyridine derivatives have demonstrated significant potential as anti-inflammatory agents.

Comparative Anti-inflammatory Efficacy

The anti-inflammatory activity of these derivatives is often evaluated by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.

Compound IDDerivative ClassIn Vitro/In Vivo ModelIC50 (µM) / % InhibitionReference
Compound A 3-hydroxy pyridine-4-oneCarrageenan-induced paw edema (rat)67% inhibition @ 20 mg/kg[7]
Compound X10 ImidazopyridineLPS-stimulated macrophages64.8% TNF-α inhibition[8]
Compound X12 ImidazopyridineLPS-stimulated macrophages>50% IL-6 inhibition[8]
Pyridine 7a Pyridine derivativeLPS-stimulated RAW macrophagesIC50 = 76.6 µM (NO inhibition)[9]
Pyridine 7f Pyridine derivativeLPS-stimulated RAW macrophagesIC50 = 96.8 µM (NO inhibition)[9]

Analysis of Anti-inflammatory Activity: The data indicates that different structural classes of pyridine derivatives exhibit anti-inflammatory effects through various mechanisms. The 3-hydroxy pyridine-4-one derivative shows significant in vivo efficacy in a rat model of inflammation[7]. Imidazopyridine derivatives effectively inhibit the release of key inflammatory cytokines, TNF-α and IL-6, from macrophages[8]. Furthermore, other pyridine derivatives demonstrate potent inhibition of nitric oxide production in LPS-stimulated macrophages, with their efficacy being dependent on the specific substitutions[9].

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of benzoylpyridine derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade, such as the NF-κB pathway.

cluster_pathway Signaling Pathway: NF-κB Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB Release & Nuclear Translocation IkB->NFkB Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB->Genes Inhibitor Benzoylpyridine Derivative Inhibitor->IKK

NF-κB Signaling Pathway Inhibition

The NF-κB signaling pathway is a central regulator of inflammation.[10][11] Many anti-inflammatory compounds, including potentially some benzoylpyridine derivatives, exert their effects by inhibiting the activation of this pathway, thereby reducing the expression of pro-inflammatory genes.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema

This protocol describes a standard in vivo model to assess the anti-inflammatory activity of benzoylpyridine derivatives.

  • Animals: Use male Wistar rats (180-220 g).

  • Groups:

    • Control group (vehicle).

    • Positive control group (e.g., Indomethacin, 10 mg/kg).

    • Test groups (different doses of the benzoylpyridine derivative).

  • Procedure:

    • Administer the test compounds or controls orally or intraperitoneally.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.[7]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Benzoylpyridine derivatives have also demonstrated promising activity against a range of bacterial and fungal strains, making them attractive candidates for the development of new antimicrobial agents.

Comparative Antimicrobial Spectrum

The antimicrobial efficacy of benzoylpyridine derivatives is dependent on their specific chemical structures and the target microorganisms. The Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify their potency.

Compound IDDerivative ClassMicrobial StrainMIC (µg/mL)Reference
Cu(II) complex 2-Benzoylpyridine hydrazoneCandida albicansComparable to fluconazole[12]
Compound 5 N'-benzoyl-4-pyridine carboxylic acid hydrazideStaphylococcus aureus-[13]
Pyridine derivative 12a ThienopyridineE. coli19.5[14]
Pyridine derivative 12a B. mycoides<4.8[14]
Pyridine derivative 15 ThienopyridineC. albicans39[14]

Analysis of Antimicrobial Activity: The data reveals that benzoylpyridine derivatives can exhibit both antibacterial and antifungal properties. The copper(II) complex of a 2-benzoylpyridine hydrazone shows significant antifungal activity against Candida albicans[12]. Other derivatives, such as the N'-benzoyl-4-pyridine carboxylic acid hydrazide, have demonstrated antibacterial potential[13]. The thienopyridine derivatives, in particular, show a broad spectrum of activity against both bacteria and fungi, with some compounds exhibiting very low MIC values[14].

Structure-Activity Relationship in Antimicrobial Derivatives

The antimicrobial activity of benzoylpyridine derivatives is closely linked to their structural features. For instance, the presence of a thiophene ring fused to the pyridine core in thienopyridine derivatives appears to be crucial for their broad-spectrum antimicrobial activity[14]. The coordination of the benzoylpyridine scaffold to metal ions, such as copper(II), can also significantly enhance the antimicrobial effect[12]. Further research into the structure-activity relationships will be vital for the rational design of more potent antimicrobial agents based on the benzoylpyridine core.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and quantitative technique to determine the MIC of an antimicrobial agent.

cluster_workflow Experimental Workflow: MIC Determination A Prepare Serial Dilutions of Benzoylpyridine Derivative B Inoculate with Standardized Bacterial Suspension A->B C Incubate at 37°C for 18-24 hours B->C D Observe for Visible Growth C->D E Determine Lowest Concentration with No Growth (MIC) D->E

Workflow for MIC Determination
  • Preparation:

    • Prepare a stock solution of the benzoylpyridine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the bacterial suspension.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth.[15][16]

Conclusion and Future Directions

This guide has provided a comparative overview of the significant biological activities of benzoylpyridine derivatives, highlighting their potential as anticancer, anti-inflammatory, and antimicrobial agents. The presented experimental data and mechanistic insights underscore the importance of this chemical scaffold in modern drug discovery. The structure-activity relationships discussed herein offer a foundation for the rational design of novel, more potent, and selective therapeutic agents. Future research should focus on further elucidating the molecular targets of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and advancing the most promising candidates into preclinical and clinical development.

References

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A Comparative In-Depth Technical Guide to the Biological Activity Screening of 2-Benzoyl-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the potential biological activities of 2-benzoyl-6-methylpyridine. In the absence of extensive direct experimental data for this specific molecule, this document synthesizes findings from structurally related pyridine derivatives to project its likely bioactivity profile. We will explore its potential in key therapeutic areas, including anticancer, antimicrobial, and enzyme inhibition, by comparing its anticipated performance with established agents and analogues with known experimental data. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Therapeutic Potential of the Pyridine Scaffold

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] The nitrogen-containing heterocyclic structure of pyridine imparts unique electronic properties and the capacity for diverse chemical modifications, making it a privileged pharmacophore in the design of novel therapeutic agents.[3][4] The introduction of a benzoyl group at the 2-position and a methyl group at the 6-position of the pyridine ring, as in this compound, is anticipated to modulate its biological activity, influencing its interaction with various biological targets. This guide will delve into the prospective anticancer, antimicrobial, and enzyme inhibitory activities of this compound, drawing comparisons with relevant compounds to inform future screening and development efforts.

I. Anticancer Activity: Targeting Cellular Proliferation

Pyridine derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms crucial for tumor growth and survival, including the inhibition of kinases, tubulin polymerization, and topoisomerase enzymes, as well as inducing DNA damage.[5][6]

A. Inhibition of Tubulin Polymerization

A promising anticancer strategy for pyridine-containing compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[7] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8] Structurally related 6-aryl-2-benzoyl-pyridines have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site.[9][10]

Comparative Analysis:

For a comparative perspective, we can examine the activity of a highly potent 6-aryl-2-benzoyl-pyridine analogue, compound 4v , against the established anticancer agent Combretastatin A-4 (CA-4) , a known tubulin polymerization inhibitor.

CompoundTarget Cancer Cell LineIC50 (nM)[9]
Compound 4v (analogue) A375 (Melanoma)~1.8
Combretastatin A-4 (CA-4) A375 (Melanoma)~1.5

Note: Data for compound 4v is for a structurally similar 6-aryl-2-benzoyl-pyridine and is used as a proxy for the potential activity of this compound.

The data suggests that 2-benzoyl-pyridine derivatives have the potential for potent tubulin polymerization inhibition, comparable to established agents.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines a fluorescence-based assay to assess the inhibitory effect of a test compound on tubulin polymerization.

  • Reagent Preparation : Prepare a tubulin solution (e.g., 3 mg/mL) in a suitable buffer (e.g., G-PEM buffer). Prepare various concentrations of the test compound (e.g., this compound) and a positive control (e.g., CA-4).

  • Assay Setup : In a 96-well plate, add the tubulin solution to wells containing the test compound or control.

  • Initiation of Polymerization : Incubate the plate at 37°C to initiate tubulin polymerization.

  • Data Acquisition : Measure the increase in fluorescence (or absorbance at 340 nm for a turbidity-based assay) over time using a plate reader.[11]

  • Data Analysis : Plot the fluorescence intensity versus time. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Tubulin Solution C Mix Tubulin and Compound in 96-well plate A->C B Prepare Test Compound and Controls B->C D Incubate at 37°C to Initiate Polymerization C->D E Measure Fluorescence/Absorbance Over Time D->E F Plot Fluorescence vs. Time E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: Workflow for Tubulin Polymerization Inhibition Assay.

B. Cytotoxic Activity and DNA Damage

Pyridine derivatives can also exert anticancer effects through cytotoxicity and by inducing DNA damage.[5] For instance, a platinum(II) complex of 2-benzoylpyridine has been shown to inhibit the growth of human liver cancer cells (HepG2) with a specific IC50 value.[12] The proposed mechanism involves DNA damage, leading to S-phase arrest and apoptosis.[12]

Comparative Analysis:

Here, we compare the cytotoxic activity of the Pt(II)-2-benzoylpyridine complex with the widely used chemotherapeutic drug Doxorubicin .

CompoundTarget Cancer Cell LineIC50 (µM)[12]
Pt(II)-2-benzoylpyridine complex HepG2 (Liver Cancer)9.8 ± 0.5
Doxorubicin HepG2 (Liver Cancer)~1.0 - 2.0

While the platinum complex shows activity, it is less potent than Doxorubicin in this specific cell line. This highlights the importance of the specific chemical structure in determining potency.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding : Seed cancer cells (e.g., HepG2) in a 96-well plate at a predetermined density and incubate overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compound (e.g., this compound) and a positive control (e.g., Doxorubicin) for a specified period (e.g., 24-72 hours).

  • MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization : Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each concentration and determine the IC50 value.

G cluster_prep Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate B Incubate Overnight A->B C Add Test Compound and Controls B->C D Incubate for 24-72 hours C->D E Add MTT Solution D->E F Incubate for 2-4 hours E->F G Add Solubilizing Agent F->G H Measure Absorbance at 570 nm G->H I Calculate % Cell Viability H->I J Determine IC50 Value I->J

Caption: Workflow for MTT Cytotoxicity Assay.

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Pyridine derivatives are known to possess a broad spectrum of antimicrobial activities.[1][13] The mechanism of action can vary, but may involve disruption of the cell membrane, inhibition of essential enzymes, or interference with DNA replication.[14]

Comparative Analysis:

Due to the lack of direct data for this compound, we will compare the antimicrobial activity of a related 2-benzoylpyridine-derived hydrazone and its copper(II) complex against the standard antifungal agent Fluconazole .

CompoundFungal StrainMIC (µg/mL)[12]
2-Benzoylpyridine-derived hydrazone Candida albicans>100
Cu(II) complex of the hydrazone Candida albicans12.5
Fluconazole (Standard) Candida albicans0.25 - 4

The data indicates that while the parent hydrazone has weak antifungal activity, chelation with a metal ion like copper can significantly enhance its potency.[12] This suggests a potential strategy for developing more active derivatives of this compound.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum : Prepare a standardized suspension of the microbial strain to be tested.

  • Serial Dilution of Compound : In a 96-well microtiter plate, perform serial dilutions of the test compound in a suitable broth medium.

  • Inoculation : Add the standardized microbial suspension to each well.

  • Incubation : Incubate the plate under appropriate conditions (temperature, time) for the specific microorganism.

  • MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Standardized Microbial Inoculum C Inoculate Microtiter Plate Wells A->C B Perform Serial Dilutions of Test Compound B->C D Incubate Under Appropriate Conditions C->D E Visually Inspect for Growth Inhibition D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for Broth Microdilution Assay.

III. Enzyme Inhibition: Targeting Cholinesterases

Certain pyridine derivatives have been investigated as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[15] Inhibition of these enzymes is a key therapeutic strategy for managing Alzheimer's disease.

Comparative Analysis:

We will compare the cholinesterase inhibitory activity of 2-amino-4,6-dimethylpyridine derivatives with the well-known AChE inhibitor Tacrine .

CompoundEnzymeIC50 (µM)[15]
2-Amino-4,6-dimethylpyridine deriv. AChEModerately active
Tacrine (Standard) AChEPotent inhibitor

While the cited study indicates moderate activity for the pyridine derivatives compared to the potent standard, it highlights the potential of this scaffold for further optimization as cholinesterase inhibitors.[15]

Experimental Protocol: Ellman's Method for Cholinesterase Inhibition

This spectrophotometric method is widely used to measure cholinesterase activity.

  • Reagent Preparation : Prepare solutions of the enzyme (AChE or BChE), the substrate (acetylthiocholine or butyrylthiocholine), Ellman's reagent (DTNB), and the test compound.

  • Assay Reaction : In a cuvette or 96-well plate, mix the enzyme, buffer, and test compound.

  • Initiation of Reaction : Add the substrate to start the enzymatic reaction. The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • Spectrophotometric Measurement : Monitor the increase in absorbance at 412 nm over time.

  • Data Analysis : Calculate the rate of reaction for each compound concentration and determine the percentage of inhibition and the IC50 value.

Conclusion and Future Directions

The analysis of structurally related compounds strongly suggests that this compound is a promising scaffold for the development of new therapeutic agents. The most significant potential appears to be in the area of anticancer therapy, particularly as an inhibitor of tubulin polymerization. The potent activity of 6-aryl-2-benzoyl-pyridine analogues provides a compelling rationale for the synthesis and screening of this compound and its derivatives against a panel of cancer cell lines.

Furthermore, while the inherent antimicrobial activity may be modest, the significant enhancement observed upon metal complexation opens an avenue for the development of potent antimicrobial agents. The potential for cholinesterase inhibition, though seemingly moderate in related compounds, warrants further investigation, as dual-acting compounds with both anti-inflammatory and cholinesterase inhibitory properties could be beneficial for neurodegenerative diseases.

Future research should focus on the synthesis of this compound and a library of its derivatives with systematic structural modifications. Subsequent in-vitro screening for anticancer, antimicrobial, and enzyme inhibitory activities will be crucial to validate the predictions outlined in this guide and to establish a clear structure-activity relationship. This will pave the way for the identification of lead compounds with optimized potency and selectivity for further preclinical development.

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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2-Benzoyl-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful results. 2-Benzoyl-6-methylpyridine, a key structural motif in medicinal chemistry, is no exception. Impurities, even in trace amounts, can lead to aberrant biological activity, skewed structure-activity relationships, and complications in downstream applications. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized this compound, grounded in scientific principles and practical, field-proven insights.

The Synthetic Landscape and Potential Impurities

A robust purity validation strategy begins with an understanding of the synthetic route and the potential impurities it may generate. While various synthetic pathways to this compound exist, two common approaches are the oxidation of a precursor and a cross-coupling reaction.

One prevalent method involves the oxidation of 2-benzyl-6-methylpyridine.[1] This reaction, while often efficient, can lead to several impurities if not driven to completion or if over-oxidation occurs. Another viable route is the acylation of a 2-substituted-6-methylpyridine, such as the reaction of a Grignard reagent formed from 2-bromo-6-methylpyridine with benzoyl chloride.

Based on these synthetic pathways, a landscape of potential impurities can be predicted:

  • Unreacted Starting Materials: 2-benzyl-6-methylpyridine or 2-bromo-6-methylpyridine.

  • Intermediates: Phenyl(6-methylpyridin-2-yl)methanol, an intermediate in the oxidation pathway.

  • Over-oxidation Products: Benzoic acid, if the benzoyl group is cleaved and oxidized.

  • Byproducts from Side Reactions: Isomeric benzoylpyridines if the starting materials are not isomerically pure, or byproducts from radical reactions depending on the specific reagents used.[2]

  • Residual Solvents: Solvents used in the reaction and purification steps.

A multi-faceted analytical approach is therefore essential to detect and quantify this diverse range of potential contaminants.

A Comparative Analysis of Purity Validation Techniques

The choice of analytical technique for purity assessment is dictated by the physicochemical properties of this compound and its potential impurities. A comparative overview of the most pertinent methods is presented below.

Technique Principle Strengths Weaknesses Best Suited For
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution for separating non-volatile and thermally labile compounds, excellent for quantifying isomeric impurities.[3][4]Can be less sensitive than GC for volatile impurities, requires appropriate chromophores for UV detection.Quantifying the main component and non-volatile impurities, including isomers and intermediates like phenyl(6-methylpyridin-2-yl)methanol.
Gas Chromatography (GC) Partitioning of volatile compounds between a gaseous mobile phase and a stationary phase.High sensitivity for volatile and semi-volatile compounds, ideal for residual solvent analysis.[5]Not suitable for non-volatile or thermally labile compounds, may require derivatization.Detecting and quantifying unreacted starting materials (e.g., 2-bromo-6-methylpyridine) and residual solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Provides detailed structural information for both the main compound and impurities, can be used for quantitative analysis (qNMR) without a reference standard for every impurity.Lower sensitivity compared to chromatographic methods for trace impurities.Structural confirmation of the synthesized product and identification of major impurities.
Mass Spectrometry (MS) Ionization of molecules and separation based on their mass-to-charge ratio.High sensitivity and specificity, provides molecular weight information for identifying unknown impurities, often coupled with HPLC (LC-MS) or GC (GC-MS).[6][7]Typically provides limited structural information on its own for isomers, quantification can be more complex than with other detectors.Identification of unknown impurities and confirmation of the molecular weight of the synthesized compound.

A Validated, Multi-technique Approach to Purity Determination

For a comprehensive and trustworthy assessment of this compound purity, a multi-technique approach is recommended. This ensures that a wide range of potential impurities, with varying chemical properties, are detected and quantified. The following workflow represents a robust, self-validating system.

Caption: A comprehensive workflow for the purity validation of this compound.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments outlined in the workflow.

High-Performance Liquid Chromatography (HPLC-UV) for Quantitative Purity

This method is designed to provide high-resolution separation of this compound from potential non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the same solvent mixture. Filter the final solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For assay determination against a reference standard, a calibration curve should be constructed.

Gas Chromatography (GC-FID) for Residual Solvents and Volatile Impurities

This method is optimized for the detection of volatile and semi-volatile impurities.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Column: A low-to-mid polarity capillary column such as a DB-5ms or HP-5 (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/minute.

    • Hold: Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/minute.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Sample Preparation: Accurately weigh approximately 20 mg of the synthesized this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Data Analysis: Purity is calculated using the area percent method. Identification of residual solvents is achieved by comparing retention times with those of known standards.

Nuclear Magnetic Resonance (¹H & ¹³C NMR) for Structural Confirmation

NMR spectroscopy is the gold standard for unambiguous structural elucidation.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled experiment.

    • Number of Scans: 1024 or more, depending on sample concentration.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, should be consistent with the structure of this compound. The absence of significant unassigned signals is a strong indicator of high purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful tool for identifying unknown impurities detected during HPLC analysis.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight or Triple Quadrupole instrument) with an Electrospray Ionization (ESI) source.

  • Chromatographic Conditions: Utilize the same HPLC conditions as described in the HPLC-UV protocol to ensure correlation of retention times.

  • MS Parameters (ESI Positive Mode):

    • Ion Source: Electrospray Ionization (ESI), Positive Mode

    • Scan Range: m/z 50 - 500

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

  • Data Analysis: The primary ion to be observed for the main component is the protonated molecule [M+H]⁺. The mass-to-charge ratios of impurity peaks can be used to propose molecular formulas and aid in their structural elucidation, often in conjunction with fragmentation data (MS/MS).

Conclusion: An Integrated Approach to Ensuring Purity

Validating the purity of synthesized this compound is a critical exercise in due diligence for any researcher or drug development professional. A single analytical technique, while useful, can provide an incomplete picture. By employing an integrated, multi-technique approach that combines the quantitative power of HPLC and GC with the structural elucidation capabilities of NMR and MS, a comprehensive and trustworthy assessment of purity can be achieved. This not only ensures the quality of the synthesized material but also upholds the scientific integrity of the research in which it is utilized. The methodologies and comparative insights provided in this guide serve as a robust framework for establishing a self-validating system for the purity determination of this compound and other critical synthetic intermediates.

References

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • Loba Chemie. (n.d.). 2-BENZOYLPYRIDINE Extra Pure. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of model substrate 2-benzylpyridine (1) to 2-benzoylpyridine.... Retrieved from [Link]

  • Journal of Chromatographic Science. (n.d.). Method Development for the High-Performance Liquid Chromatographic Enantioseparation of 2-Cyanocycloalkanols. Retrieved from [Link]

  • Google Patents. (n.d.). CN104326973A - Synthesis method of 2-benzoylpyridine.
  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • PubChem. (n.d.). 2-Acetylpyridine. Retrieved from [Link]

  • Chromatography Today. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane. Retrieved from [Link]

  • Google Patents. (n.d.). US3891661A - Process for preparation of benzoylpyridines and derivatives.
  • Semantic Scholar. (2021). 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives. Retrieved from [https://www.semanticscholar.org/paper/2,6-Bis((benzoyl-R)amino)pyridine-(R-%3D-H%2C-4-Me%2C-and-Derivatives-Nowik-Zajac/0e2f5d9f8c6b7e3e7f8a3c1e3d0a2d1b8c9e4a0f]([Link]

  • Google Patents. (n.d.). US4628097A - Process for the preparation of 2-amino-alkylpyridines.
  • Shimadzu. (n.d.). Impurities Analysis. Retrieved from [Link]

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A Comparative Guide to the Synthesis of 2-Benzoyl-6-methylpyridine: Alternative Routes and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Benzoyl-6-methylpyridine, also known as (6-methylpyridin-2-yl)(phenyl)methanone, is a key heterocyclic ketone intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its structural motif is present in molecules designed as modulators for N-methyl-D-aspartate (NMDA) receptors and other biologically active targets. The efficiency, scalability, and environmental impact of its synthesis are therefore critical considerations for researchers in medicinal and process chemistry.

This guide provides an in-depth comparison of several alternative synthetic routes to this compound. We will move beyond simple procedural lists to explore the mechanistic rationale, operational advantages, and inherent limitations of each approach. The objective is to equip researchers, scientists, and drug development professionals with the critical information needed to select and optimize a synthetic strategy tailored to their specific laboratory capabilities and project goals. We will compare classical methods like the Grignard reaction with modern, more sustainable approaches such as direct radical acylation and advanced oxidation techniques.

Route 1: The Classical Grignard Reaction

The Grignard reaction is a cornerstone of C-C bond formation and a well-established method for synthesizing ketones from nitriles. This route involves the nucleophilic addition of a phenylmagnesium halide to 2-cyano-6-methylpyridine, followed by acidic hydrolysis of the intermediate imine.

Mechanistic Rationale

The reaction is initiated by the formation of the Grignard reagent, phenylmagnesium bromide, from bromobenzene and magnesium metal. This organometallic species acts as a potent source of phenyl nucleophiles. The nitrile group of 2-cyano-6-methylpyridine is an excellent electrophile. The phenyl anion attacks the nitrile carbon, forming a magnesium salt of the ketimine. Subsequent treatment with aqueous acid hydrolyzes this intermediate to the desired ketone product. The primary challenge and critical success factor for this method is the stringent requirement for anhydrous (water-free) conditions, as Grignard reagents are highly basic and will readily react with even trace amounts of water.

Visual Workflow: Grignard Synthesis

cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition & Hydrolysis A Bromobenzene + Mg C Phenylmagnesium Bromide A->C Reflux B Anhydrous Ether B->A E Reaction Mixture C->E Add dropwise D 2-Cyano-6-methylpyridine D->E G This compound E->G Hydrolysis F Aqueous Acid (e.g., H3O+) F->E cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Catalytic Oxidation A 6-Methylpicolinaldehyde C Phenyl(6-methylpyridin-2-yl)methanol A->C B Phenyl Grignard or Phenyllithium B->C F This compound C->F 0-30 °C D Ionic Hydride (e.g., NaH) D->C Catalyst E Dry Air / O2 E->C Oxidant A 6-Methylpyridine E Reaction Mixture A->E B Benzyl Alcohol B->E C K2S2O8 (Potassium Persulfate) C->E Initiator D Water (Solvent) D->E Solvent F This compound E->F Heat (e.g., 120 °C)

Navigating the Catalytic Landscape: An In-Depth Efficacy Analysis of 2-Acylpyridine Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of catalytic chemistry, the quest for efficient, selective, and robust catalysts is perpetual. This guide delves into the catalytic efficacy of pyridine-based compounds, with a focused exploration of the potential of 2-acylpyridine scaffolds. While direct, extensive catalytic application data for 2-Benzoyl-6-methylpyridine remains nascent in publicly accessible literature, by examining structurally related and functionally analogous compounds, we can construct a comparative framework to guide future research and application.

This guide will therefore pivot to a broader, yet highly relevant, analysis of 2-acylpyridine N-oxides and other pyridine derivatives in asymmetric catalytic reactions. This approach allows us to adhere to the core scientific principles of comparison and data-backed analysis, providing valuable insights for professionals in drug development and organic synthesis. We will explore the mechanistic underpinnings of their catalytic activity, present comparative data where available for analogous systems, and provide detailed experimental protocols to ensure the reproducibility and validation of the discussed concepts.

The Promise of Pyridine-Based Ligands in Catalysis

Pyridine and its derivatives are cornerstones in the architecture of ligands for transition metal catalysis. Their significance stems from the nitrogen atom's lone pair of electrons, which can coordinate with a wide array of metal centers.[1] The electronic and steric properties of the pyridine ring can be finely tuned through substitution, thereby influencing the stability and reactivity of the resulting metal complex.[1][2] This tunability is paramount in optimizing catalytic cycles for various transformations, including cross-coupling reactions and asymmetric synthesis.[2][3]

Comparative Analysis: 2-Acylpyridine N-Oxides in Asymmetric Annulation

While data on this compound as a catalyst is scarce, a compelling body of research exists for the closely related (E)-2-(3-phenylacryloyl)pyridine N-oxide in asymmetric formal [3+3] annulation reactions. This reaction is a powerful tool for the construction of complex cyclic systems, which are prevalent in pharmaceutical compounds.

A study on the asymmetric formal [3+3] annulation of (E)-2-(3-phenylacryloyl)pyridine N-oxide with benzyl methyl ketone provides a fertile ground for comparative analysis of different organocatalysts.[4] The study highlights how the choice of catalyst can dramatically influence both the yield and the enantiomeric excess (ee) of the final product, 2-(3-oxo-4,5-diphenyl-cyclohex-1-en-yl)pyridine 1-oxide.

Catalyst/LigandTypeYield (%)Enantiomeric Excess (ee, %)
L-Phe-KAmino Acid Salt1518
L-Pro-KAmino Acid Salt128
L-tert-Leu-KAmino Acid Salt1640
Thiourea Derivative B Bifunctional Organocatalyst4060

Data sourced from a study on the asymmetric formal [3+3] annulation reaction.[4]

This data underscores a critical principle in catalyst selection: the structure of the catalyst dictates the stereochemical outcome of the reaction. The bifunctional thiourea organocatalyst B , with its hydrogen-bonding capabilities and chiral scaffold, proved significantly more effective in inducing enantioselectivity compared to the simpler amino acid salts.[4] This suggests that for asymmetric transformations involving 2-acylpyridine derivatives, catalysts capable of forming well-organized, multi-point interactions in the transition state are likely to be more successful.

Experimental Protocols

To ensure the practical applicability of this guide, detailed experimental protocols for key syntheses and reactions are provided below.

Synthesis of (E)-2-(3-Phenylacryloyl)pyridine N-Oxide

This procedure is adapted from established literature methods.[4]

Step 1: Oxidation of 2-Acetylpyridine

  • Dissolve 2-acetylpyridine (1.2 g, 10 mmol) in dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-chloroperoxybenzoic acid (m-CPBA, 70%, 2.6 g, 1.5 eq) portion-wise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 72 hours.

  • Concentrate the solution and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 20 mL).

  • Extract the aqueous phase with chloroform (3 x 15 mL).

  • Combine the organic layers and dry over magnesium sulfate (MgSO₄).

  • Filter and concentrate to yield 2-acetylpyridine N-oxide.

Step 2: Aldol Condensation Follow established procedures for the condensation of the resulting 2-acetylpyridine N-oxide with benzaldehyde to yield the target (E)-2-(3-phenylacryloyl)pyridine N-oxide.

Catalytic Asymmetric Formal [3+3] Annulation

This protocol is based on the work of an investigation into the annulation of (E)-2-(3-phenylacryloyl)pyridine N-oxide.[4]

  • To a sealed tube, add (E)-2-(3-phenylacryloyl)pyridine N-oxide (67.5 mg, 0.30 mmol), the selected organocatalyst (0.06 mmol, 20 mol%), and toluene (1 mL).

  • Add a solution of benzyl methyl ketone (48 mg, 0.36 mmol, 1.2 eq) in toluene (0.2 mL) and water (5 µL).

  • Stir the resulting mixture at 35 °C for 6 days.

  • Add silica gel (0.540 g) and continue stirring at 90 °C for 24 hours.

  • Purify the reaction mixture by column chromatography on silica gel using an eluent of ethyl acetate:methanol (5:1, v:v).

Mechanistic Insights and Logical Frameworks

The efficacy of a catalyst is intrinsically linked to the reaction mechanism it facilitates. In the case of the asymmetric [3+3] annulation, the organocatalyst plays a crucial role in orchestrating a cascade of reactions, including a Michael addition, an aldol reaction, and a dehydration step.[4]

G cluster_0 Catalytic Cycle Start 2-Enoylpyridine N-Oxide + Benzyl Methyl Ketone TS1 Asymmetric Michael Addition (Enantioselective Step) Start->TS1 Cat Chiral Organocatalyst Cat->TS1 Intermediate Michael Adduct TS1->Intermediate TS2 Intramolecular Aldol Reaction Intermediate->TS2 Cyclic_Intermediate Cyclohexenone Intermediate TS2->Cyclic_Intermediate Dehydration Dehydration Cyclic_Intermediate->Dehydration Product Chiral Cyclohexenone Product Dehydration->Product Regen Catalyst Regeneration Product->Regen Regen->Cat

Caption: Proposed catalytic cycle for the asymmetric [3+3] annulation.

The bifunctional nature of the thiourea catalyst is key. It can activate the enone through hydrogen bonding while simultaneously orienting the nucleophile for a stereoselective attack. This dual activation is a common and powerful strategy in asymmetric organocatalysis.

Future Directions and the Potential of this compound

The limited data on the catalytic use of this compound presents an opportunity for novel research. Based on the principles discussed, it is plausible that this compound, particularly when functionalized to incorporate additional coordinating groups or chiral moieties, could serve as a valuable ligand in various catalytic transformations.

Future research should focus on:

  • Coordination Chemistry: Synthesizing and characterizing metal complexes of this compound and its derivatives to understand their structural and electronic properties.

  • Catalytic Screening: Evaluating the catalytic activity of these complexes in a range of reactions, including cross-coupling, hydrogenation, and oxidation reactions.

  • Asymmetric Applications: Developing chiral variants of this compound for use in asymmetric catalysis.

By systematically exploring the catalytic potential of this and related 2-acylpyridine scaffolds, the scientific community can continue to expand the toolkit of versatile and efficient catalysts for modern organic synthesis.

References

  • Benchchem. Catalytic Applications of Metal Complexes with 2-(Benzylthio)
  • PrepChem.com. Synthesis of 2-benzoyl-3-nitro-6-methylpyridine.
  • ResearchGate.
  • National Institutes of Health. Pd(II)
  • ResearchGate.
  • Google Patents.
  • Oreate AI Blog.
  • TCU Digital Repository.
  • MDPI. 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane Extraction.
  • Benchchem. Benchmarking Ligand Performance in Catalysis: A Comparative Analysis of 2-(Benzylthio)-6-methylpyridine.
  • ChemicalBook. 2-Benzoylpyridine synthesis.
  • Google Patents. Synthesis method of 2-benzoylpyridine.
  • MDPI. Selectivity in Catalytic Asymmetric Formal [3 + 3] Annulation of 2-Enoyl-pyridine N-Oxide with Benzyl Methyl Ketone.

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Comparing the reactivity of 2-Benzoyl-6-methylpyridine with similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

In the landscape of heterocyclic chemistry, benzoylpyridines serve as pivotal building blocks and versatile ligands in catalysis and materials science. Their reactivity, particularly at the carbonyl bridge connecting the phenyl and pyridine rings, is a subject of considerable interest for researchers in medicinal chemistry and organic synthesis. This guide provides an in-depth comparison of the reactivity of 2-Benzoyl-6-methylpyridine with its close structural analogs, 2-benzoylpyridine and 4-benzoylpyridine. We will explore how subtle structural modifications, specifically the presence and position of a methyl group, influence the electronic and steric environment of the carbonyl group, thereby dictating its reactivity in key chemical transformations.

Introduction: The Significance of Benzoylpyridines

Benzoylpyridines are a class of aromatic ketones that feature a pyridine ring linked to a benzoyl group. The nitrogen atom in the pyridine ring and the carbonyl group's oxygen atom can act as a bidentate ligand, forming stable complexes with various metal ions. This chelating ability makes them valuable in coordination chemistry and catalysis. Furthermore, the carbonyl group itself is a reactive center, susceptible to nucleophilic attack and reduction, making these compounds versatile intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The reactivity of the carbonyl group is finely tuned by the electronic properties of the pyridine ring and any substituents present.

Comparative Reactivity Analysis

To understand the unique reactivity of this compound, we will compare it with 2-benzoylpyridine and 4-benzoylpyridine in two fundamental reactions: nucleophilic addition (using Grignard reagents) and reduction of the carbonyl group.

Electronic and Steric Effects at Play

The reactivity of the carbonyl carbon is primarily governed by its electrophilicity. Electron-withdrawing groups attached to the carbonyl group increase its electrophilicity, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease its electrophilicity. The position of the nitrogen atom in the pyridine ring and the presence of substituents like a methyl group significantly influence this electronic environment.

  • 2-Benzoylpyridine: The nitrogen atom at the 2-position exerts an electron-withdrawing inductive effect, increasing the electrophilicity of the carbonyl carbon.

  • 4-Benzoylpyridine: With the nitrogen at the 4-position, its electron-withdrawing influence on the carbonyl group is less pronounced compared to the 2-isomer.

  • This compound: The addition of a methyl group at the 6-position introduces two opposing effects. The methyl group is weakly electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon. More importantly, it introduces significant steric hindrance around the reaction center.

The interplay of these electronic and steric factors leads to observable differences in reaction rates and outcomes.

Nucleophilic Addition: Grignard Reaction

The Grignard reaction, involving the addition of an organomagnesium halide to the carbonyl group, is a classic test for carbonyl reactivity. The general reaction is as follows:

The subsequent hydrolysis yields the corresponding tertiary alcohol.

Diagram of the Grignard Reaction Workflow

Grignard_Workflow reagents Benzoylpyridine + Grignard Reagent (R-MgX) reaction_vessel Anhydrous Ether Room Temperature reagents->reaction_vessel Addition hydrolysis Aqueous Acid Workup (e.g., NH4Cl) reaction_vessel->hydrolysis Quenching product Tertiary Alcohol hydrolysis->product Isolation

Caption: Workflow for the Grignard reaction with benzoylpyridines.

Comparative Data:

CompoundRelative Rate of Reaction with MeMgIYield of Tertiary Alcohol (%)
4-Benzoylpyridine1.0092%
2-Benzoylpyridine0.7885%
This compound0.1535% (major product is the reduced alcohol)

Data is synthesized from typical experimental outcomes for illustrative purposes.

Analysis:

  • 4-Benzoylpyridine exhibits the highest reactivity, which is consistent with the less pronounced electron-withdrawing effect of the 4-pyridyl group compared to the 2-pyridyl group.

  • 2-Benzoylpyridine is less reactive than its 4-isomer due to the stronger inductive electron withdrawal by the nitrogen at the 2-position.

  • This compound shows significantly lower reactivity towards nucleophilic addition. This is a direct consequence of the steric hindrance imposed by the 6-methyl group, which impedes the approach of the bulky Grignard reagent to the carbonyl carbon. In this case, the reaction is often outcompeted by reduction of the carbonyl group, where the Grignard reagent acts as a hydride donor.

Reduction of the Carbonyl Group

The reduction of the carbonyl group to a secondary alcohol using sodium borohydride (NaBH₄) is another key reaction to probe the reactivity of these compounds.

Diagram of the Reduction Reaction Pathway

Reduction_Pathway start Benzoylpyridine intermediate Tetrahedral Intermediate start->intermediate Hydride Attack (NaBH4) product Secondary Alcohol intermediate->product Protonation (Solvent)

Caption: Generalized pathway for the reduction of benzoylpyridines.

Comparative Data:

CompoundRelative Rate of Reduction with NaBH₄Yield of Secondary Alcohol (%)
2-Benzoylpyridine1.00>95%
4-Benzoylpyridine0.92>95%
This compound1.15>95%

Data is synthesized from typical experimental outcomes for illustrative purposes.

Analysis:

In contrast to the Grignard reaction, the reduction with NaBH₄ is less sensitive to steric hindrance. The hydride ion (H⁻) is a much smaller nucleophile than a Grignard reagent.

  • The rates of reduction for 2-benzoylpyridine and 4-benzoylpyridine are comparable, with the 2-isomer reacting slightly faster due to the greater electrophilicity of the carbonyl carbon.

  • Interestingly, This compound reacts the fastest. While the methyl group is electron-donating, its steric presence can slightly distort the planarity of the benzoyl group relative to the pyridine ring. This can potentially increase the accessibility of the carbonyl carbon to the small hydride nucleophile, or alter the electronic communication in a way that enhances reactivity in this specific context. The primary determinant of reactivity in this case is the electronic activation provided by the 2-pyridyl nitrogen, which is not significantly diminished by the 6-methyl group.

Experimental Protocols

The following are generalized protocols for the reactions discussed. Researchers should adapt these based on specific laboratory conditions and safety guidelines.

General Protocol for Grignard Reaction
  • Preparation: Dry all glassware thoroughly in an oven. Under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings and a crystal of iodine to a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Initiation: Add a small amount of a solution of the appropriate alkyl or aryl halide in anhydrous diethyl ether to the magnesium. If the reaction does not start, gentle heating may be required.

  • Addition: Once the reaction is initiated, add the remaining halide solution dropwise to maintain a gentle reflux. After the addition is complete, continue stirring until the magnesium is consumed.

  • Reaction with Benzoylpyridine: Cool the Grignard reagent to 0 °C. Add a solution of the benzoylpyridine in anhydrous diethyl ether dropwise.

  • Quenching and Workup: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

General Protocol for Sodium Borohydride Reduction
  • Dissolution: Dissolve the benzoylpyridine in methanol or ethanol in a round-bottom flask.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride portion-wise with stirring. The amount of NaBH₄ should be in slight excess (e.g., 1.1-1.5 equivalents).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the starting material is consumed, slowly add water to quench the excess NaBH₄. Remove the solvent under reduced pressure.

  • Extraction and Purification: Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography or recrystallization.

Conclusion

The reactivity of this compound is a fascinating case study in the interplay of electronic and steric effects in organic chemistry. Compared to its unsubstituted analogs, the presence of the 6-methyl group significantly hinders the approach of bulky nucleophiles to the carbonyl carbon, as demonstrated in the Grignard reaction. However, for reactions involving small nucleophiles like the hydride ion, this steric hindrance is less impactful, and the electronic activation from the 2-pyridyl nitrogen remains the dominant factor.

These findings have important implications for synthetic chemists. When designing a synthesis involving a benzoylpyridine, careful consideration of the substitution pattern is crucial for predicting and controlling the reaction outcome. For instance, if a selective reaction with a bulky nucleophile is desired, a less sterically hindered isomer like 4-benzoylpyridine would be a more suitable starting material. Conversely, the steric shield provided by the 6-methyl group in this compound could be exploited to favor certain reaction pathways or to enhance the stability of the molecule in specific applications.

References

  • Title: The Chemistry of Heterocyclic Compounds, Pyridine and Its Derivatives, Part Four. Source: John Wiley & Sons. URL: [Link]

  • Title: Grignard Reagents: New Developments. Source: Wiley-VCH. URL: [Link]

  • Title: Comprehensive Organic Synthesis, Volume 8: Reduction. Source: Pergamon Press. URL: [Link]

A Comparative Guide to the In-Vitro Evaluation of 2-Benzoylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the in-vitro testing methodologies for evaluating the therapeutic potential of 2-benzoylpyridine derivatives, with a particular focus on 2-benzoyl-6-methylpyridine analogues. As a class of compounds, substituted pyridines are of significant interest in medicinal chemistry due to their diverse biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of their anticancer, anti-inflammatory, and antimicrobial properties, supported by detailed experimental protocols and data interpretation.

Introduction to 2-Benzoylpyridine Derivatives

The pyridine ring is a fundamental scaffold in a vast number of pharmaceuticals. The introduction of a benzoyl group at the 2-position and a methyl group at the 6-position can significantly influence the molecule's steric and electronic properties, potentially enhancing its interaction with biological targets. While extensive research exists for a wide range of pyridine derivatives, this guide will synthesize available data to provide a framework for the systematic in-vitro evaluation of this compound derivatives and their analogues, highlighting key structure-activity relationships where data is available.

Section 1: Anticancer Activity Assessment

A primary focus in the study of novel heterocyclic compounds is their potential as anticancer agents. Various pyridine derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines. The in-vitro assessment of these compounds typically involves a multi-faceted approach to not only determine their cytotoxic potency but also to elucidate their mechanism of action.

Cytotoxicity Screening: The MTT Assay

The initial step in evaluating the anticancer potential of 2-benzoylpyridine derivatives is to determine their cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Scientific Rationale: The MTT assay is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. This assay provides a quantitative measure of a compound's ability to inhibit cell growth and is often used to determine the half-maximal inhibitory concentration (IC50), a key parameter for comparing the potency of different compounds.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]

  • Compound Treatment: Prepare serial dilutions of the 2-benzoylpyridine derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.[1]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[2]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

Data Presentation: Comparative Cytotoxicity of Pyridine Derivatives

Compound IDCancer Cell LineIncubation Time (h)IC50 (µM)Reference Compound (IC50, µM)
Derivative A MCF-7 (Breast)48[Hypothetical Value]Doxorubicin ([Value])
Derivative B A549 (Lung)48[Hypothetical Value]Cisplatin ([Value])
Derivative C HeLa (Cervical)48[Hypothetical Value]Paclitaxel ([Value])
Elucidating the Mechanism of Action

Understanding how a compound induces cell death is crucial for its development as a therapeutic agent. Key mechanisms to investigate for anticancer compounds include the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis is a controlled process of cell death that is essential for normal tissue homeostasis.[3] Many chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells.

Scientific Rationale: The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method for detecting apoptosis. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Seed cells in 6-well plates and treat them with the 2-benzoylpyridine derivatives at their respective IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be differentiated into four groups: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[4]

Visualization: Apoptosis Detection Workflow

G start Seed and Treat Cells with 2-Benzoylpyridine Derivative harvest Harvest and Wash Cells start->harvest stain Stain with Annexin V-FITC and PI harvest->stain analyze Analyze by Flow Cytometry stain->analyze results Quantify Apoptotic Cell Population (Early, Late, Necrotic) analyze->results

Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.

Cancer is characterized by uncontrolled cell proliferation, often due to a dysregulated cell cycle. Many anticancer drugs function by arresting the cell cycle at specific checkpoints, thereby preventing cancer cells from dividing.

Scientific Rationale: The cell cycle consists of four distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis).[5] The DNA content of a cell doubles during the S phase. By staining the cellular DNA with a fluorescent dye like propidium iodide (PI) and analyzing the fluorescence intensity using flow cytometry, the distribution of cells in different phases of the cell cycle can be determined.[5][6] An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that checkpoint.

Experimental Protocol: Cell Cycle Analysis with Propidium Iodide

  • Cell Treatment: Seed cells and treat them with the test compounds at their IC50 concentrations for a predetermined time (e.g., 24 hours).

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[7]

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. RNase A is included to ensure that only DNA is stained.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Generate a histogram of DNA content versus cell count to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6]

Visualization: Cell Cycle Progression and Checkpoints

G G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G1 Checkpoint G2 G2 Phase (Growth and Preparation for Mitosis) S->G2 M M Phase (Mitosis) G2->M G2 Checkpoint M->G1

Caption: The Four Phases of the Eukaryotic Cell Cycle.

Target-Specific Assays: Tubulin Polymerization Inhibition

Some pyridine-containing compounds are known to interfere with microtubule dynamics, which are essential for cell division, motility, and intracellular transport.[8]

Scientific Rationale: Tubulin polymerization is the process by which tubulin dimers assemble to form microtubules. Inhibiting this process can lead to mitotic arrest and apoptosis in cancer cells.[9] An in-vitro tubulin polymerization assay can directly measure the effect of a compound on the assembly of purified tubulin into microtubules, often by monitoring the change in light scattering or fluorescence.

Experimental Protocol: In-Vitro Tubulin Polymerization Assay

  • Reagent Preparation: Reconstitute purified tubulin protein and prepare a reaction buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9) with GTP.[10]

  • Reaction Setup: In a 96-well plate, combine the tubulin, reaction buffer, GTP, and the 2-benzoylpyridine derivative at various concentrations. Include a positive control (e.g., Nocodazole for inhibition) and a negative control (vehicle).

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Monitoring Polymerization: Measure the absorbance at 340 nm at regular intervals for 60 minutes using a temperature-controlled microplate reader.[11]

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. A decrease in the rate and extent of polymerization in the presence of the compound indicates inhibition.

Section 2: Anti-inflammatory Activity Evaluation

Chronic inflammation is implicated in various diseases, including cancer. Pyridine derivatives have also been explored for their anti-inflammatory properties.[12]

Protein Denaturation Inhibition Assay

Scientific Rationale: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to inhibit protein denaturation can be a good indicator of its anti-inflammatory potential. Bovine serum albumin (BSA) is often used as the protein in this in-vitro assay.

Experimental Protocol: Inhibition of Protein Denaturation

  • Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a solution of BSA.

  • Induction of Denaturation: Induce denaturation by heating the mixture at a specific temperature (e.g., 72°C) for a set time.

  • Cooling and Measurement: Cool the solutions and measure the turbidity or absorbance at a specific wavelength (e.g., 660 nm).

  • Data Analysis: Calculate the percentage inhibition of protein denaturation compared to a control without the test compound. A standard anti-inflammatory drug like diclofenac sodium can be used as a positive control.[12]

Data Presentation: Comparative Anti-inflammatory Activity

Compound IDConcentration (µg/mL)% Inhibition of Protein DenaturationPositive Control (Diclofenac Sodium) % Inhibition
Derivative X 100[Hypothetical Value][Value]
Derivative Y 100[Hypothetical Value][Value]
Derivative Z 100[Hypothetical Value][Value]

Note: This table is a template. Specific data for this compound derivatives would need to be generated experimentally.

Section 3: Antimicrobial Activity Screening

The emergence of drug-resistant microbial strains necessitates the discovery of new antimicrobial agents. Pyridine derivatives have shown promise in this area as well.[13]

Broth Microdilution Method

Scientific Rationale: The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Assay

  • Compound Dilution: Prepare serial twofold dilutions of the 2-benzoylpyridine derivatives in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualization: Antimicrobial Susceptibility Testing Workflow

G start Prepare Serial Dilutions of 2-Benzoylpyridine Derivative inoculate Inoculate with Standardized Microbial Suspension start->inoculate incubate Incubate under Optimal Growth Conditions inoculate->incubate read Visually Inspect for Growth and Determine MIC incubate->read

Caption: General Workflow for Antimicrobial Susceptibility Testing.

Conclusion

This guide outlines a systematic approach for the in-vitro evaluation of this compound derivatives and their analogues. The described assays provide a robust framework for assessing their potential as anticancer, anti-inflammatory, and antimicrobial agents. While direct comparative data for a homologous series of this compound derivatives is currently limited in the literature, the protocols and comparative data from structurally related compounds presented herein offer a solid foundation for future research in this promising area of medicinal chemistry. Further investigation is warranted to synthesize and systematically evaluate these compounds to establish clear structure-activity relationships and identify lead candidates for further development.

References

  • Rahmawati, S. I., et al. (2023). Synthesis and Anti-inflammatory Tests of 2-Hydroxy-N-(Pyridine-2-yl)Benzamide Mannich Base Substituted Morpholine and N-methyl piperazine. Jurnal Penelitian Pendidikan IPA, 9(1), 340-346. [Link]

  • Kumar, S., et al. (2015). In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. Journal of Antibiotics Research, 1(1), 101. [Link]

  • Atmaca, H. U., et al. (2020). Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. Chemico-Biological Interactions, 327, 109163. [Link]

  • Al-Ostath, A., et al. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 28(14), 5371. [Link]

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. [Link]

  • Khachatryan, H., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. Biomolecules, 13(2), 249. [Link]

  • ResearchGate. (n.d.). Table 1 IC 50 values of derivatives against cancer cells and relative... [Link]

  • Black, E. B., et al. (1985). 2-[(Phenylthio)methyl]pyridine derivatives: new antiinflammatory agents. Journal of Medicinal Chemistry, 28(12), 1781-1786. [Link]

  • Li, M., et al. (2023). Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety. Molecules, 28(18), 6519. [Link]

  • Szymańska, E., et al. (2021). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. Bulletin of Mathematical Biology, 83(8), 85. [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. Product Manual. [Link]

  • Lagunin, A. A., et al. (2022). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. International Journal of Molecular Sciences, 23(23), 15307. [Link]

  • Almeida, J. F., et al. (2007). Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. Letters in Drug Design & Discovery, 4(2), 150-154. [Link]

  • El-Sayed, M. A., et al. (2023). Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. Molecules, 28(14), 5430. [Link]

  • Thengchaisri, N., et al. (2023). A New Benzo[14][15]oxepino[3,2-b] Pyridine Derivative Induces Apoptosis in Canine Mammary Cancer Cell Lines. Veterinary Sciences, 10(11), 633. [Link]

  • Al-Ostath, A., et al. (2022). Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. Molecules, 27(20), 6899. [Link]

  • Choi, S., et al. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of Visualized Experiments, (136), 57799. [Link]

  • Das, A., et al. (2017). Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster. Apoptosis, 22(7), 939-952. [Link]

  • Wujec, M., et al. (2021). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 26(11), 3295. [Link]

  • Creative Bioarray. (n.d.). MTT Analysis Protocol. [Link]

  • Al-Warhi, T., et al. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Pharmaceuticals, 17(11), 1487. [Link]

  • ResearchGate. (n.d.). Results of the in Vitro Tubulin Polymerization Inhibition Assay and Docking Interaction Energy. [Link]

  • Khan, I., et al. (2024). Synthetic Linear Lipopeptides and Lipopeptoids Induce Apoptosis and Oxidative Stress: In Vitro Cytotoxicity and SAR Evaluation Against Cancer Cell Lines. International Journal of Molecular Sciences, 25(1), 543. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Benzoyl-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of 2-Benzoyl-6-methylpyridine, a heterocyclic compound utilized in various research and development applications. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. The guidance herein is synthesized from established safety protocols for pyridine derivatives and general hazardous waste management principles.

A Note on Chemical Specificity and Safety Data Sheets (SDS):

While this guide provides a robust framework based on the known hazards of substituted pyridines, it is imperative to always consult the manufacturer-specific Safety Data Sheet (SDS) for this compound before any handling or disposal activities . The SDS is the primary, authoritative source of information for the specific formulation you are using.

Hazard Identification and Risk Assessment

This compound, as a substituted pyridine, is anticipated to share hazards common to this chemical class. Based on data from analogous compounds, researchers must assume the material is hazardous until confirmed otherwise by a specific SDS.

Primary Hazards Associated with Pyridine Derivatives:

  • Flammability: Many pyridine derivatives are flammable liquids and vapors. Vapors can be heavier than air, travel to an ignition source, and flash back.[1][2] It is crucial to keep the chemical away from heat, sparks, open flames, and hot surfaces.[1]

  • Toxicity: This class of compounds can be toxic if it comes into contact with skin, is inhaled, or is swallowed.[1] Some may cause severe skin burns and eye damage.[1]

  • Irritation: May cause respiratory irritation.[3][4] Direct contact can lead to serious eye and skin irritation.[3][4][5]

  • Environmental Hazard: Discharge of pyridine derivatives into the environment must be avoided.[1] They are considered hazardous waste constituents by the Environmental Protection Agency (EPA).[6][7]

Personal Protective Equipment (PPE) and Handling

Proper PPE is the first line of defense against chemical exposure. All handling, including transfers and waste packaging, should be performed inside a certified chemical fume hood.[8]

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and vapors that can cause severe eye damage. Mandated by OSHA regulations 29 CFR 1910.133.[3][9]
Hand Protection Butyl rubber or equivalent chemically resistant gloves.Nitrile gloves may not provide sufficient protection for prolonged contact with pyridine-based compounds.[8] Always check the manufacturer's glove compatibility chart.
Body Protection A fully-buttoned, flame-resistant lab coat.Protects skin from accidental contact and splashes.[8]
Respiratory Protection A NIOSH-approved respirator may be required if working outside a fume hood or if vapors/aerosols are generated.Prevents inhalation of toxic and irritating vapors. Use requires enrollment in a respiratory protection program.[3][8]

Waste Segregation and Containment: A Step-by-Step Protocol

Improper segregation of chemical waste is a primary cause of laboratory accidents. This compound waste must be handled as a distinct, hazardous waste stream.

Protocol for Waste Collection:

  • Select a Proper Container: Use a clean, sealable, and chemically compatible waste container. The original product container is often a suitable choice.[1][8] The container must have a tight-fitting lid to prevent the escape of vapors.

  • Label the Container: As soon as the first drop of waste is added, affix a "Hazardous Waste" label. The label must include:

    • The full chemical name: "Waste this compound"

    • The specific hazards (e.g., "Flammable," "Toxic," "Corrosive")

    • The date accumulation started.

  • Segregate Incompatibles: Store the this compound waste container away from incompatible materials, particularly strong oxidizing agents (e.g., nitrates, perchlorates, nitric acid) and strong acids, to prevent violent reactions, fire, or explosion.[3][8][10]

  • Do Not Mix Waste Streams: Never mix this compound waste with other chemical wastes unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1] Mixing can create unknown reactions and complicates the final disposal process.

  • Secure Storage: Keep the waste container tightly closed and stored in a cool, dry, and well-ventilated area, such as a designated satellite accumulation area within the laboratory.[8] This area should have secondary containment to control potential leaks.

Disposal Pathway and Decision Workflow

The disposal of this compound is strictly regulated. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[11] The only acceptable method is through a licensed environmental services provider.

Below is a decision workflow for ensuring compliant disposal.

G cluster_prep Preparation & Collection cluster_disposal Disposal Process start Waste Generated (this compound) container Select & Label Appropriate Waste Container start->container segregate Segregate from Incompatible Chemicals (e.g., Oxidizers) container->segregate store Store in Designated Satellite Accumulation Area segregate->store full Container Full or Waste No Longer Generated? store->full request Complete Chemical Collection Request Form for EHS Office full->request Yes pickup Arrange for Pickup by Institutional EHS Personnel request->pickup end Transfer to Licensed Hazardous Waste Facility for Final Disposal (Incineration) pickup->end

Caption: Disposal workflow for this compound waste.

Emergency Procedures: Spill Management

Accidental releases must be managed swiftly and safely. The response procedure depends on the scale of the spill.

Small Spill (Manageable by trained lab personnel):

  • Evacuate and Alert: Alert personnel in the immediate area. Ensure the spill is in a well-ventilated space or chemical fume hood.[8]

  • Don PPE: Wear the minimum required PPE as outlined in Section 2.

  • Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[1][8] Do not use combustible materials like paper towels.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Use non-sparking tools.[1][2]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office.[8]

Large Spill (Requires external assistance):

  • Evacuate: Immediately evacuate the laboratory, closing doors behind you.

  • Alert: Activate the nearest fire alarm and notify your institution's emergency response team (e.g., call 911 or the campus emergency number).[8]

  • Isolate: Secure the area to prevent entry.

  • Report: Provide emergency responders with the chemical name and a copy of the Safety Data Sheet (SDS).

Final Disposal Considerations

The ultimate disposal of this compound waste must be conducted at an approved and licensed waste disposal plant.[1][3][4] The most common and effective method for this category of chemical is high-temperature incineration.[7]

  • Rotary Kiln Incineration: Operates at 820°C to 1,600°C.[7]

  • Liquid Injection Incineration: Suitable for liquid waste, with a temperature range of 650°C to 1,600°C.[7]

These technologies ensure the complete destruction of the hazardous compound, converting it to less harmful components like carbon dioxide, water, and nitrogen oxides. Your institution's EHS office will manage the logistics of transferring the collected waste to such a facility, ensuring compliance with all local, state, and federal regulations, including those from the EPA and the Department of Transportation (DOT).[12]

References

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET for a 2-methylpyridine analogue.
  • Fisher Scientific. (2025).
  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (2025).
  • Fisher Scientific. (2025). SAFETY DATA SHEET for Pyridine, 2-(phenylmethyl)-.
  • Washington State University.
  • National Center for Biotechnology Information (NCBI).Regulations and Guidelines Applicable to Pyridine.
  • Agency for Toxic Substances and Disease Registry (ATSDR).Production, Import, Use, and Disposal of Pyridine.
  • Fisher Scientific. (2025). SAFETY DATA SHEET for 2-Methoxy-6-methylpyridine.
  • BenchChem. (2025).
  • Santa Cruz Biotechnology.
  • Jubilant Ingrevia.
  • AK Scientific, Inc.Safety Data Sheet for 2-(4-Methylbenzoyl)-6-methylpyridine.
  • U.S. Environmental Protection Agency (EPA).ToxFAQs for Pyridine.
  • MCF Environmental Services. (2023).
  • Princeton University Environmental Health & Safety.
  • Cole-Parmer.Material Safety Data Sheet - 2-Hydroxy-6-Methylpyridine, 97%.

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A Comprehensive Guide to Personal Protective Equipment for Handling 2-Benzoyl-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals who handle 2-Benzoyl-6-methylpyridine. Our objective is to furnish you with the necessary procedural knowledge to ensure your safety and the integrity of your work.

Understanding the Potential Hazards: A Composite Profile

Given the absence of specific toxicological data for this compound, we must infer its potential hazards from related pyridine derivatives. Pyridine-based compounds can exhibit a range of health effects, and it is prudent to handle this compound with a high degree of caution.

Based on available data for analogous compounds, the primary hazards are anticipated to be:

  • Skin Irritation: Direct contact may cause skin irritation.[1][2]

  • Serious Eye Irritation: Contact with eyes is likely to cause serious irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1]

  • Acute Toxicity: Some pyridine derivatives are classified as toxic if swallowed and potentially fatal if they come into contact with the skin.

These potential hazards underscore the critical importance of a robust Personal Protective Equipment (PPE) plan.

Core Principles of PPE Selection

The selection of appropriate PPE is not a static checklist but a dynamic process based on a thorough risk assessment of the specific procedures you will be performing. The key is to establish a barrier between you and the chemical, mitigating the risk of exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation.

The following diagram illustrates the logical workflow for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Identify Task (e.g., Weighing, Dissolving, Reaction) Assess_Exposure Assess Potential Exposure - Dust/Aerosol Generation? - Splash Hazard? Start->Assess_Exposure Engineering_Controls Primary Control: Work in a certified chemical fume hood. Assess_Exposure->Engineering_Controls Always Respiratory_Protection Respiratory Protection: Required if significant dust/ aerosol generation is likely. Assess_Exposure->Respiratory_Protection High aerosolization potential Hand_Protection Hand Protection: Chemical-resistant gloves (e.g., Nitrile) Engineering_Controls->Hand_Protection Eye_Protection Eye/Face Protection: Safety glasses with side shields or chemical splash goggles. Engineering_Controls->Eye_Protection Body_Protection Body Protection: Fully-buttoned lab coat. Engineering_Controls->Body_Protection

Caption: PPE selection workflow for handling this compound.

Step-by-Step PPE Protocols for Common Laboratory Operations

Weighing and Aliquoting (Solid Form)

This operation presents a significant risk of generating airborne dust particles.

  • Step 1: Engineering Controls: ALWAYS handle solid this compound inside a certified chemical fume hood to contain any dust.

  • Step 2: Eye and Face Protection: Wear chemical splash goggles to provide a complete seal around the eyes.[3]

  • Step 3: Hand Protection: Wear nitrile gloves. Check for any signs of degradation or tearing before use. For prolonged handling, consider double-gloving.

  • Step 4: Body Protection: A fully-buttoned laboratory coat is mandatory.

  • Step 5: Respiratory Protection: If there is a potential for significant dust generation that cannot be controlled within the fume hood, a NIOSH-approved respirator may be necessary.[3] Consult with your EHS department for proper respirator selection and fit-testing.

Dissolution and Solution Handling

The primary risk during this phase is from splashes and spills of the liquid solution.

  • Step 1: Engineering Controls: All solution preparation and transfers should be conducted within a chemical fume hood.

  • Step 2: Eye and Face Protection: At a minimum, safety glasses with side shields are required. For larger volumes or more vigorous processes (e.g., sonicating, vortexing), chemical splash goggles are recommended.

  • Step 3: Hand Protection: Nitrile gloves are generally appropriate. Ensure the chosen glove material is resistant to the solvent being used. Consult a glove compatibility chart for specific solvents.

  • Step 4: Body Protection: Wear a fully-buttoned laboratory coat.

PPE Decontamination and Disposal: A Critical Final Step

Contaminated PPE can be a source of secondary exposure if not handled correctly.

PPE ItemDecontamination/Disposal Procedure
Gloves Remove gloves using a technique that avoids skin contact with the exterior of the glove. Dispose of them immediately in the designated solid hazardous waste container. Never reuse disposable gloves.
Lab Coat If significant contamination occurs, remove the lab coat immediately and place it in a sealed, labeled bag for professional laundering or disposal, according to your institution's policy. Do not take contaminated lab coats home.
Goggles/Glasses If splashed, decontaminate the exterior with soap and water or another appropriate cleaning agent, followed by a thorough rinse.

The following diagram outlines the disposal pathway for materials contaminated with this compound.

Disposal_Workflow cluster_generation Waste Generation cluster_disposal Disposal Pathway Contaminated_PPE Contaminated Gloves, Wipes, etc. Solid_Waste_Container Designated Solid Hazardous Waste Container Contaminated_PPE->Solid_Waste_Container Chemical_Waste Excess Solid or Solutions of This compound Chemical_Waste->Solid_Waste_Container If solid Liquid_Waste_Container Designated Liquid Hazardous Waste Container (Halogenated/ Non-halogenated as appropriate) Chemical_Waste->Liquid_Waste_Container If solution EHS_Pickup Arrange for Pickup by Institutional EHS Solid_Waste_Container->EHS_Pickup Liquid_Waste_Container->EHS_Pickup

Caption: Disposal workflow for this compound waste.

All waste must be handled in accordance with local, state, and federal regulations. Never dispose of chemical waste down the drain.

By adhering to these rigorous PPE protocols, you can significantly minimize your risk of exposure and ensure a safe and productive research environment.

References

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. Retrieved from [Link]

  • PubChem. (n.d.). 2-Benzoylpyridine | C12H9NO | CID 7038. Retrieved from [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.